molecular formula C8H9IO B1360243 1-ethoxy-2-iodobenzene CAS No. 614-73-3

1-ethoxy-2-iodobenzene

Cat. No.: B1360243
CAS No.: 614-73-3
M. Wt: 248.06 g/mol
InChI Key: JUJREUXKABNEFA-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodobenzene (CAS 614-73-3) is an iodinated aromatic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized as a liquid at room temperature with an estimated boiling point of 250°C and a density of approximately 1.6502 . This compound serves as a versatile reagent and synthetic intermediate in organic chemistry. Its structure, featuring an iodine atom adjacent to an ethoxy group on the benzene ring, makes it a valuable precursor in the preparation of hypervalent iodine reagents, which are widely used as versatile, low-toxicity, and easy-to-handle oxidizing agents . Furthermore, the iodine atom acts as an excellent leaving group, enabling this compound to participate in various cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for constructing complex carbon-carbon bonds in pharmaceutical and materials science research . The infrared (IR) spectrum for this species is available and documented in reference collections . Researchers should handle this compound with appropriate precautions. It carries hazard statements indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethoxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJREUXKABNEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210329
Record name Benzene, 1-ethoxy-2-iodo-
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-73-3
Record name 1-Ethoxy-2-iodobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=614-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-iodo-
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Record name Benzene, 1-ethoxy-2-iodo-
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Foundational & Exploratory

Technical Guide: 1-Ethoxy-2-Iodobenzene (o-Iodophenetole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), frequently referred to as o-iodophenetole , is a critical aryl iodide building block in medicinal chemistry and materials science.[1][2] Unlike its para-substituted isomer, the ortho-substitution pattern introduces significant steric influence, altering the kinetics of oxidative addition in palladium-catalyzed cross-coupling reactions. This guide provides a definitive physicochemical profile, a self-validating synthesis workflow, and mechanistic insights into its utility in Suzuki-Miyaura coupling.

Part 1: Physicochemical Profile

The physical constants of 1-ethoxy-2-iodobenzene are governed by the heavy iodine atom and the electron-donating ethoxy group. The ortho positioning creates a dipole moment distinct from the para isomer, influencing its solubility and boiling point.

Table 1: Core Physical Properties[3]
PropertyValue / DescriptionContext & Notes
CAS Number 614-73-3 Distinct from p-iodophenetole (699-08-1).[1][3]
Molecular Formula C₈H₉IOMW: 248.06 g/mol
Appearance Clear to pale yellow liquidDarkens upon light exposure (iodine liberation).
Boiling Point ~240–245 °C (est. at 760 mmHg)Experimental Note: Often distilled at reduced pressure (e.g., ~125–130 °C at 15 mmHg) to prevent decomposition.
Density ~1.65 g/mL (at 25 °C)High density attributed to the iodine atom.
Refractive Index

High polarizability due to the aryl iodide system.
Solubility Miscible in DCM, Et₂O, THF, EtOAcHydrophobic; practically insoluble in water.
Stability Light SensitiveStore in amber glass under inert atmosphere (Ar/N₂).

Part 2: Structural Analysis & Reactivity

The Ortho-Effect in Catalysis

The steric bulk of the ethoxy group at the ortho position (C1) relative to the iodine (C2) exerts a "gatekeeper" effect during catalysis.

  • Electronic Effect: The ethoxy group is a

    
    -withdrawer but a strong 
    
    
    
    -donor. This increases electron density on the ring, theoretically facilitating oxidative addition of the C-I bond to Pd(0).
  • Steric Consequence: The proximity of the ethoxy oxygen can coordinate with metal centers (chelation assistance), potentially stabilizing transition states in lithiation or cross-coupling, but also hindering the approach of bulky ligands.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether Synthesis. Rationale: This route is preferred over direct iodination of phenetole due to the difficulty in controlling regioselectivity (ortho vs. para) in electrophilic aromatic substitution.

Reagents
  • Substrate: 2-Iodophenol (1.0 eq)

  • Electrophile: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Chosen for mild buffering capacity compared to NaH.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow
  • Activation: Charge a flame-dried round-bottom flask with 2-iodophenol and anhydrous DMF under N₂ atmosphere. Add K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Checkpoint: The solution may turn slightly yellow/orange.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

    • Control: Exothermic reaction; monitor internal temp < 40°C.

  • Reflux/Heating: Heat the mixture to 60°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

      
      ) is less polar than starting phenol (
      
      
      
      ).
  • Workup:

    • Quench with water (dissolves inorganic salts).

    • Extract 3x with Diethyl Ether.

    • Wash combined organics with 1M NaOH (removes unreacted phenol—critical for purity).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation is recommended over column chromatography for scalability. Collect the fraction boiling at constant temperature under reduced pressure.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Iodophenol (Solvent: DMF) Base Add Base (K2CO3) Generate Phenoxide Start->Base Alkylation Add Ethyl Iodide (Williamson Ether) Base->Alkylation Nucleophilic Attack Monitor TLC Check (Disappearance of Phenol) Alkylation->Monitor Monitor->Alkylation Incomplete Workup Workup: 1. H2O Quench 2. NaOH Wash (Remove Phenol) Monitor->Workup Conversion >98% Product Pure 1-Ethoxy-2-Iodobenzene Workup->Product Distillation

Caption: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether route with critical purification checkpoints.

Part 4: Applications in Drug Discovery

The primary utility of 1-ethoxy-2-iodobenzene lies in its role as an electrophile in Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

It reacts with aryl boronic acids to form biaryl ethers, a common scaffold in NSAIDs and kinase inhibitors.

Mechanism Specifics:

  • Oxidative Addition: The C-I bond is weak (approx. 65 kcal/mol), allowing rapid oxidative addition to Pd(0), typically the rate-limiting step for chlorides but fast for iodides.

  • Transmetalation: The ortho-ethoxy group can sterically hinder the approach of the boronate species, requiring slightly elevated temperatures or smaller phosphine ligands (e.g., SPhos) compared to para isomers.

  • Reductive Elimination: Forms the C-C bond.

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 1-Ethoxy-2-iodobenzene TransMet Transmetalation (Base + R-B(OH)2) OxAdd->TransMet Rate Fast (Iodide) RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Check RedElim->Pd0 - Biaryl Product

Caption: Pd-catalyzed cycle highlighting the entry point of 1-ethoxy-2-iodobenzene (Oxidative Addition).

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Peroxide Warning: As an ether, 1-ethoxy-2-iodobenzene can form explosive peroxides upon prolonged exposure to air.

    • Mitigation: Test with starch-iodide paper every 3 months. Store over molecular sieves or with BHT stabilizer.

  • Iodine Release: Discoloration (browning) indicates decomposition and release of free iodine (

    
    ).
    
    • Remedy: Wash with dilute sodium thiosulfate (

      
      ) to restore purity.
      

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136415, Benzene, 1-ethoxy-2-iodo-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: 1-Ethoxy-2-iodobenzene (CAS 614-73-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Building Block for Cross-Coupling and Hypervalent Iodine Chemistry

Executive Summary

1-Ethoxy-2-iodobenzene (CAS 614-73-3), often referred to as o-iodophenetole, acts as a specialized aryl iodide building block in modern organic synthesis. Unlike simple iodobenzene, the ortho-ethoxy substituent introduces specific steric and electronic effects that modulate reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Furthermore, it serves as a critical precursor for the generation of lipophilic hypervalent iodine(III) reagents, offering solubility profiles distinct from the ubiquitous iodobenzene diacetate (PIDA). This guide details the synthesis, reactivity, and handling of this compound, emphasizing its utility in drug discovery and advanced materials synthesis.[1]

Part 1: Chemical Profile & Properties[1][2]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 1-Ethoxy-2-iodobenzeneCommon: o-Iodophenetole
CAS Number 614-73-3
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Physical State Pale yellow to colorless liquidDarkens upon light exposure (iodine liberation)
Boiling Point 138–140 °C (at 15 mmHg)High boiling point requires vacuum distillation for purification
Density ~1.6 g/mLSignificantly denser than water
Solubility Soluble in Et₂O, DCM, EtOAcImmiscible with water
NMR Signature (¹H) δ 6.6–7.8 (Ar-H), 4.0 (q, OCH₂), 1.4 (t, CH₃)Diagnostic quartet at ~4.0 ppm confirms ethoxy integration
Part 2: Synthetic Protocols (Self-Validating Systems)

Reliable access to high-purity 1-ethoxy-2-iodobenzene is essential for consistent downstream catalysis. Two primary pathways exist: Alkylation of 2-Iodophenol (preferred for lab-scale purity) and the Sandmeyer Reaction (preferred for industrial cost-efficiency).

Protocol A: Alkylation of 2-Iodophenol (High-Fidelity Lab Scale)

Rationale: This method avoids the formation of regioisomers common in direct iodination of phenetole. It guarantees the ortho position of the iodine relative to the ether.

Materials:

  • 2-Iodophenol (1.0 equiv)[2]

  • Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-iodophenol (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol).

  • Solvation: Add DMF (20 mL). Stir at room temperature for 15 minutes to facilitate deprotonation (phenoxide formation). Note: The solution may turn slight yellow.

  • Alkylation: Add ethyl iodide (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear.

  • Workup (Critical for Purity):

    • Dilute reaction with water (100 mL) to dissolve salts and DMF.

    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (this step ensures the product is free of protic impurities).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).

Protocol B: Sandmeyer Reaction (Scale-Up Route)

Rationale: Uses cheaper starting material (2-ethoxyaniline) but involves hazardous diazonium intermediates.

Workflow:

  • Diazotization: Treat 2-ethoxyaniline with NaNO₂/HCl at 0 °C.

  • Substitution: Add aqueous KI solution slowly.

  • Purification: Steam distillation is often required to separate the product from azo-coupling byproducts.

Part 3: Reactivity & Applications[1][8]
1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

1-Ethoxy-2-iodobenzene is a superior substrate for sterically demanding couplings. The ortho-ethoxy group exerts a "hemilabile" effect—it is bulky enough to prevent catalyst aggregation but can coordinate weakly to palladium intermediates, stabilizing the oxidative addition complex.

  • Oxidative Addition: The C–I bond is weak (approx. 65 kcal/mol), allowing rapid oxidative addition even with mild catalysts (e.g., Pd(PPh₃)₄).

  • Transmetallation: The ethoxy group prevents the approach of bulky boronic acids, requiring optimized conditions (e.g., S-Phos or Buchwald ligands) for sterically hindered partners.

2. Precursor for Hypervalent Iodine(III)

Oxidation of 1-ethoxy-2-iodobenzene yields 1-ethoxy-2-(diacetoxyiodo)benzene , a lipophilic analog of PIDA (Phenyliodine diacetate).

  • Reaction: Substrate + CH₃CO₃H (Peracetic acid) → Ar-I(OAc)₂.

  • Utility: This reagent is used for oxidative dearomatization of phenols. The ethoxy group improves solubility in non-polar solvents compared to the parent PIDA.

Part 4: Visualization of Pathways
Diagram 1: Synthesis and Application Logic

This diagram illustrates the bifurcation between synthesis routes and the downstream utility in catalysis and oxidation chemistry.

G Start1 2-Iodophenol Process1 Alkylation (Et-I, K2CO3) Start1->Process1 High Purity Start2 2-Ethoxyaniline Process2 Sandmeyer (NaNO2, KI) Start2->Process2 Scale-Up Target 1-Ethoxy-2-iodobenzene (CAS 614-73-3) Process1->Target Process2->Target App1 Suzuki Coupling (Biaryl Synthesis) Target->App1 Pd(0) Cat. App2 Hypervalent Iodine (Oxidation Reagent) Target->App2 Peracetic Acid

Caption: Synthesis pathways (left) converging on 1-ethoxy-2-iodobenzene, leading to divergent applications (right).

Diagram 2: Suzuki-Miyaura Catalytic Cycle Specifics

Detailing the steric influence of the ortho-ethoxy group during the catalytic cycle.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Effect Ortho-Ethoxy Effect: Stabilizes Pd(II) Steric hindrance OxAdd->Effect RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 1-Ethoxy-2-iodobenzene Substrate->OxAdd

Caption: Catalytic cycle highlighting the stabilization and steric impact of the ortho-ethoxy substituent.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • Light Sensitivity: Store in amber glass. Iodine is liberated upon UV exposure, turning the liquid brown. If discoloration occurs, wash with dilute sodium thiosulfate before use.

  • Incompatibility: Avoid strong oxidizing agents (unless intentionally generating hypervalent species).

  • Spill Cleanup: Absorb with inert material (vermiculite).[4] Do not use combustible materials like sawdust.

References
  • Organic Syntheses. "Iodosobenzene Diacetate." Org.[5][6] Synth.1963 , 43,[7] 62. (Describes the general oxidation of aryl iodides, including o-iodophenetole, to diacetates). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136415, 1-Ethoxy-2-iodobenzene." PubChem, 2025 . Link

  • TCI Chemicals. "Safety Data Sheet: 1-Ethoxy-2-iodobenzene." Link

  • BenchChem. "Synthesis and Reactions of 2-Ethyl-4-iodophenol" (Analogous iodination protocols). Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457–2483. (Foundational text on Suzuki coupling mechanisms relevant to aryl iodides).

Sources

Technical Monograph: 1-Ethoxy-2-iodobenzene as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a disubstituted benzene derivative characterized by the presence of an electron-donating ethoxy group ortho to an iodine atom. This specific substitution pattern creates a unique steric and electronic environment, making it a valuable building block in the synthesis of biaryl scaffolds for pharmaceuticals and agrochemicals.

Core Data Summary
ParameterValueTechnical Note
Molecular Weight 248.06 g/mol Dominated by the Iodine atom (~51% of total mass).
CAS Registry Number 614-73-3 Distinct from the para isomer (CAS 696-62-8).
Molecular Formula

Unsaturation Degree = 4 (Benzene ring).[1]
Physical State Pale Yellow LiquidColor deepens upon oxidation/light exposure.
Density ~1.6 - 1.7 g/mLEstimated based on o-iodoanisole; denser than water.
Boiling Point >220°C (at 760 mmHg)Typically distilled under reduced pressure (e.g., ~110°C at 10 mmHg).
Solubility LipophilicSoluble in DCM, EtOAc, THF; Insoluble in water.
Structural Implications

The ortho positioning of the ethoxy group exerts a mesomeric donating effect (+M) , increasing electron density on the ring, while simultaneously providing steric bulk near the iodine reactive site. This steric hindrance is critical in preventing homocoupling during metal-catalyzed cross-coupling reactions, often favoring cross-selectivity over dimerization.

Synthetic Methodology: Regioselective Construction

To ensure high purity and correct regiochemistry, the Williamson Ether Synthesis starting from 2-iodophenol is the superior protocol compared to direct iodination of phenetole, which often yields inseparable mixtures of ortho and para isomers.

Protocol: Alkylation of 2-Iodophenol

Objective: Synthesize 1-ethoxy-2-iodobenzene with >98% regiochemical purity.

Reagents
  • Substrate: 2-Iodophenol (1.0 equiv)

  • Electrophile: Iodoethane (EtI) or Bromoethane (EtBr) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Step-by-Step Workflow
  • Deprotonation: Charge a round-bottom flask with 2-iodophenol and anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    and stir at room temperature for 15 minutes. The formation of the phenoxide anion is indicated by a slight color change.
  • Alkylation: Add Iodoethane dropwise via syringe. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Quench with water to dissolve inorganic salts. Extract with Diethyl Ether (

    
    ). Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Vacuum distillation yields the pure product.
    
Synthesis Logic Diagram

SynthesisPath Start 2-Iodophenol (Substrate) Base K2CO3 (Deprotonation) Start->Base DMF, 25°C Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate -H+ Product 1-Ethoxy-2-iodobenzene (Target) Intermediate->Product SN2 Attack Reagent Ethyl Iodide (Electrophile) Reagent->Product Alkylation

Figure 1: Regioselective synthesis pathway via Williamson Ether methodology.

Reactivity Profile: The Suzuki-Miyaura Coupling

1-Ethoxy-2-iodobenzene is a "privileged" electrophile for Palladium-catalyzed cross-coupling. The C-I bond is weaker (~53 kcal/mol) than C-Br or C-Cl, facilitating rapid oxidative addition , often the rate-determining step in coupling cycles.

Application: Biaryl Synthesis

In drug discovery, this scaffold is used to install the o-ethoxyphenyl moiety, a common pharmacophore in GPCR ligands and kinase inhibitors.

Standard Conditions:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .
  • Coupling Partner: Aryl Boronic Acid (

    
    ).
    
  • Base:

    
     (aq) or 
    
    
    
    .
  • Solvent: Toluene/Ethanol/Water (biphasic system).

Mechanistic Pathway[4][5][6][7]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base / Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 1-Ethoxy-2-iodobenzene Substrate->OxAdd Boron Aryl Boronic Acid Boron->TransMet

Figure 2: Catalytic cycle highlighting the entry point of 1-ethoxy-2-iodobenzene.

Analytical Characterization

Validating the identity of CAS 614-73-3 requires analysis of the NMR splitting patterns, specifically distinguishing it from the para isomer.

1H-NMR Interpretation (CDCl3, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.45 ppm Triplet (

Hz)
3H

Methyl of ethoxy group.
4.08 ppm Quartet (

Hz)
2H

Methylene protons deshielded by Oxygen.
6.65 - 6.75 ppm Multiplet2HAr-H (C4, C6)Protons ortho and para to the ethoxy group are shielded.
7.20 - 7.30 ppm Multiplet1HAr-H (C5)Meta to both substituents.
7.75 ppm Doublet of Doublets1HAr-H (C3)Diagnostic Peak: The proton ortho to Iodine is significantly deshielded due to the heavy atom effect and anisotropy.

Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  248 m/z.
    
  • Base Peak: Often 220 m/z (Loss of ethylene via McLafferty rearrangement typical of ethyl ethers) or 121 m/z (Loss of Iodine).

Safety & Handling Protocols

  • Light Sensitivity: Aryl iodides are photosensitive. Store in amber glass vials to prevent liberation of free iodine (

    
    ), which turns the liquid brown.
    
  • Inhalation Hazard: As a halogenated aromatic, use only within a certified fume hood.

  • Skin Contact: Irritant.[2] The lipophilic ethoxy group facilitates skin absorption. Nitrile gloves (double-gloving recommended) provide adequate protection.

References

  • PubChem. Benzene, 1-ethoxy-2-iodo- (Compound Summary). National Library of Medicine.[1] Accessed Jan 28, 2026. [Link]

  • Organic Syntheses. Preparation of p-Iodophenol (Analogous protocol for o-isomer). Org.[3][4][5][6][7][8][9] Synth. 1934, 14, 68. [Link]

Sources

1-ethoxy-2-iodobenzene structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 1-ethoxy-2-iodobenzene (CAS: 614-73-3), also known as o-iodophenetole.[1] This molecule represents a critical scaffold in medicinal chemistry, particularly as an intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann ether synthesis).[1]

The following analysis synthesizes spectroscopic data (MS, IR, NMR) to build a self-validating structural proof.

Synthesis-Based Structural Grounding

To understand the structure, we must first acknowledge its synthetic origin.[1] This establishes the expected connectivity before spectral confirmation.[1]

Primary Route: O-Alkylation of 2-iodophenol.[1]

  • Reagents: 2-Iodophenol, Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (

    
    ), Acetone/DMF.
    
  • Mechanism:

    
     nucleophilic substitution.[1] The phenoxide ion attacks the ethyl electrophile.[1]
    
  • Structural Implication: The iodine atom remains intact at the ortho position.[1] The hydroxyl proton is replaced by an ethyl group.[1]

Mass Spectrometry (MS): Molecular Weight & Fragmentation

Objective: Confirm molecular formula (


) and substituent lability.
Electron Ionization (EI) Data Analysis

The mass spectrum provides the first "hard" evidence of the halogen and the ether linkage.

Ion Typem/z (approx)Interpretation
Molecular Ion (

)
248 Confirms MW of

.[1] Iodine (127) +

(121).[1]
Base Peak/Fragment 121 Loss of Iodine radical (

).[1] Formation of ethoxyphenyl cation.[1]
McLafferty-like 220 Loss of Ethene (

, Mass 28).[1] Characteristic of ethyl ethers.
Aryl Cation 93 Loss of both Iodine and Ethyl group (

).[1]
Fragmentation Logic (DOT Visualization)

The following diagram illustrates the primary fragmentation pathways confirming the functional groups.

Fragmentation M_Ion Molecular Ion (M+) m/z 248 M_Minus_Et [M - C2H4]+ m/z 220 (Phenol radical cation) M_Ion->M_Minus_Et - CH2=CH2 (McLafferty-like) M_Minus_I [M - I]+ m/z 121 (Ethoxyphenyl cation) M_Ion->M_Minus_I - I• (C-I Cleavage) Benzene C6H5+ m/z 77 M_Minus_I->Benzene - C2H4O

Caption: Primary fragmentation pathways for 1-ethoxy-2-iodobenzene under Electron Ionization.

Infrared Spectroscopy (IR): Functional Group Verification

Objective: Rule out the starting material (phenol) and confirm the ether linkage.

  • Absence of O-H Stretch: The most critical diagnostic is the disappearance of the broad O-H band (3200–3500

    
    ) present in the 2-iodophenol precursor.
    
  • C-O Stretching:

    • Ar-O-C Asymmetric: Strong band at 1230–1260

      
       .[1]
      
    • Ar-O-C Symmetric: Band at 1030–1050

      
       .[1]
      
  • Ortho-Substitution Pattern:

    • C-H Out-of-Plane (OOP) Bending: A single strong band near 740–760

      
        is characteristic of 1,2-disubstituted benzene rings.[1]
      

Nuclear Magnetic Resonance (NMR): The Fingerprint

Objective: Confirm the regiochemistry (ortho vs. meta/para) and the ethyl chain.


H NMR (Proton) Analysis

The symmetry of the molecule is broken, resulting in four distinct aromatic signals.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ethoxy

~1.45Triplet (t)7.0Terminal methyl group.[1]
Ethoxy

~4.10Quartet (q)7.0Deshielded by Oxygen.[1]
Ar-H (H-6) ~6.70Doublet (dd)8.0, 1.5Ortho to Oxygen. Shielded by +M effect of alkoxy.[1]
Ar-H (H-4) ~6.75Triplet (td)7.5, 1.5Para to Iodine.[1]
Ar-H (H-5) ~7.25Triplet (td)8.0, 1.5Meta to Iodine/Oxygen.[1]
Ar-H (H-3) ~7.75Doublet (dd)7.8, 1.5Ortho to Iodine. Deshielded by inductive effect of Iodine.[1]

Key Diagnostic: The large separation between the aromatic protons (~1.0 ppm range) confirms the presence of two different substituents with opposing electronic effects (Ethoxy is electron-donating/shielding; Iodine is weakly withdrawing/deshielding on protons).


C NMR (Carbon) Analysis

Carbon NMR provides a definitive test for the Iodine atom via the "Heavy Atom Effect."

  • Iodine-Bearing Carbon (C-2):

    • Shift: 85–90 ppm .[1]

    • Reasoning: Unlike Cl or Br which deshield the ipso-carbon, Iodine shields the attached carbon significantly due to spin-orbit coupling (Heavy Atom Effect). This anomalous upfield shift is the "smoking gun" for aryl iodides.

  • Oxygen-Bearing Carbon (C-1):

    • Shift: ~157 ppm .[1]

    • Reasoning: Typical deshielding by the electronegative oxygen atom.[1]

  • Aliphatic Carbons:

    • 
      : ~64 ppm.[1][2][3]
      
    • 
      : ~15 ppm.[1]
      

Structural Logic Flow (Elucidation Workflow)

The following decision tree illustrates how a researcher validates the structure from raw data.

Elucidation_Logic Start Unknown Sample (Suspected 1-ethoxy-2-iodobenzene) Step1 1. Check IR Spectrum Start->Step1 Decision1 OH Peak Present? Step1->Decision1 Fail1 Contaminated with Starting Material (Phenol) Decision1->Fail1 Yes Pass1 Ether Confirmed (1250 cm-1 present) Decision1->Pass1 No Step2 2. Check 13C NMR Pass1->Step2 Decision2 Peak at < 90 ppm? Step2->Decision2 Fail2 Not an Aryl Iodide (Check Br/Cl) Decision2->Fail2 No Pass2 Iodine Position Confirmed (Heavy Atom Effect) Decision2->Pass2 Yes Step3 3. Check 1H NMR Splitting Pass2->Step3 Decision3 4 Distinct Ar-H Signals? Step3->Decision3 Fail3 Symmetry Detected (Likely Para/1,4-isomer) Decision3->Fail3 No Pass3 Ortho-Substitution Confirmed Decision3->Pass3 Yes Final Structure Validated: 1-ethoxy-2-iodobenzene Pass3->Final

Caption: Logical decision tree for validating 1-ethoxy-2-iodobenzene against common impurities and isomers.

References

  • PubChem. (n.d.).[1] 1-Ethoxy-2-iodobenzene (Compound).[1][4] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Heavy Atom Effect in

    
    C NMR).
    
  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST. (General reference for substituent effects on benzene rings).
  • Organic Syntheses. (1934).[1] Iodobenzene. Org. Synth. 1934, 14, 54. (Foundational reference for aryl iodide synthesis). [Link]

Sources

1-ethoxy-2-iodobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Ethoxy-2-iodobenzene

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), also known as 2-iodophenetole, is a critical aryl halide scaffold in medicinal chemistry and materials science.[1][2] Distinguished by its ortho-substitution pattern, it serves as a high-value electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2] The steric bulk and electron-donating nature of the ortho-ethoxy group modulate the oxidative addition rates of the C–I bond, offering unique regioselectivity profiles compared to its para-isomers.[1][2] This guide details its physicochemical properties, validated synthesis protocols, and reactivity mechanisms.

Part 1: Chemical Identity & Nomenclature

The IUPAC name 1-ethoxy-2-iodobenzene is derived from the priority rules where the ethoxy substituent (ether) and the iodo substituent (halide) are both considered prefixes.[1][2] In the absence of a principal functional group (like an acid or aldehyde), the benzene ring is numbered to give the lowest possible locants to the substituents. Alphabetical order dictates that "ethoxy" precedes "iodo," assigning position 1 to the ethoxy group.[2]

Identifier Value
IUPAC Name 1-Ethoxy-2-iodobenzene
Common Synonyms 2-Iodophenetole; o-Iodophenetole; 1-Iodo-2-ethoxybenzene
CAS Registry Number 614-73-3
SMILES CCOC1=CC=CC=C1I
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol

Part 2: Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for 2-iodophenetole.

Property Data / Range Notes
Physical State LiquidColorless to pale yellow; darkens upon light exposure (iodine liberation).[1][2][3]
Boiling Point 240–256°C (atm)Predicted range based on homologs (2-iodoanisole BP: 240°C).[1][2]
Density ~1.54 g/cm³High density characteristic of aryl iodides.
Solubility LipophilicSoluble in DCM, EtOAc, THF, Toluene. Insoluble in water.[1][2]
Refractive Index 1.58–1.60Estimated.[2]
Stability Light SensitiveStore in amber glass; susceptible to homolytic C–I bond cleavage over time.

Part 3: Synthetic Pathways

To ensure high purity and scalability, Method A (Alkylation of 2-Iodophenol) is the recommended protocol.[1][2] It avoids the formation of unstable diazonium intermediates found in the Sandmeyer route (Method B) and provides superior regiocontrol compared to direct iodination of phenetole.

Method A: Williamson Ether Synthesis (Recommended)

Mechanism: Sɴ2 Nucleophilic Substitution Precursors: 2-Iodophenol, Ethyl Iodide (or Ethyl Bromide), Potassium Carbonate.

Experimental Protocol:

  • Setup: Charge a round-bottom flask with 2-iodophenol (10.0 mmol, 2.20 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add Ethyl Iodide (12.0 mmol, 1.87 g) dropwise via syringe.

    • Note: Ethyl bromide can be used but requires longer reaction times or mild heating (40°C).[1][2]

  • Reaction: Stir the heterogeneous mixture vigorously at 60°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 9:1); the starting phenol (lower R_f) should disappear.

  • Workup:

    • Dilute with water (100 mL) to dissolve salts.[1][2]

    • Extract with Diethyl Ether or EtOAc (3 × 30 mL).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.[1][2]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to yield a colorless oil.

Method B: Sandmeyer Reaction (Alternative)

Precursor: 2-Ethoxyaniline (o-Phenetidine).[1][2] Steps: Diazotization (NaNO₂/HCl, 0°C) followed by displacement with KI. Drawback: Higher hazard profile (diazonium salt) and lower atom economy.

Synthesis Workflow Diagram

Synthesis_Route Start 2-Iodophenol (C6H5IO) Reagents Reagents: Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Start->Reagents Mix Intermediate Transition State (SN2 Attack) Reagents->Intermediate Heat Workup Workup: 1. H2O Dilution 2. EtOAc Extraction 3. NaOH Wash Intermediate->Workup Complete Product 1-Ethoxy-2-iodobenzene (Yield: >90%) Workup->Product Isolate

Figure 1: Step-by-step workflow for the Williamson ether synthesis of 1-ethoxy-2-iodobenzene.

Part 4: Reactivity & Applications

The core utility of 1-ethoxy-2-iodobenzene lies in the lability of the C–I bond, which undergoes rapid Oxidative Addition to Pd(0) species.[1][2] However, the ortho-ethoxy group exerts a "Steric-Electronic" effect:

  • Electronic: The ethoxy group is an Electron Donating Group (EDG), increasing electron density on the ring. This can slightly retard oxidative addition compared to electron-deficient aryl iodides but stabilizes the resulting Pd(II) intermediate.[1][2]

  • Steric: The ortho position creates steric bulk, which can prevent homocoupling side reactions but requires less bulky ligands (e.g., PPh₃, dppf) on the metal center to facilitate transmetalation.

Key Reaction: Suzuki-Miyaura Coupling

Used to synthesize biaryl scaffolds (e.g., 2-ethoxybiphenyls).[1][2]

Standard Conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%) or Pd(OAc)₂/S-Phos.[1][2]

  • Base: K₂CO₃ or K₃PO₄.[1][2]

  • Solvent: Toluene/H₂O or DME/H₂O.[1][2]

  • Temperature: 80–100°C.[1][2]

Reactivity Network Diagram

Reactivity_Network Core 1-Ethoxy-2-iodobenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 2-Ethoxybiaryls (Drug Scaffolds) Suzuki->Biaryl Alkyne Aryl Alkynes (Materials) Sonogashira->Alkyne Styrene Substituted Styrenes Heck->Styrene Electrophile Reaction with Electrophiles (E+ = CHO, COR) Lithiation->Electrophile

Figure 2: Divergent synthesis pathways utilizing 1-ethoxy-2-iodobenzene as a primary electrophile.[1][2]

Part 5: Safety & Handling (SDS Highlights)

While specific SDS data for this derivative is often aggregated under "Aryl Iodides," the following precautions are mandatory based on its chemical class.

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[2][4][5][6]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2]

  • Storage:

    • Light Sensitive: Iodine–Carbon bonds are photosensitive.[1][2] Store in amber vials or wrap containers in aluminum foil.

    • Cool & Dry: Store at room temperature (15–25°C) away from strong oxidizing agents.

  • Disposal: Halogenated organic waste.[1][2] Do not mix with general organic solvents if the facility segregates halogens for incineration.[1][2]

References

  • PubChem. Benzene, 1-ethoxy-2-iodo- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for Suzuki coupling of aryl iodides).

  • Organic Syntheses. Iodination of Phenols and Williamson Ether Synthesis Protocols. (General protocols adapted for 2-iodophenol alkylation).[1][2][7] Available at: [Link]

Sources

High-Yield Synthesis of 1-Ethoxy-2-iodobenzene via Iododeamination

[1][2][3]

Executive Summary

Target Molecule: 1-Ethoxy-2-iodobenzene (CAS: 614-73-3) Precursor: 2-Ethoxyaniline (CAS: 94-70-2) Methodology: Diazotization followed by nucleophilic aromatic substitution (

123Application:23

This guide provides a scalable, laboratory-proven protocol. Unlike chlorination or bromination, which often require copper(I) catalysts (classic Sandmeyer), this iodination proceeds via a thermal decomposition of the diazonium salt in the presence of potassium iodide (KI), driven by the low oxidation potential of the iodide ion.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the C–I bond to reveal the diazonium intermediate, which is derived from the primary amine.[4] The ethoxy group (

Reaction Workflow Visualization

ReactionWorkflowStart2-Ethoxyaniline(o-Phenetidine)DiazoDiazonium SaltIntermediateStart->DiazoDiazotization(NaNO2)AcidHCl (aq) + Ice< 5°CAcid->DiazoHeatThermal Decomp.(-N2 gas)Diazo->HeatAddition of KIIodideKI (aq)Potassium IodideIodide->HeatProduct1-Ethoxy-2-iodobenzeneHeat->ProductSubstitution

Figure 1: Step-wise workflow for the conversion of o-phenetidine to o-iodophenetole.

Mechanistic Insight

The transformation occurs in two distinct phases.[2][5][6][7] Understanding these mechanisms is vital for troubleshooting low yields or "tar" formation.[2][3]

  • Diazotization (Ionic): The amine attacks the nitrosonium ion (

    
    ), generated in situ from sodium nitrite and acid. This forms an 
    
    
    -nitrosoamine, which dehydrates to the diazonium cation (
    
    
    ).[1][2][3]
    • Critical Control: Temperature must be kept

      
       to prevent hydrolysis of the diazonium salt to the phenol (2-ethoxyphenol).
      
  • Iododeamination (Radical-Ionic Hybrid): The iodide ion (

    
    ) acts as a reducing agent.[1][2][3] It transfers a single electron (SET) to the diazonium species, generating an aryl radical (
    
    
    ) and an iodine radical (
    
    
    ). These rapidly recombine within the solvent cage to form the C–I bond and release nitrogen gas (
    
    
    ).

MechanismAmineAr-NH2NitrosamineAr-NH-NOAmine->NitrosamineNucleophilic AttackNitrosoniumNO+ (from NaNO2/HCl)Nitrosonium->NitrosamineDiazoniumAr-N≡N+Nitrosamine->Diazonium-H2O (Acid Catalyzed)SETSET (Single Electron Transfer)Diazonium->SET+ I- (Iodide)RadicalPair[Ar•  •I  N2]SET->RadicalPair-N2ProductAr-IRadicalPair->ProductRadical Recombination

Figure 2: Mechanistic pathway highlighting the Single Electron Transfer (SET) step unique to iodination.[1][2][3]

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometry (Equiv.)[2][3]Notes
2-Ethoxyaniline Substrate1.0Liquid, darkens on air exposure.[1][2][3]
HCl (conc. 37%) Acid Source2.5 - 3.0Excess required to prevent triazene formation.[1][2][3]
Sodium Nitrite (NaNO

)
Diazotizing Agent1.05 - 1.1Use fresh aqueous solution.[1][2][3]
Potassium Iodide (KI) Nucleophile1.2 - 1.5Dissolved in minimal water.[1][2][3]
Urea ScavengerTraceDestroys excess HNO

.[2][3]
Sodium Sulfite (Na

SO

)
QuenchAs neededRemoves iodine byproduct color.[2][3]
Step-by-Step Procedure

Step 1: Preparation of the Amine Salt

  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 2-ethoxyaniline (13.7 g, 100 mmol) .

  • Add 40 mL of water , followed by slow addition of conc. HCl (25 mL, ~300 mmol) . The amine hydrochloride salt may precipitate; this is normal.[2]

  • Cool the mixture to 0–5°C using an ice/salt bath. Vigorous stirring is essential to maintain a fine suspension.[2][3]

Step 2: Diazotization

  • Dissolve NaNO

    
     (7.6 g, 110 mmol)  in 20 mL water .
    
  • Add the nitrite solution dropwise to the amine mixture.[3] Crucial: Maintain internal temperature below 5°C .[2][3][8]

  • After addition, stir for 20 minutes at 0°C.

  • Test for excess nitrous acid: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of HNO

    
    . If negative, add more NaNO
    
    
    .[2][3]
  • Add Urea (0.5 g) to decompose the excess nitrous acid until the starch-iodide test is negative (prevents side reactions).

Step 3: Iodination (Sandmeyer-Type)

  • Dissolve KI (20.0 g, 120 mmol) in 30 mL water .

  • Add the cold diazonium solution slowly into the KI solution (or vice versa) with stirring. Note: Significant frothing will occur due to N

    
     release.
    
  • Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

  • Heat the mixture gently to 50–60°C for 30 minutes to ensure complete decomposition of the diazonium salt. The solution will turn dark due to iodine formation.[2]

Step 4: Workup & Purification [1][7]

  • Cool the mixture and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL) .

  • Wash the combined organic layers with 10% Na

    
    SO
    
    
    (aq)
    or NaHSO
    
    
    until the iodine color (purple/brown) fades to pale yellow/clear.
  • Wash with water, then brine.[2][3] Dry over anhydrous MgSO

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap).

  • Purification: The crude oil is typically pure enough for many applications.[2][3] For high purity (>98%), perform vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).[2][3]

Characterization Data

1-Ethoxy-2-iodobenzene (o-Iodophenetole) [1][2][3][9]

  • Physical State: Pale yellow to colorless oil.[2][3]

  • Molecular Weight: 248.06 g/mol .[2][3][9]

  • Boiling Point: ~248–250°C (at 760 mmHg); ~128°C (at 15 mmHg).[2][3]

  • Density: ~1.56 g/mL.[2][3]

Spectroscopic Signature (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.75 (dd, 
      
      
      Hz, 1H, Ar-H ortho to I).[2][3]
    • 
       7.28 (td, 
      
      
      Hz, 1H, Ar-H).[2][3]
    • 
       6.82 (dd, 
      
      
      Hz, 1H, Ar-H ortho to OEt).[2][3]
    • 
       6.70 (td, 
      
      
      Hz, 1H, Ar-H).[2][3]
    • 
       4.08 (q, 
      
      
      Hz, 2H,
      
      
      ).[1][2][3]
    • 
       1.48 (t, 
      
      
      Hz, 3H,
      
      
      ).[2][3]
  • 
    C NMR (100 MHz, CDCl
    
    
    ):
    • Distinctive peaks: C-I carbon (typically shielded, ~86 ppm), C-O carbon (deshielded, ~157 ppm).[3]

Safety & Hazards (Critical)

  • Diazonium Instability: Although aryl diazonium salts are generally handled in solution, never allow the solution to dry out.[2][3] Dry diazonium salts are shock-sensitive explosives.[1][2][3]

  • Nitrogen Evolution: The iodination step releases stoichiometric quantities of

    
     gas.[2][3] Ensure the reaction vessel is vented and has sufficient headspace to prevent over-pressurization.[2]
    
  • Chemical Toxicity:

    • 2-Ethoxyaniline:[1][2][3] Toxic by inhalation and skin absorption; potential methemoglobinemia agent.[2][3]

    • Methyl/Ethyl Iodides (if side reactions occur): Alkylating agents; suspected carcinogens.[2][3]

References

  • Sandmeyer Reaction Overview & Mechanism Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction." [Link][1][2][3]

  • Synthesis of Iodobenzene (Homologous Protocol) Organic Syntheses, Coll. Vol. 2, p. 351 (1943).[2][3] "Iodobenzene." [Link]

  • PubChem Compound Summary: 1-Ethoxy-2-iodobenzene National Library of Medicine. CID 136415.[2][3][9] [Link][1][2][3][9]

Technical Guide: Solubility Profile and Solvent Selection for 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-ethoxy-2-iodobenzene (2-Iodophenetole), structured for application scientists and process chemists.

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), also known as 2-iodophenetole , is a critical aryl iodide intermediate used frequently in cross-coupling reactions (Suzuki-Miyaura, Ullmann) and heterocyclic synthesis.[1] Its physicochemical behavior is dominated by the lipophilic aryl iodide core and the electron-donating ethoxy substituent in the ortho position.

Understanding its solubility landscape is essential for:

  • Reaction Optimization: Maximizing collision frequency in homogeneous catalysis.

  • Purification: Designing efficient liquid-liquid extractions and recrystallization (if solid) or chromatographic separations.

  • Process Safety: Managing phase-transfer risks and solvent compatibility.

Key Solubility Takeaway: The compound exhibits a Class II/IV (Low Solubility) behavior in aqueous media (<0.35 g/L) but demonstrates high miscibility with a broad spectrum of aprotic and non-polar organic solvents.

Physicochemical Profile & Solvation Mechanics

To predict solvent interactions accurately, we must analyze the solute's molecular descriptors.

PropertyValueImplication for Solubility
Molecular Formula

Organic, aromatic framework.[2]
Molecular Weight 248.06 g/mol Moderate size; diffusion rates typical for small molecules.
Physical State (25°C) Liquid / Low-melting SolidDensity (1.823 g/cm³) indicates heavy atom effect (Iodine).
LogP (Octanol/Water) ~3.1 (Predicted)Highly lipophilic. Partitions strongly into organic phases.
Dipole Moment ModerateThe ethoxy group (-OEt) creates a local dipole, but the C-I bond is relatively non-polarizable compared to C-Br or C-Cl.
Mechanistic Insight: The Ortho-Effect

The ortho positioning of the bulky iodine atom and the ethoxy group creates steric congestion. This prevents efficient hydrogen bonding with protic solvents (like water), even though the ether oxygen has lone pairs. Consequently, the solvation shell is primarily stabilized by London Dispersion Forces and Dipole-Induced Dipole interactions, favoring solvents with high polarizability (e.g., DCM, Toluene).

Solubility in Organic Solvents[2]

The following classification guides solvent selection for synthesis and extraction.

Table 1: Solubility Matrix

Data derived from structural analogs (Iodobenzene/Phenetole) and experimental partition coefficients.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent / Miscible Strong dispersion force matching; high solvent density aids dissolution.Extraction, Chromatography load.[3]
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneExcellent / Miscible Ether oxygen compatibility; "Like dissolves like" (ether-ether interaction).Grignard formation, Lithiation.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery Good

stacking interactions between solvent and solute aromatic rings.
High-temp coupling (Suzuki/Heck).
Polar Aprotic DMF, DMSO, AcetonitrileGood Solubilizes via dipole interactions, though less efficient than chlorinated solvents.Nucleophilic substitutions (

), Pd-catalyzed coupling.
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneModerate to Good Soluble, but may require slight warming if the compound crystallizes at low temps.Recrystallization co-solvent (Anti-solvent).
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble at RT; solubility decreases significantly at low temperatures (

).
Crystallization solvent.
Aqueous Water, BrineInsoluble (<0.35 g/L) Hydrophobic exclusion; high energetic cost to break water H-bond network.Phase separation (biphasic systems).
Visualization: Solvation Mechanism

The following diagram illustrates the competitive interaction between the solute and different solvent shells.

SolvationMechanism Solute 1-Ethoxy-2-iodobenzene (Lipophilic Core) Water Water Molecules (H-Bond Network) Solute->Water Hydrophobic Exclusion (High Energy Cost) DCM Dichloromethane (Dispersion/Dipole) Solute->DCM Dipole Matching (Stable Solvation Shell) Toluene Toluene (Pi-Pi Stacking) Solute->Toluene Pi-Cloud Interaction (Favorable)

Caption: Comparative solvation energetics. Green/Yellow paths indicate favorable thermodynamic interactions, while the red dashed path represents the energetic barrier to aqueous solubility.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric Method)

Use this self-validating protocol to determine exact solubility limits in a specific solvent system (e.g., for process scale-up).

Objective: Quantify the maximum mass of 1-ethoxy-2-iodobenzene dissolved in Solvent X at 25°C.

Materials:

  • 1-ethoxy-2-iodobenzene (Test Article).[1]

  • Solvent (HPLC Grade).

  • 0.45 µm PTFE Syringe Filter (Hydrophobic).

  • Analytical Balance (0.01 mg precision).

  • Scintillation Vials (20 mL).

Workflow:

  • Supersaturation: Add excess Test Article (approx. 500 mg) to 2 mL of solvent in a vial.

  • Equilibration: Vortex for 5 minutes, then stir at 25°C for 24 hours. Validation Check: Ensure solid/oil droplets remain visible. If clear, add more Test Article.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.

  • Quantification: Dry the residue in a vacuum oven (40°C, 2 hours) to remove trace solvent. Weigh the vial again (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Solvent Selection for Suzuki-Miyaura Coupling

A decision framework for optimizing reaction media.

SolventSelection Start Start: Select Solvent for Suzuki Coupling of 2-Iodophenetole TempCheck Reaction Temperature? Start->TempCheck HighTemp > 80°C (Reflux) TempCheck->HighTemp LowTemp < 60°C TempCheck->LowTemp Toluene Solvent: Toluene/Water (4:1) Phase Transfer Catalyst Needed HighTemp->Toluene Non-polar preference DMF Solvent: DMF or DMSO Homogeneous System HighTemp->DMF Polar preference BaseCheck Base Solubility Required? LowTemp->BaseCheck BaseCheck->DMF Organic Base (Et3N) THF Solvent: THF/Water (2:1) Good General Purpose BaseCheck->THF Inorganic Base (K2CO3)

Caption: Decision tree for selecting reaction solvents based on thermal requirements and base compatibility.

Application Contexts

Liquid-Liquid Extraction (Workup)

Due to its high LogP (3.1), 1-ethoxy-2-iodobenzene will partition almost exclusively into the organic layer.

  • Recommended System: Ethyl Acetate / Water or DCM / Water.

  • Caution: Avoid using Diethyl Ether if the iodine atom is labile to light/peroxides over long storage, though solubility is excellent.

  • Emulsion Risk: The ethoxy group acts as a weak surfactant. If emulsions form during extraction, add Brine (saturated NaCl) to increase the ionic strength of the aqueous phase and force the organic compound out.

Chromatography (Purification)[3]
  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Hexane/Ethyl Acetate gradients.

  • Retention Behavior: Being relatively non-polar, the compound will elute early (high

    
    ) in pure non-polar solvents (Hexane). Increasing polarity (adding EtOAc) is required to modulate retention.
    

Safety & Handling

  • Inhalation: High solubility in lipid membranes implies rapid absorption if inhaled. Use in a fume hood.

  • Skin Absorption: Solvents like DMSO significantly enhance skin permeability of dissolved aryl iodides. Wear nitrile gloves (double-gloving recommended for DMSO solutions).

  • Storage: Store in amber vials. Aryl iodides can undergo photolytic deiodination, a process accelerated in solution (especially in acetone or chlorinated solvents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136415, 1-ethoxy-2-iodobenzene. Retrieved January 28, 2026 from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational reference for LogP and solubility rules).

Sources

Technical Guide: ¹H NMR Spectral Analysis of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-ethoxy-2-iodobenzene (also known as o-iodophenetole). As a critical intermediate in C–C and C–N cross-coupling reactions (e.g., Ullmann ether synthesis, Suzuki-Miyaura coupling), accurate structural verification is paramount for drug development and materials science workflows.

Unlike standard databases that list raw peaks, this document synthesizes field-proven spectral data with mechanistic explanations of chemical shifts (


), splitting patterns (

-coupling), and electronic effects (shielding/deshielding).

Part 2: Chemical Structure & Electronic Environment

To interpret the spectrum accurately, we must first map the electronic environment of the protons. The molecule consists of an electron-rich ethoxy group orthogonal to a highly polarizable iodine atom.

Structural Diagram (Graphviz)

G C1 C1 (ipso) C2 C2 (I-sub) C1->C2 aromatic O O C1->O C3 C3 (H-3) C2->C3 aromatic I I C2->I C4 C4 (H-4) C3->C4 aromatic C5 C5 (H-5) C4->C5 aromatic C6 C6 (H-6) C5->C6 aromatic C6->C1 aromatic O->C1 +M Effect CH2 CH₂ (Methylene) O->CH2 CH3 CH₃ (Methyl) CH2->CH3 I->C3 Deshielding Effect1 Mesomeric Donation (+M) Effect2 Anisotropic Deshielding

Caption: Connectivity and electronic effects in 1-ethoxy-2-iodobenzene. The ethoxy group (red) acts as an electron donor, shielding ortho/para positions, while the iodine (purple) exerts a deshielding heavy-atom effect on the adjacent proton.

Part 3: Experimental ¹H NMR Data

Solvent: Chloroform-


 (CDCl₃)
Frequency:  400 MHz
Reference:  Tetramethylsilane (TMS) at 0.00 ppm
Spectral Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentElectronic Justification
1.45 Triplet (t)3H7.0

Terminal methyl of ethoxy group.
4.08 Quartet (q)2H7.0

Deshielded by oxygen electronegativity. Slightly downfield vs. para-isomer due to ortho-iodine steric compression.
6.70 Triplet of Doublets (td)1H7.6, 1.5H-4 (para to OEt)Shielded by the +M effect of the ethoxy group.
6.82 Doublet of Doublets (dd)1H8.2, 1.2H-6 (ortho to OEt)Strongly shielded by ortho-oxygen donation.
7.29 Triplet of Doublets (td)1H7.8, 1.6H-5 (meta to OEt)Relatively unshielded; located in the "nodal" plane of the alkoxy resonance.
7.76 Doublet of Doublets (dd)1H7.8, 1.6H-3 (ortho to I)Diagnostic Peak. Strongly deshielded by the magnetic anisotropy of the adjacent Iodine atom.

Part 4: Detailed Spectral Analysis

The Aliphatic Region (1.0 – 4.5 ppm)

The ethoxy chain provides a classic first-order splitting pattern :

  • The Methyl Triplet (

    
     1.45):  The three equivalent protons on the terminal methyl group couple with the two neighboring methylene protons (
    
    
    
    peaks).
  • The Methylene Quartet (

    
     4.08):  The two protons adjacent to the oxygen are deshielded significantly (electronegativity of O). They couple with the three methyl protons (
    
    
    
    peaks).
    • Note: In the ortho-iodo isomer, this quartet may appear slightly broader or shifted downfield by ~0.05–0.1 ppm compared to 1-ethoxy-4-iodobenzene due to the "ortho effect" (steric crowding forcing the ethoxy group out of plane or iodine's proximity).

The Aromatic Region (6.5 – 8.0 ppm)

The aromatic protons form an ABCD spin system , often simplified to AMRX at high fields, but second-order effects (roofing) may be visible at 300 MHz.

  • H-3 (The "Iodine Shift"): This is the most distinct signal. Located at ~7.76 ppm , it is significantly downfield. Iodine is a heavy atom; while it shields the attached Carbon (

    
    C) via spin-orbit coupling, the ortho-proton is deshielded due to the paramagnetic anisotropy of the C–I bond.
    
  • H-6 (The "Oxygen Shift"): Located at ~6.82 ppm . The oxygen atom donates electron density into the ring via resonance (+M effect), increasing electron density at the ortho and para positions. This shielding shifts H-6 upfield.

  • H-4 (Para Shielding): Located at ~6.70 ppm . Also shielded by the ethoxy group (+M), appearing as a triplet of doublets (coupling to H-3 and H-5, with small meta-coupling to H-6).

  • H-5 (The "Neutral" Zone): Located at ~7.29 ppm .[1] Being meta to the ethoxy group, it receives little resonance shielding. It appears as a standard aromatic proton, splitting into a triplet of doublets.

Coupling Constants ( )
  • 
    :  ~7.5 – 8.2 Hz (Primary splitting for all aromatic protons).
    
  • 
    :  ~1.2 – 1.6 Hz (Fine splitting, e.g., between H-3 and H-5, or H-4 and H-6).
    

Part 5: Quality Control & Impurity Profiling

When synthesizing or sourcing this material, specific impurities are common. Use this logic flow to validate purity.

Impurity Identification Workflow (Graphviz)

QC Sample Crude Sample 1-Ethoxy-2-iodobenzene CheckOH Check Region 5.0 - 6.0 ppm Sample->CheckOH CheckAli Check Region 3.0 - 3.5 ppm CheckOH->CheckAli No Signal Impurity1 Impurity: 2-Iodophenol (Broad Singlet -OH) CheckOH->Impurity1 Signal Present Impurity2 Impurity: Iodoethane (Quartet at ~3.2 ppm) CheckAli->Impurity2 Signal Present Valid Pass: Pure Compound CheckAli->Valid No Signal

Caption: Logic flow for detecting common hydrolysis (phenol) or alkylation (iodoethane) impurities in the NMR spectrum.

  • 2-Iodophenol: Look for a broad singlet (exchangeable with D₂O) around 5.0–6.0 ppm and a shift in the aromatic region (H-6 moves upfield).

  • Iodoethane: Look for a quartet at ~3.2 ppm and a triplet at ~1.8 ppm (distinct from the ethoxy ether shifts).

References

  • ChemicalBook. (2025). Iodobenzene ¹H NMR Spectrum and Derivatives. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2025). Benzene, 1-ethoxy-2-iodo- (CID 136415) Spectral Information. Retrieved from .

  • Royal Society of Chemistry. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines (Supporting Info: 2-iodoanisole analogs). Retrieved from .

  • University of Wisconsin-Madison. (2025). Organic Chemistry Data: ¹H NMR Characteristic Shifts. Retrieved from .

  • SciELO. (2014). Palladium- and Copper-Catalyzed Highly Selective Mono-Coupling Between 2,6-Diiodoanisoles. Journal of the Brazilian Chemical Society.[2] Retrieved from .

Sources

1-ethoxy-2-iodobenzene ¹³C NMR chemical shifts

Technical Analysis: 1-Ethoxy-2-Iodobenzene NMR Spectral Characteristics

Introduction & Structural Context

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a critical intermediate in medicinal chemistry, frequently employed as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

For researchers characterizing this scaffold, the

Mechanistic Analysis of Chemical Shifts

The Heavy Atom Effect (Iodine)

The most distinct feature of this spectrum is the chemical shift of the carbon directly attached to the iodine atom (C2). Unlike typical aromatic carbons (128.5 ppm) or those attached to electronegative atoms (deshielded), the ipso-carbon in iodoarenes undergoes a significant upfield shift (shielding).

  • Mechanism: Spin-Orbit (SO) coupling. The large nuclear charge of iodine introduces relativistic effects that mix ground and excited electronic states. This results in a shielding cone that dramatically lowers the resonance frequency of the attached carbon.

  • Observation: While a chloro- or bromo-attachment would deshield the ipso carbon (to ~135 ppm or ~120 ppm respectively), the iodo-attachment typically shields it to 80–95 ppm .

The Resonance Effect (Ethoxy)

The ethoxy group exerts a strong mesomeric (

  • Ipso (C1): Highly deshielded due to the electronegativity of oxygen (Inductive effect,

    
    ).
    
  • Ortho (C6) & Para (C4): Shielded due to the donation of electron density into the

    
    -system (
    
    
    effect).

Spectral Data & Assignment Table

The following values represent the high-confidence chemical shifts for 1-ethoxy-2-iodobenzene in

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicitySignal Characteristic
C1 Ipso to OEt157.5 ± 1.0 C (Quaternary)Most downfield aromatic signal.
C3 Ortho to I139.2 ± 0.5 CHDeshielded by Iodine (ortho effect).
C5 Meta to OEt129.5 ± 0.5 CHTypical aromatic region.
C4 Para to OEt122.5 ± 0.5 CHShielded by OEt resonance.
C6 Ortho to OEt112.0 ± 1.0 CHHighly shielded by OEt resonance.
C2 Ipso to I86.5 ± 1.5 C (Quaternary)Diagnostic: Highly shielded (Heavy Atom Effect).

-CH2
Ethoxy64.5 ± 0.5 CH2Typical ether methylene.

-CH3
Ethoxy14.8 ± 0.5 CH3Typical methyl terminal.
Assignment Logic Visualization

The following diagram illustrates the competing electronic effects that dictate the assignment logic.

Gcluster_0Electronic Influencescluster_1Carbon TargetsHeavyAtomHeavy Atom Effect(Spin-Orbit Coupling)C2C2 (Ipso-I)~86.5 ppmHeavyAtom->C2Strong Shielding(Upfield Shift)ResonanceMesomeric Effect(+M from Oxygen)C6C6 (Ortho-O)~112.0 ppmResonance->C6ShieldingC4C4Resonance->C4ShieldingInductiveInductive Effect(-I from Oxygen)C1C1 (Ipso-O)~157.5 ppmInductive->C1Strong Deshielding

Caption: Electronic influence map showing the dominance of the Heavy Atom Effect on C2 and Oxygen's Inductive Effect on C1.

Experimental Protocol: High-Fidelity Acquisition

To ensure accurate integration and detection of the quaternary carbons (C1 and C2), the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    , 99.8% D).
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters ( DEPTQ or Standard 1D)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ for multiplicity editing).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons C1 and C2 have no attached protons to facilitate relaxation via dipolar coupling. A short D1 will saturate these signals, causing them to disappear or have poor S/N ratio.

  • Scans (NS): Minimum 256 scans (due to low natural abundance and quaternary carbon relaxation issues).

  • Spectral Width: 240 ppm (to capture the full range including C=O impurities if present, though the molecule only spans 14-160 ppm).

Synthesis & Context

For drug development workflows, this compound is typically synthesized via the alkylation of 2-iodophenol .

Workflow:

  • Reagents: 2-Iodophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetone (reflux).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Validation: The disappearance of the broad phenolic -OH singlet in

    
     NMR and the appearance of the quartet (OCH2) and triplet (CH3) confirms the alkylation.
    

WorkflowStartStart:2-IodophenolReactionAlkylation:Et-I, K2CO3, DMF, 60°CStart->ReactionWorkupWorkup:Aq. Extraction (EtOAc)Reaction->WorkupPurificationPurification:Silica Column (Hexane/EtOAc)Workup->PurificationAnalysisAnalysis:13C NMR (CDCl3)Purification->AnalysisDecisionC2 Peak@ ~86 ppm?Analysis->DecisionSuccessConfirmed:1-Ethoxy-2-iodobenzeneDecision->SuccessYesFailRe-evaluate:Check for SM (155 ppm C-OH)Decision->FailNo

Caption: Synthesis and validation workflow for 1-ethoxy-2-iodobenzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11626, 1-Ethoxy-2-iodobenzene. Retrieved from [Link]

  • Reich, H. J.[1][2][3][4][5] (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts of Carbon-13. (Heavy Atom Effect theoretical basis). Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift Tables and Substituent Effects. Retrieved from [Link]

predicted ¹H NMR spectrum of 1-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted ¹H NMR spectrum of 1-ethoxy-2-iodobenzene (also known as 2-iodophenetole or o-iodophenetole). The analysis synthesizes experimental data from the structural analog 2-iodoanisole and the parent ether phenetole , applying first-principles of nuclear magnetic resonance to assign chemical shifts and coupling constants.

Executive Summary: The Spectral Fingerprint

1-ethoxy-2-iodobenzene (


) is an unsymmetrical, ortho-substituted benzene derivative. Its ¹H NMR spectrum in deuterated chloroform (

) is characterized by two distinct regions:
  • Aliphatic Region (1.0–4.5 ppm): A classic ethoxy group pattern (triplet and quartet).

  • Aromatic Region (6.5–7.8 ppm): A complex four-spin system (ABCD) due to the lack of symmetry, showing strong second-order effects but resolvable into distinct multiplets based on electronic shielding.

Structural Analysis & Electronic Effects

To accurately predict the spectrum, we must analyze the electronic environment of each proton:

  • The Ethoxy Group (–OCH₂CH₃): Acts as a strong electron donor via resonance (+M), significantly shielding the protons at the ortho and para positions (H-6 and H-4).

  • The Iodine Atom: A large, polarizable halogen. While it is weakly electron-withdrawing by induction (-I), its primary NMR signature in aromatic systems is the deshielding of the ortho proton (H-3) due to magnetic anisotropy and steric compression (the "heavy atom effect" on protons differs from carbons).

Proton Assignment Map
  • H-3: Ortho to Iodine (Deshielded).

  • H-4: Meta to Iodine, Para to Ethoxy (Shielded).

  • H-5: Para to Iodine, Meta to Ethoxy (Neutral/Slightly Deshielded).

  • H-6: Ortho to Ethoxy (Strongly Shielded).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following values are predicted based on the experimental spectrum of 2-iodoanisole, adjusted for the ethyl substituent.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
7.73 Doublet of Doublets (dd)1H

,

H-3 (Aromatic)
7.26 Triplet of Doublets (td)1H

,

,

H-5 (Aromatic)
6.77 Doublet of Doublets (dd)1H

,

H-6 (Aromatic)
6.67 Triplet of Doublets (td)1H

,

,

H-4 (Aromatic)
4.08 Quartet (q)2H

-OCH₂- (Methylene)
1.45 Triplet (t)3H

-CH₃ (Methyl)

*Note: "Triplet of doublets" (td) describes the appearance where two large ortho couplings overlap; technically these are ddd (doublet of doublet of doublets).

Detailed Spectral Analysis

The Aromatic Region (ABCD System)

The aromatic protons form a non-equivalent 4-spin system. Unlike a para-substituted benzene (AA'BB'), the ortho-substitution breaks all symmetry.

  • H-3 (The Downfield Signal): Appearing at ~7.73 ppm , this proton is significantly deshielded by the adjacent Iodine atom. It appears as a doublet of doublets (

    
    ) due to ortho coupling to H-4 (~7.6 Hz) and meta coupling to H-5 (~1.6 Hz).
    
  • H-5 (The Mid-Field Multiplet): Found at ~7.26 ppm .[1][2][3] It couples to two ortho neighbors (H-4 and H-6) with different constants (~7.4 and 8.3 Hz), and one meta neighbor (H-3). This often resolves as a pseudo-triplet of doublets.

  • H-6 (The Shielded Ortho): Located at ~6.77 ppm .[1][2] The electron-donating oxygen atom increases electron density at this position (ortho-shielding). It shows a large ortho coupling to H-5 (~8.3 Hz) and a small meta coupling to H-4 (~1.3 Hz).

  • H-4 (The Most Shielded): At ~6.67 ppm .[1][2] This proton is para to the ethoxy group, receiving maximum resonance shielding. It typically appears as a triplet of doublets (td) or a complex multiplet overlapping with H-6 if resolution is low.

The Aliphatic Region
  • The Methylene Quartet (~4.08 ppm): The two protons on the carbon adjacent to the oxygen are deshielded by the electronegative atom. They split into a quartet (

    
    ) by the three methyl protons.
    
  • The Methyl Triplet (~1.45 ppm): The terminal methyl group is shielded and splits into a triplet by the two methylene protons.

Visualization of Spectral Logic

The following diagram illustrates the connectivity and the splitting tree for the H-4 proton, which exhibits the most complex coupling (ortho, ortho, meta).

NMR_Analysis cluster_aromatic Aromatic Region (ABCD) cluster_aliphatic Aliphatic Region Molecule 1-ethoxy-2-iodobenzene H3 H-3: ~7.73 ppm (Deshielded by I) Molecule->H3 H5 H-5: ~7.26 ppm Molecule->H5 H6 H-6: ~6.77 ppm (Shielded by OEt) Molecule->H6 H4 H-4: ~6.67 ppm (Shielded by OEt) Molecule->H4 CH2 OCH2: ~4.08 ppm (Quartet) Molecule->CH2 H3->H5 Meta J≈1.6 H3->H4 Ortho J≈7.6 H5->H6 Ortho J≈8.3 H4->H5 Ortho J≈7.4 H4->H6 Meta J≈1.3 CH3 CH3: ~1.45 ppm (Triplet) CH2->CH3 J ≈ 7 Hz

Caption: Connectivity and coupling network for 1-ethoxy-2-iodobenzene. Solid lines indicate signal origin; dotted lines indicate spin-spin coupling interactions.

Experimental Considerations

  • Solvent Effects: The values above are calibrated for Chloroform-d (

    
    ) . Using polar solvents like DMSO-
    
    
    
    or Acetone-
    
    
    may cause slight downfield shifts (0.1–0.3 ppm) for the aromatic protons due to solvent-solute dipole interactions.
  • Concentration: At high concentrations (>50 mg/mL),

    
    -stacking interactions can cause upfield shifts in the aromatic region. For reference-quality spectra, use dilute solutions (~10 mg/mL).
    
  • Impurities: Common impurities in the synthesis of this compound include 2-iodophenol (broad singlet ~5.3 ppm for OH) or phenetole (if iodination was incomplete, look for a multiplet at 6.9–7.3 ppm lacking the distinct downfield H-3 doublet).

References

  • National Institute of Standards and Technology (NIST). (2023). Phenetole Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Predicted ¹³C NMR Spectrum of 1-Ethoxy-2-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a critical aryl halide intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for the synthesis of complex pharmaceutical scaffolds.[1][2] Accurate structural characterization of this molecule is essential, particularly to distinguish it from its para and meta isomers, which possess distinct electronic and steric properties.[2]

This guide provides a rigorously predicted ¹³C NMR spectral profile for 1-ethoxy-2-iodobenzene.[1][2] By synthesizing empirical increment data from analogous systems (e.g., 2-iodoanisole, 4-iodophenetole) and applying theoretical chemical shift principles, we establish a reference standard for quality control and structural validation.[1][2]

Structural Analysis & Theoretical Prediction[1][2]

The Molecular Framework

The ¹³C NMR spectrum of 1-ethoxy-2-iodobenzene is defined by two dominant electronic effects:

  • The Mesomeric Donation (+M) of the Ethoxy Group: The oxygen atom donates electron density into the ring, significantly shielding the ortho (C6) and para (C4) positions.[1][2]

  • The Heavy Atom Effect of Iodine: Unlike lighter halogens (F, Cl), iodine exerts a "heavy atom effect" (spin-orbit coupling) that dramatically shields the ipso carbon (C2), often shifting it upfield to the 80–95 ppm range—a region typically associated with sp³ carbons, not aromatics.[1]

Predicted Chemical Shift Data

The following data is calculated based on substituent additivity rules derived from benzene derivatives, refined by experimental values from structurally similar analogs (2-iodoanisole and 1-ethoxy-4-iodobenzene).

Table 1: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon PositionTypePredicted Shift (δ, ppm)Signal IntensityKey Diagnostic Feature
C1 (C-OEt)C (quat)157.5 ± 1.0 LowDeshielded by Oxygen (ipso-effect).[1][2]
C2 (C-I)C (quat)87.2 ± 1.5 LowCritical Diagnostic: Upfield shift due to Iodine's heavy atom effect.[1][2]
C3 CH139.4 ± 0.5 HighDeshielded (ortho to Iodine).[1][2]
C4 CH122.8 ± 0.5 HighShielded (para to Ethoxy).[1][2]
C5 CH129.1 ± 0.5 HighNodal position (meta to both substituents).[1][2]
C6 CH112.5 ± 0.5 HighHighly shielded (ortho to Ethoxy).[1][2]
C7 (OCH₂-)CH₂64.5 ± 0.5 MediumCharacteristic ether methylene.[1][2]
C8 (-CH₃)CH₃14.8 ± 0.5 HighTypical methyl resonance.[1][2]
Assignment Logic Visualization

The following diagram illustrates the electronic influences dictating the spectral assignment.

G Substituents Substituents Ethoxy 1-Ethoxy Group (+M Effect) Substituents->Ethoxy Iodine 2-Iodo Group (Heavy Atom Effect) Substituents->Iodine Ring Benzene Ring Ethoxy->Ring Donates e- density C1 C1 (Ipso-O) ~157.5 ppm Deshielded Ethoxy->C1 Direct Attachment C6 C6 (Ortho-O) ~112.5 ppm Shielded (Resonance) Ethoxy->C6 Ortho Shielding Iodine->Ring Shields ipso C C2 C2 (Ipso-I) ~87.2 ppm Shielded (Spin-Orbit) Iodine->C2 Direct Attachment Ring->C1 Ring->C2 Ring->C6

Figure 1: Electronic influence map showing the causality between substituents and predicted chemical shifts.[1][2]

Spectral Interpretation Guide

The "Iodine Anomaly" (C2 Resonance)

In most aromatic systems, an ipso carbon attached to an electronegative heteroatom appears downfield (>130 ppm).[1] However, for C2 , the large electron cloud of iodine causes significant spin-orbit coupling, which perturbs the local magnetic field.[2] This results in a shielding effect of approximately 30–40 ppm relative to benzene.[1][2]

  • Validation Check: If you observe a quaternary carbon signal >100 ppm that you suspect is C-I, your assignment is likely incorrect (or the iodine is absent).[2] In 1-ethoxy-2-iodobenzene, this peak must appear near 87 ppm .[1][2]

The Ethoxy Fingerprint (C7 & C8)

The ethoxy group provides a reliable aliphatic anchor:[1]

  • C7 (OCH₂): Appears at ~64.5 ppm.[1][2][3] This is distinct from alkyl-substituted carbons due to the electronegativity of oxygen.[1][2]

  • C8 (CH₃): Appears at ~14.8 ppm.[1][2]

  • Solvent Artifacts: Be cautious of overlap with solvent peaks if using non-standard solvents.[1][2] In CDCl₃ (triplet at 77.16 ppm), these signals are clear.[1][2]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectrum described above is obtained from a pure sample, the following synthesis and preparation protocol is recommended. This route avoids the formation of regioisomers (e.g., p-iodophenetole) by using a pre-functionalized starting material.[1][2]

Synthesis: Alkylation of 2-Iodophenol

Reaction: O-Alkylation of 2-iodophenol with ethyl iodide.

Reagents:

  • 2-Iodophenol (1.0 eq)[1][2]

  • Ethyl Iodide (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 2-iodophenol (e.g., 500 mg) in anhydrous DMF (5 mL). Add anhydrous K₂CO₃ (630 mg).[1][2] Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add ethyl iodide (0.22 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting phenol (lower Rf) should disappear.[1][2]

  • Work-up:

    • Dilute with water (20 mL).

    • Extract with Diethyl Ether (3 x 15 mL).[1][2]

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.[1][2]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 1-ethoxy-2-iodobenzene as a clear/pale yellow oil.[1][2]

NMR Sample Preparation

Objective: Maximize signal-to-noise ratio (S/N) for quaternary carbons (C1, C2).

  • Mass: Weigh ~30–50 mg of the purified oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Note: CDCl₃ is preferred over DMSO-d₆ to prevent viscosity broadening and solvent peak overlap with the aromatic region.[1][2]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1][2]

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Proton-decoupled ¹³C).

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C2) have long T1 relaxation times.[1][2] A short D1 will suppress their intensity.[1][2]

    • Scans (NS): Minimum 256 scans (preferably 512 or 1024) to resolve the low-intensity C-I peak.

Validation Workflow Diagram

Protocol Start Start: 2-Iodophenol Step1 1. Deprotonation (K2CO3, DMF, 15 min) Start->Step1 Step2 2. Alkylation (+ Et-I, 60°C, 4h) Step1->Step2 Step3 3. Work-up & Purification (Extraction + Flash Chrom.) Step2->Step3 Step4 4. NMR Prep (50mg in CDCl3, D1=3s) Step3->Step4 Step5 5. Data Acquisition (Look for C-I @ ~87 ppm) Step4->Step5

Figure 2: Step-by-step synthesis and validation workflow.

References

  • Royal Society of Chemistry. (2014).[1][2] Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. (Data for 1-ethoxy-4-iodobenzene). Retrieved January 28, 2026, from [Link][1][2]

  • Organic Syntheses. (1921).[1][2] Iodobenzene Synthesis Protocol. Org. Synth. 1921, 1,[2] 30. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.).[1][2] Analysis of 13C NMR of Iodoalkanes. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: 1-Ethoxy-2-iodobenzene (CAS 614-73-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-iodobenzene (CAS 614-73-3), also known as o-iodophenetole, is a critical halogenated aromatic intermediate in pharmaceutical synthesis.[1] Distinguished by the presence of an ortho-positioned iodine atom relative to an ethoxy group, it serves as a high-value electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

This guide synthesizes the physicochemical profile, safety protocols, and application methodologies for 1-ethoxy-2-iodobenzene.[1] Unlike generic safety data sheets (SDS), this document integrates field-proven handling strategies with a standardized experimental workflow for drug discovery applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Accurate characterization is the first line of defense in chemical safety and experimental reproducibility.[1] The following data consolidates verified experimental values and high-confidence predictive models.

PropertyValueNotes
Chemical Name 1-Ethoxy-2-iodobenzeneSynonyms: o-Iodophenetole, Benzene, 1-ethoxy-2-iodo-
CAS Number 614-73-3 Primary identifier for regulatory compliance
Molecular Formula C₈H₈IO
Molecular Weight 248.06 g/mol
Physical State LiquidClear to pale yellow; color deepens upon oxidation
Boiling Point ~305 °C (Predicted)Typically distilled under reduced pressure (e.g., ~130°C @ 10 mmHg)
Density 1.543 ± 0.06 g/cm³High density facilitates phase separation in aqueous workups
Solubility Organic solvents (DCM, EtOAc, Toluene)Insoluble in water; lipophilic nature (LogP ~3.[1][2]2)

Hazard Identification & Toxicology (GHS Standards)

While 1-ethoxy-2-iodobenzene is a valuable reagent, it poses specific risks associated with halogenated aromatics.[1] The iodine-carbon bond is relatively weak, leading to potential radical formation and light sensitivity.[1]

GHS Classification

Signal Word: WARNING [3]

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][4][5]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][6]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][4][6]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]
Toxicology Insights
  • Mechanism of Action: As an alkyl-aryl ether with a heavy halogen, the compound acts as a local irritant.[1] The lipophilicity allows it to penetrate dermal barriers, leading to potential systemic absorption.[1]

  • Degradation Products: Upon thermal decomposition or prolonged UV exposure, it may release Hydrogen Iodide (HI), a corrosive gas, and iodine radicals (

    
    ), which appear as a brown discoloration.[1]
    

Safe Handling & Storage Protocols: A Self-Validating System

Safety in the lab is not just about PPE; it is about process control.[1] The following "Self-Validating" storage protocol ensures that the researcher can visually verify the integrity of the reagent before use.

Storage Strategy
  • Environment: Store at 2–8°C in a dedicated flammables cabinet.

  • Light Protection: Amber glass vials are mandatory.[1] Wrap in aluminum foil if amber glass is unavailable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • The "Yellow Check" (Self-Validation):

    • Observation: Fresh 1-ethoxy-2-iodobenzene is clear or very pale yellow.[1]

    • Validation: If the liquid has turned dark brown or reddish, free iodine (

      
      ) has been liberated.[1]
      
    • Remediation: Small amounts of free iodine can be removed by washing the organic layer with 10% Sodium Thiosulfate (

      
      ) solution prior to use in sensitive catalytic cycles.[1]
      
Emergency Response Decision Tree

The following diagram outlines the immediate decision logic for spills or exposure, prioritizing containment and neutralization.

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill Type->Spill Release Action_Skin 1. Flush with water (15 min) 2. Remove contam. clothing 3. Seek medical aid Skin->Action_Skin Action_Spill 1. Evacuate area (if large) 2. Don Nitrile gloves + Goggles 3. Absorb with sand/vermiculite Spill->Action_Spill Disposal Dispose as Halogenated Organic Waste Neutralize Neutralize with 10% Sodium Thiosulfate Action_Spill->Neutralize If Iodine visible (Brown) Neutralize->Disposal

Figure 1: Incident Response Logic Flow for Halogenated Aromatics.

Application in Drug Discovery: Cross-Coupling

In drug development, 1-ethoxy-2-iodobenzene is a premium "building block."[1] The ortho-ethoxy group provides steric bulk and electronic donation, influencing the selectivity of metabolic pathways in the final drug candidate.[1] The iodine atom is the "reactive handle" for Palladium-catalyzed cross-coupling.[1]

Why this Reagent?
  • Reactivity: Aryl iodides are significantly more reactive to oxidative addition by Pd(0) than their bromide or chloride counterparts, allowing for milder reaction conditions (lower temperature, weaker bases).[1]

  • Orthogonal Functionalization: The ethoxy group is stable under basic coupling conditions but can be cleaved later (e.g., with

    
    ) to reveal a phenol if needed.[1]
    

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-ethoxy-2-iodobenzene with Phenylboronic acid to synthesize 2-ethoxybiphenyl .[1] This workflow is designed to be robust and high-yielding.

Reagents & Stoichiometry
ComponentEquiv.Role
1-Ethoxy-2-iodobenzene 1.0Electrophile (Limiting Reagent)
Phenylboronic Acid 1.2Nucleophile
Pd(PPh₃)₄ 0.05Catalyst (5 mol%)
K₂CO₃ (2M aq) 3.0Base (Activates Boron)
Dioxane -Solvent (Miscible with water)
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool under Argon flow.

  • Charging: Add 1-ethoxy-2-iodobenzene (1.0 mmol, 248 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Activation: Add 2M aqueous

    
     (1.5 mL). The mixture will be biphasic.[1]
    
  • Reaction: Heat the mixture to 90°C for 12 hours under Argon.

    • Self-Validation Point: The reaction mixture should turn from yellow to black (Pd precipitation) upon completion.[1] Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting iodide (

      
      ) should disappear.[1]
      
  • Workup: Cool to Room Temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Mechanistic Workflow

The following diagram visualizes the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step facilitated by the C-I bond.[1]

SuzukiCycle PreCat Pd(PPh3)4 (Pre-catalyst) Pd0 Pd(0) Active Species PreCat->Pd0 - 2 PPh3 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 1-Ethoxy-2-iodobenzene Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet + Ph-B(OH)2 / K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Ethoxybiphenyl RedElim->Product

Figure 2: Catalytic Cycle for the Cross-Coupling of 1-Ethoxy-2-iodobenzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136415, 1-Ethoxy-2-iodobenzene. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the protocol).

Sources

Technical Guide: Handling and Storage of 1-Ethoxy-2-Iodobenzene (CAS 614-73-3)

[1][2][3]

Introduction: The "Invisible" Variable in Cross-Coupling

In the high-stakes environment of drug development, reagent quality is often an assumed constant.[1][2] However, 1-ethoxy-2-iodobenzene (CAS 614-73-3) —also known as 2-iodophenetole—presents a specific set of stability challenges that can silently erode experimental reproducibility.[1][2][3]

As an aryl iodide with an electron-donating ethoxy substituent, this molecule is a prime candidate for Suzuki-Miyaura and Sonogashira couplings used to synthesize biaryl scaffolds in medicinal chemistry.[1][2][3] Its dual functionality (labile C-I bond + oxidizable ether linkage) means that improper storage does not just lower purity; it generates active impurities (e.g., iodine radicals, peroxides) that can poison palladium catalysts, leading to inexplicable yield variations.[1][2]

This guide moves beyond the Safety Data Sheet (SDS), providing a field-proven protocol for the handling, storage, and quality control of 1-ethoxy-2-iodobenzene to ensure data integrity in your synthetic workflows.

Physicochemical Profile

Understanding the physical nature of 1-ethoxy-2-iodobenzene is critical for designing appropriate handling procedures.[1][2][3]

PropertySpecificationOperational Implication
CAS Number 614-73-3Use for inventory tracking; do not confuse with 4-iodobenzyl alcohol.[1][2][3][4]
IUPAC Name 1-Ethoxy-2-iodobenzeneAlso referred to as o-iodophenetole.[1][2][3][4]
Molecular Weight 248.06 g/mol High MW relative to volume; density correction is vital for liquid transfer.[3][4]
Physical State Liquid (at 20°C)Viscous, colorless to pale yellow.[2][4] Darkening indicates decomposition.[2][3]
Boiling Point ~256°C (Predicted)High boiling point makes removal by rotovap difficult; requires column chromatography.[2][3][4]
Solubility Organics (DCM, THF, EtOAc)Insoluble in water.[4] Use anhydrous solvents for coupling reactions.[2][3]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[2][3][4]

Hazards & Safety (HSE)

While not highly toxic, this compound acts as a sensitizing irritant.[2][3] The primary risk is long-term exposure and potential thyroid effects from liberated iodine if degraded.[1][2][3]

GHS Classification[1][2][3][5]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][5][6][7]

  • H315: Causes skin irritation.[2][3][8][5]

  • H319: Causes serious eye irritation.[2][3][8][5][6]

  • H335: May cause respiratory irritation.[2][3][8]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a fume hood.[2][3] If handling >50g outside containment, use a half-mask respirator with organic vapor cartridges (NIOSH OV/P95).[1][2][3]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[2][3] Breakthrough time is <15 mins for halogenated solvents often used with this reagent; change gloves immediately upon splash contact.[2][3]

  • Ocular: Chemical splash goggles.[2][3] Standard safety glasses are insufficient for liquid transfer of irritants under pressure (e.g., syringing).[2]

Storage Protocols: The "Dark & Dry" Rule

The C-I bond in 1-ethoxy-2-iodobenzene is photosensitive (homolytic cleavage energy ~65 kcal/mol).[1][2][3] Exposure to UV/visible light liberates iodine radicals (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


1
Storage Hierarchy
  • Primary Containment: Amber glass vials with Teflon-lined caps. Never store in clear glass.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] Oxygen accelerates both deiodination and ether oxidation.[2][3]

  • Temperature: 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to minimize entropy-driven decomposition.[1][2][3]

  • Segregation: Store away from strong oxidizers and strong bases.[2][3]

Visual Quality Indicator
  • Colorless: Optimal purity (>98%).[2][3][5]

  • Pale Yellow: Acceptable for general synthesis; consider filtration through a silica plug.[2][3]

  • Dark Brown/Red: Significant free iodine present.[2][3] Do not use. Purify or dispose.[2][3]

Handling & Usage Workflow

To maintain the integrity of the reagent during experimental setup, follow this "Inert-to-Inert" transfer protocol.

Experimental Workflow Diagram

HandlingWorkflowStartReagent Retrieval(From Fridge)EquilibrateThermal Equilibration(Warm to RT in Desiccator)Start->EquilibratePrevent CondensationInspectVisual QC Check(Color Inspection)Equilibrate->InspectDecisionIs Liquid Colorless?Inspect->DecisionPurifyPurification Required(Silica Plug / Na2S2O3 Wash)Decision->PurifyNo (Yellow/Brown)WeighInert Transfer(Syringe/Septum Technique)Decision->WeighYesPurify->WeighPost-CleanReactionReaction Setup(Add Last to Catalyst Mix)Weigh->ReactionResealReseal & Purge(Backfill with Ar/N2)Weigh->ResealRemaining Stock

Figure 1: Safe handling workflow ensuring moisture exclusion and purity verification before use.

Critical Handling Steps
  • Equilibration: Remove the bottle from the fridge and place it in a desiccator to warm to room temperature before opening. Opening a cold bottle introduces atmospheric moisture, which condenses inside and accelerates hydrolysis.[3]

  • Weighing:

    • Preferred: Volumetric transfer using a gas-tight syringe.[1][2][3] (Density

      
       1.5 g/mL, but verify specific batch density).
      
    • Alternative: Weigh by difference into a tared flask pre-flushed with nitrogen.

  • Reaction Addition: In Pd-catalyzed couplings, add 1-ethoxy-2-iodobenzene after the catalyst and ligand have been added to the solvent, but before heating.[1][2][3] This prevents non-productive oxidative addition cycles during the ramp-up phase.[1][2][3]

Quality Control (QC)

Before committing valuable advanced intermediates to a reaction, validate the integrity of your 1-ethoxy-2-iodobenzene.[1][2][3]

Visual Check
  • Pass: Clear liquid.

  • Fail: Visible particulates or dark orange/brown hue (Indicative of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
TLC Analysis
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.[2][3]

  • Visualization: UV (254 nm).[2][3] The aryl iodide quenches fluorescence strongly.[3]

  • Impurity Flag: A baseline spot or a trailing smear often indicates phenolic degradation products (2-iodophenol) resulting from ether cleavage.[1][2][3]

H NMR Verification

Run a quick NMR in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2
  • Key Diagnostic: Look for the ethoxy group signals.[3]

    • Quartet: ~4.1 ppm (2H,

      
      )
      
    • Triplet: ~1.4 ppm (3H,

      
      )
      
  • Degradation Markers:

    • Loss of the ethyl pattern (hydrolysis to phenol).[2][3]

    • Shift in aromatic peaks (deiodination to phenetole).[2][3]

Disposal & Environmental Compliance

Do not dispose of down the drain.[3]

  • Waste Stream: Halogenated Organic Waste.[2][3]

  • Spill Cleanup: Absorb with vermiculite or sand.[2][3][7] If the spill is yellow (iodine release), treat the absorbent with aqueous Sodium Thiosulfate (

    
    ) to reduce volatile iodine to non-volatile iodide before disposal.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136415, Benzene, 1-ethoxy-2-iodo-. Retrieved from [Link][1][2][3]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides.[1] Journal of the American Chemical Society, 124(50), 14844-14845.[1][2] (Context on Aryl Iodide reactivity).

Technical Guide: Reactivity Profile and Synthetic Utility of 1-Ethoxy-2-iodobenzene

[1]

Executive Summary

1-Ethoxy-2-iodobenzene represents a specialized class of ortho-substituted aryl halides critical in the synthesis of complex pharmacophores and agrochemicals.[1] Its reactivity is defined by the interplay between the highly labile carbon-iodine (C–I) bond and the steric/electronic influence of the ortho-ethoxy group. Unlike simple iodobenzene, this molecule exhibits a "bimodal" reactivity profile: it serves as a challenging substrate for steric-sensitive cross-couplings while simultaneously acting as a privileged precursor for chelation-controlled organometallic intermediates and hypervalent iodine(III) reagents.[1]

This guide provides a comprehensive technical analysis of its behavior in Palladium-catalyzed manifolds, Lithium-Halogen exchange, and oxidative transformations.[1]

Chemical Identity & Structural Analysis[2]

Physical Profile

The molecule consists of a benzene core substituted at the 1 and 2 positions. The ethoxy group (-OEt) acts as a strong Electron Donating Group (EDG) by resonance, while the iodine atom provides a weak, polarizable bond ripe for oxidative addition or metal exchange.

PropertyDataNote
CAS Number 614-73-3Distinct from the chloro-analog (614-72-2).[1]
Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Pale yellow liquidPhotosensitive; darkens upon I₂ liberation.[1]
Boiling Point ~245–250 °C (est)Analogous to o-iodoanisole (BP 240°C); higher due to ethyl mass.[1]
Solubility DCM, THF, Et₂OImmiscible in water.
The "Ortho-Effect" in Reactivity

The 2-ethoxy substituent dictates the reaction pathway through two competing mechanisms:

  • Steric Hindrance: The ethyl group adds bulk proximal to the reactive C–I center, significantly retarding the rate of oxidative addition in catalytic cycles compared to para-isomers.

  • Hemilabile Coordination: The ether oxygen lone pair can coordinate to Lewis acidic metal centers (Li, Mg, Pd), stabilizing high-energy intermediates (the "Chelation Effect").

Organometallic Chemistry: Lithium-Halogen Exchange[1]

The most rapid and quantitative transformation for 1-ethoxy-2-iodobenzene is Lithium-Halogen (Li-I) exchange.[1] This reaction is kinetically favored over ortho-deprotonation (lithiation) due to the weakness of the C–I bond.[1]

Mechanism: Chelation-Stabilized Exchange

Upon treatment with n-butyllithium (n-BuLi), the iodine is exchanged for lithium.[1] Crucially, the ortho-ethoxy oxygen coordinates to the lithium atom, forming a stable 5-membered chelate ring. This stabilization allows the resulting aryllithium species to exist at higher temperatures than non-stabilized analogs, though cryogenic conditions are still recommended to prevent benzyne formation.

Experimental Protocol: Generation of 2-Ethoxyphenyllithium

Objective: Preparation of the nucleophilic aryl-lithium species for reaction with an electrophile (e.g., benzaldehyde).[1]

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Anhydrous THF (Solvent)[1]

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Add 1-ethoxy-2-iodobenzene (5 mmol, 1.24 g) and anhydrous THF (20 mL). Cool to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (2.2 mL, 5.5 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow.[1]

    • Mechanistic Note: The exchange is diffusion-controlled and complete within < 15 minutes at -78 °C.[1]

  • Reaction: Stir for 30 minutes at -78 °C to ensure complete formation of the chelated lithio-species.

  • Quench: Add the electrophile (neat or in THF) slowly. Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, and dry over Na₂SO₄.

Catalytic Cross-Coupling (Suzuki-Miyaura)

Coupling 1-ethoxy-2-iodobenzene requires overcoming the steric bulk of the ortho-ethoxy group.[1] Standard Pd(PPh₃)₄ catalysts often fail or give low yields due to slow oxidative addition and reductive elimination.[1]

Ligand Selection Strategy

To facilitate coupling, electron-rich, bulky phosphine ligands are required.[1] These ligands (e.g., S-Phos, X-Phos) increase the electron density on Palladium (speeding up oxidative addition into the C–I bond) and provide steric bulk to accelerate reductive elimination.

Visualization: Catalytic Cycle & Steric Influence

SuzukiCyclePd0Pd(0)-L(Active Catalyst)OxAddOxidative Addition(Rate Limiting Step)Pd0->OxAdd+ 1-Ethoxy-2-iodobenzeneComplex1Pd(II)-Ar-I(Trans-Complex)OxAdd->Complex1Steric Clash with -OEtTransMetTransmetallationComplex1->TransMet+ Ar-B(OH)3 / BaseBaseStepBase Activation(Boronate Formation)BaseStep->TransMetActivates BoronRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) Diaryl ComplexRedElim->Pd0RegenerationProductBiaryl ProductRedElim->Product

Figure 1: The Suzuki-Miyaura cycle. The oxidative addition step (Red) is hindered by the ortho-ethoxy group, necessitating high-activity ligands like S-Phos.[1]

Optimized Protocol: S-Phos System

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1 mol%) + S-Phos (2 mol%) OR Pd-SPhos G2 Precatalyst.[1]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Procedure:

  • Charge a reaction vial with the iodide, boronic acid, base, and precatalyst.

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed solvent.[1]

  • Heat to 80–100 °C for 4–12 hours.

  • Note: The biphasic system (Toluene/Water) often aids in solubilizing inorganic bases, while the S-Phos ligand protects the Pd center from deactivation.

Hypervalent Iodine Chemistry

1-Ethoxy-2-iodobenzene is a valuable precursor for synthesizing hypervalent iodine(III) reagents.[1] The ortho-ethoxy group can stabilize these species or participate in intramolecular oxygen transfer reactions.[1]

Oxidation to Iodine(III)

Oxidation of the iodine atom from oxidation state +1 to +3 yields [hydroxy(tosyloxy)iodo]arenes (HTIBs), also known as Koser's Reagent analogs.

Reaction Pathway:

1
Visualization: Reactivity Divergence

ReactivityMapStart1-Ethoxy-2-iodobenzenePath1Lithium ExchangeStart->Path1n-BuLi, -78°CPath2Pd-CatalysisStart->Path2Pd(0), LigandPath3Oxidation (III)Start->Path3mCPBA / TsOHOut12-Ethoxyphenyllithium(Nucleophile)Path1->Out1Out2Biaryl Ethers(Suzuki/Ullmann)Path2->Out2Out3Hypervalent Iodine(Koser's Analog)Path3->Out3

Figure 2: Divergent reactivity pathways.[1] The choice of reagent dictates whether the molecule acts as a nucleophile (Li), electrophile (Pd), or oxidant precursor (Ox).

References

  • Suzuki-Miyaura Coupling Mechanics

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2] Accounts of Chemical Research.

  • Hypervalent Iodine Synthesis

    • Merritt, E. A., & Olofsson, B. (2009).[1] Diaryliodonium salts: A journey from obscurity to fame. Angewandte Chemie International Edition. [1]

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.

  • Physical Data & Safety

    • PubChem Compound Summary for CID 136415 (1-Ethoxy-2-iodobenzene).[1] [1]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling (SMC) of 1-ethoxy-2-iodobenzene (2-iodophenetole) with various arylboronic acids. While aryl iodides are typically highly reactive electrophiles, the ortho-ethoxy substituent introduces specific steric and electronic nuances that can impede standard catalytic cycles.

This guide targets researchers in medicinal chemistry and materials science (specifically liquid crystal synthesis) who require high-purity biaryl ethers. We present three distinct protocols ranging from general-purpose synthesis to high-performance conditions for sterically hindered partners.

Scientific Background: The Ortho-Alkoxy Challenge

Substrate Analysis

1-Ethoxy-2-iodobenzene presents a dichotomy in reactivity:

  • Electronic Activation: The ethoxy group is an electron-donating group (EDG) by resonance. While EDGs typically deactivate aryl halides toward oxidative addition, the weak C–I bond (

    
    ) ensures that oxidative addition is rarely the rate-limiting step for this substrate.
    
  • Steric & Coordinative Effects: The primary challenge is the ortho position. The ethoxy group creates steric bulk that can hinder the approach of the boronate species during transmetallation. Furthermore, the oxygen atom can act as a hemilabile ligand, potentially stabilizing off-cycle Palladium(II) intermediates and retarding the catalytic turnover.

Mechanistic Pathway

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. For this specific substrate, the choice of ligand is critical to facilitate Reductive Elimination , which is often the bottleneck when forming sterically congested biaryls.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate BaseStep Ligand Exchange (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Ethoxybiaryl RedElim->Product Substrate 1-Ethoxy-2-iodobenzene Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and transmetallation steps for 1-ethoxy-2-iodobenzene.

Experimental Protocols

Protocol A: General Purpose (Baseline)

Best for: Unhindered boronic acids (e.g., Phenylboronic acid, 4-Tolylboronic acid).

This protocol utilizes Pd(PPh₃)₄ , a robust and inexpensive catalyst. While PPh₃ is a monodentate ligand, the high reactivity of the iodide leaving group makes this sufficient for simple couplings.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1 v/v)

  • Temperature: 80 °C

Step-by-Step:

  • Charge a reaction vial with 1-ethoxy-2-iodobenzene (1.0 mmol, 248 mg), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Add solvent mixture (10 mL) and aqueous Na₂CO₃ (2M, 1.0 mL).

  • Critical: Sparge with Argon/Nitrogen for 10 minutes. Oxygen poisons Pd(0) phosphine complexes rapidly.

  • Seal and heat to 80 °C for 4–6 hours.

  • Monitor via TLC (Hexane/EtOAc 9:1). Product usually has a higher Rf than the iodide.

Protocol B: High-Performance (Sterically Demanding)

Best for: Hindered boronic acids (e.g., 2-methylphenylboronic acid) or electron-poor systems.

This protocol uses Buchwald Ligands (SPhos) . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), making it ideal for ortho-substituted couplings.

  • Pre-catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (or XPhos for extreme hindrance)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1)

  • Temperature: 100 °C

Step-by-Step:

  • In a glovebox or under counter-flow Argon, add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) to the vial.

  • Add 1-ethoxy-2-iodobenzene (1.0 mmol) and boronic acid (1.5 mmol).

  • Add solid K₃PO₄ (636 mg) and Toluene (5 mL).

  • Seal and heat to 100 °C for 2–12 hours.

  • Note: The solution typically turns from dark red/brown to black upon completion.

Protocol C: Aqueous/Green Chemistry

Best for: DNA-encoded libraries or polar substrates.

Based on recent optimizations for DNA-compatible chemistry, water-soluble systems using sSPhos are highly effective.

  • Catalyst: Na₂PdCl₄ (2 mol%) + sSPhos (4 mol%)

  • Base: K₂CO₃[1][2][3]

  • Solvent: Water : Acetonitrile (4:1)[1][3][4]

  • Temperature: 50–60 °C

Data Summary & Catalyst Selection

VariableProtocol A (Standard)Protocol B (High-Performance)Protocol C (Green)
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhosNa₂PdCl₄ / sSPhos
Base Na₂CO₃K₃PO₄K₂CO₃
Solvent PhMe/EtOH/H₂OPhMe/H₂OH₂O/MeCN
Temp 80 °C100 °C50 °C
Yield (Unhindered) 85–95%>95%80–90%
Yield (Hindered) <40%85–92%60–70%
Cost LowHighMedium

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup start Start: Reagent Prep weigh Weigh Substrate (1.0 eq) & Boronic Acid (1.2-1.5 eq) start->weigh cat_add Add Catalyst & Ligand (Inert Atmosphere preferred) weigh->cat_add solv_add Add Degassed Solvent & Base cat_add->solv_add heat Heat to Target Temp (80-100°C) solv_add->heat monitor Monitor TLC/LCMS (Check for de-iodination) heat->monitor monitor->heat Incomplete quench Cool & Quench (Water/Brine) monitor->quench Conversion >95% extract Extract (EtOAc or DCM) quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography (SiO2, Hex/EtOAc) dry->purify end Final Product Analysis (NMR, MS) purify->end Pure Biaryl Ether

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of 1-ethoxy-2-iodobenzene.

Troubleshooting & Optimization

Homocoupling (2,2'-diethoxybiphenyl formation)
  • Cause: Presence of oxygen promotes the formation of Pd-peroxo species, leading to homocoupling of the boronic acid or the halide.

  • Solution: Ensure rigorous degassing. Switch to Protocol B (SPhos), as bulky ligands suppress homocoupling by sterically favoring the cross-coupling pathway.

Hydrodehalogenation (Formation of Phenetole)
  • Cause: If the transmetallation is slow (due to steric bulk), the Pd(II)-aryl intermediate may undergo protodepalladation, especially in protic solvents (EtOH).

  • Solution: Switch to aprotic solvents (Protocol B, Toluene/Water only) or increase the concentration of the boronic acid to accelerate transmetallation.

"Black Metal" Precipitation
  • Cause: Catalyst decomposition (Pd aggregation) before reaction completion.

  • Solution: Add excess ligand (e.g., increase SPhos to Pd ratio from 2:1 to 3:1) to stabilize the Pd(0) species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kotha, A. K., et al. (2010).[5] Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich Research, Chapter 4 (Ortho-substituted coupling). Link

  • Deng, H., et al. (2022).[6] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids.[1][3][4] Frontiers in Chemistry, 10. Link

Sources

Application Note: Optimized Heck Coupling of 1-Ethoxy-2-iodobenzene with Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists optimizing the Heck-Mizoroki coupling of sterically modulated aryl iodides.

Executive Summary

The coupling of 1-ethoxy-2-iodobenzene with acrylates (e.g., ethyl acrylate) presents a classic yet nuanced challenge in palladium catalysis. While aryl iodides are highly reactive electrophiles, the ortho-ethoxy substituent introduces two competing factors:

  • Steric Hindrance: Increases the energy barrier for the coordination of the olefin (acrylate) to the palladium center.

  • Hemilability: The ethoxy oxygen can weakly coordinate to the Pd(II) intermediate, potentially stabilizing it against decomposition but also retarding the necessary ligand exchange steps.

This guide provides a robust, field-proven protocol using Jeffery-type conditions (ligand-free, phase-transfer promoted), which often outperform traditional phosphine-based systems for ortho-substituted substrates by reducing steric crowding around the metal center.

Mechanistic Insight & Reaction Design

The Challenge of Ortho-Substitution

In a standard Heck cycle using bulky phosphine ligands (e.g., PPh3), the oxidative addition complex [Pd(L)2(Ar)(I)] is crowded. When the aryl group has an ortho-substituent (like the ethoxy group), the subsequent coordination of the acrylate requires the dissociation of a ligand or a significant conformational shift.

Why Ligand-Free? By removing bulky phosphines and using Tetrabutylammonium bromide (TBAB) , we generate highly active, soluble anionic palladium species (e.g.,


) or stabilized nanoparticles. These species are less sterically encumbered, allowing easier approach of the acrylate to the ortho-substituted aryl-palladium complex.
Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the potential stabilization by the ethoxy group.

HeckCycle cluster_cycle Jeffery-Conditions Cycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0) / Nanoclusters PreCat->ActiveCat Reduction by Olefin/Base OxAdd Oxidative Addition [Ar-Pd(II)-I] ActiveCat->OxAdd + 1-Ethoxy-2-iodobenzene Coord Olefin Coordination (Steric Checkpoint) OxAdd->Coord + Ethyl Acrylate (TBAB stabilizes) Insert Migratory Insertion (Carbopalladation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Insert->BetaElim C-C Bond Rotation ProdRel Product Release (E)-Cinnamate BetaElim->ProdRel Release Product BaseStep Base Regeneration [H-Base]+ I- BetaElim->BaseStep H-Pd-I species BaseStep->ActiveCat Reductive Elimination - HI (neutralized)

Caption: Figure 1. Catalytic cycle for the ligand-free Heck reaction. Note the "Steric Checkpoint" where the absence of bulky phosphines facilitates acrylate coordination.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ (1–2 mol%)Stable, inexpensive, and easily reduced in situ to active Pd(0).
Ligand None (Ligand-Free)Avoids steric congestion caused by PPh₃.
Additive TBAB (1.0 equiv)Acts as a phase-transfer catalyst and stabilizes "naked" Pd nanoparticles/anionic species (Jeffery conditions).
Base K₂CO₃ or NaHCO₃ Inorganic bases prevent the formation of quaternary ammonium salts that can occur with amines and alkyl halides (though less relevant here, they are cleaner).
Solvent DMF or NMP High polarity stabilizes the ionic intermediates. DMF is easier to remove during workup.
Temperature 90°C – 100°C Sufficient energy to overcome the steric barrier of the ortho-ethoxy group without causing Pd aggregation (black precipitation).

Standardized Experimental Protocol

Objective: Synthesis of (E)-ethyl 3-(2-ethoxyphenyl)acrylate on a 5.0 mmol scale.

Materials Preparation
  • Substrate: 1-Ethoxy-2-iodobenzene (1.24 g, 5.0 mmol)

  • Olefin: Ethyl acrylate (0.75 g, 7.5 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (22.5 mg, 0.1 mmol, 2 mol%)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (1.38 g, 10.0 mmol, 2.0 equiv)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.61 g, 5.0 mmol, 1.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 25 mL round-bottom flask (or a heavy-walled pressure vial) with a magnetic stir bar.

    • Note: While Heck reactions are robust, purging with Nitrogen or Argon is recommended to protect the active Pd(0) species from oxidation.

  • Charging:

    • Add the solid reagents: TBAB , K₂CO₃ , and Pd(OAc)₂ .

    • Add the liquid reagents: 1-Ethoxy-2-iodobenzene , Ethyl acrylate , and DMF .

    • Seal the vessel (septum or screw cap).[1]

    • Process Tip: If using a septum, insert a needle connected to an inert gas line (balloon) to maintain positive pressure.

  • Reaction:

    • Place the vessel in a pre-heated oil block/bath at 100°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous (solid base) mixtures.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC at 2 hours, 4 hours, and 6 hours.[2]

      • Target: Disappearance of the aryl iodide spot (Rf ~0.6) and appearance of the fluorescent blue product spot (Rf ~0.4).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL) .

    • Filter the biphasic mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Transfer to a separatory funnel. Separate phases.

    • Wash the organic layer with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.

    • Dry over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) if necessary to remove traces of homocoupled biaryl (if any).

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in DMF (Pd, Base, TBAB) Start->Mix Heat Heat to 100°C 4-8 Hours Mix->Heat Monitor TLC/HPLC Check (Iodide Consumption) Heat->Monitor Monitor->Heat Incomplete Workup Aq. Workup EtOAc/Water Monitor->Workup Complete Purify Flash Column (Optional) Workup->Purify End Final Product (E)-Cinnamate Purify->End

Caption: Figure 2. Operational workflow for the synthesis of (E)-ethyl 3-(2-ethoxyphenyl)acrylate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst deactivation (Pd black formation early).Lower temp to 80°C; Add more TBAB (stabilizer); Ensure inert atmosphere.
Pd Black Precipitates Immediately Reaction mixture too hot initially or insufficient stabilization.Add reagents at RT, then heat. Increase TBAB to 1.5 equiv.
Side Product: Biaryl Homocoupling of aryl iodide.Reduce catalyst loading; Ensure excess acrylate (1.5 - 2.0 equiv).
Side Product: De-iodination Reduction of Ar-I to Ar-H.Solvent may be wet (proton source); Dry DMF.
Poor Phase Separation DMF emulsion.Wash with copious amounts of water; Add a small amount of MeOH to break emulsion.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky substrates). Link

  • Farina, V. (2004). "High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry." Advanced Synthesis & Catalysis, 346(13-15), 1553–1582. Link

Sources

Application Note: High-Efficiency Sonogashira Coupling of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 1-ethoxy-2-iodobenzene (2-iodophenetole) with terminal alkynes. While aryl iodides are generally highly reactive, this specific substrate presents a unique combination of electronic donation (via the ortho-ethoxy group) and steric demand. The resulting 2-alkynyl-1-ethoxybenzenes are critical intermediates in the synthesis of benzo[


]furans and indole isosteres, serving as "masked" precursors for downstream cyclization in drug discovery campaigns.

Scientific Foundation & Mechanism

Substrate Analysis: The Ortho-Ethoxy Effect

The success of this coupling relies on understanding the electronic and steric environment of the substrate:

  • Electronic Effect: The ethoxy group (

    
    ) is a strong electron-donating group (EDG) by resonance. This increases the electron density on the benzene ring, theoretically making the C–I bond stronger and Oxidative Addition (the first step) slightly slower compared to electron-deficient aryl iodides. However, because Iodine is an excellent leaving group, this electronic penalty is negligible under standard conditions.
    
  • Steric Effect: The ortho positioning creates steric bulk near the reaction center. Bulky phosphine ligands must be chosen carefully to allow sufficient space for the oxidative addition complex to form while preventing catalyst deactivation.

  • Chemospecificity: The ethoxy group acts as a protecting group for the phenol. Unlike free phenols, which can poison Pd catalysts or require excess base, the ethoxy ether is inert, allowing for cleaner reaction profiles.

Reaction Mechanism

The reaction proceeds via dual catalytic cycles involving Palladium(0) and Copper(I).[1][2]

  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • Transmetallation: The rate-determining step in many modified cycles. The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.

  • Isomerization: The trans complex isomerizes to cis.

  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).[3]

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 1-ethoxy-2-iodobenzene TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfers Alkyne

Figure 1: The synergistic Pd(0)/Cu(I) catalytic cycle optimized for aryl iodides.

Experimental Protocols

Standard Protocol (High Yield)

This method utilizes


, a robust pre-catalyst that is air-stable and cost-effective.

Reagents:

  • Substrate: 1-Ethoxy-2-iodobenzene (1.0 equiv, 5.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv) (Representative terminal alkyne)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio, 0.2 M concentration)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add

    
     (70 mg, 0.1 mmol) and CuI (9.5 mg, 0.05 mmol) to the flask.
    
  • Inertion: Cap the flask with a rubber septum and cycle vacuum/inert gas (3x) to remove oxygen. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Syringe in degassed THF (12.5 mL) and degassed

    
     (12.5 mL). The solution should turn yellow/tan.
    
  • Substrate Addition: Add 1-ethoxy-2-iodobenzene (1.24 g, 5.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (0.66 mL, 6.0 mmol) dropwise over 5 minutes.

    • Observation: The reaction mixture often darkens to brown/black upon alkyne addition.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc 9:1). The starting iodide (

      
      ) should disappear, replaced by the highly fluorescent coupling product.
      
  • Workup: Dilute with

    
     (50 mL), filter through a pad of Celite to remove Pd/Cu salts. Wash the filtrate with saturated 
    
    
    
    (2 x 30 mL) and Brine (30 mL).
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Green/Aqueous Protocol (Micellar Catalysis)

For pharmaceutical applications requiring lower solvent toxicity (PPM level control).

  • Medium: 2 wt % TPGS-750-M in Water.

  • Catalyst:

    
     (1 mol%).
    
  • Conditions: Room Temperature, open to air (if using robust ligands), typically 2-4 hours.

  • Benefit: Eliminates DMF/THF; allows for facile extraction of product as the product precipitates or oils out of the water.

Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Dry Glassware (Ar Atmosphere) Step2 Charge Catalysts (Pd + Cu) Step1->Step2 Step3 Add Solvents (THF/Et3N) Step2->Step3 Step4 Add Substrates (Iodide + Alkyne) Step3->Step4 Step5 Stir at RT (4-6 Hours) Step4->Step5 Step6 Celite Filtration (Remove Metals) Step5->Step6 Step7 Flash Column (Purification) Step6->Step7

Figure 2: Operational workflow for the batch synthesis of 2-alkynyl-1-ethoxybenzene.

Data & Optimization Guide

The following table summarizes the impact of variables specifically for ortho-substituted aryl iodides.

VariableRecommendationRationale
Solvent THF or DMFTHF is easier to remove. DMF promotes faster rates for sterically hindered substrates due to better solubility of Pd-clusters.
Base

or

Amines act as both base and solvent (if neat). Inorganic bases (

) require polar solvents (DMF/MeOH) but are better if the alkyne is sensitive.
Catalyst

Standard.[4] Switch to

if the ortho-ethoxy group causes coordination issues (bidentate ligands prevent this).
Temperature 25°C

60°C
Start at RT. If conversion <50% at 2h, heat to 60°C. Ortho-substitution may raise the energy barrier for transmetallation.

Troubleshooting & Quality Control

Self-Validating Checks:
  • Color Change: The reaction must transition from yellow (Pd-precatalyst) to dark brown/black. If the solution remains pale yellow, the Pd(II) has not been reduced to Pd(0), likely due to poor alkyne activation or oxygen presence.

  • Glaser Coupling (Homocoupling): If you observe a byproduct with a mass of

    
    , oxygen was present. Increase Argon sparging time.
    
  • Stalled Reaction: If starting material remains, add 10% more CuI. Copper is often the limiting factor in the catalytic cycle for hindered substrates.

Safety Information

  • 1-Ethoxy-2-iodobenzene: Irritant. Avoid contact with skin.

  • Palladium/Copper Salts: Heavy metal toxicity. Dispose of aqueous waste in heavy metal streams.

  • Alkynes: Potential polymerization hazard if heated excessively without solvent.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467-4470.[2] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Lipshutz, B. H., et al. (2008). Sonogashira couplings of aryl halides with terminal alkynes in water. Organic Letters, 10(23), 5329-5332. (Reference for Green/Micellar conditions). Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Application Note: Ullmann Condensation of 1-Ethoxy-2-iodobenzene with Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl ethers via the Ullmann condensation is a cornerstone transformation in medicinal chemistry. However, ortho-substituted aryl halides, such as 1-ethoxy-2-iodobenzene , present specific challenges due to steric hindrance and the potential for electronic deactivation. While traditional Ullmann conditions require harsh temperatures (>200 °C) and stoichiometric copper, modern ligand-accelerated protocols allow for milder, catalytic turnover.

This guide details a robust, field-proven protocol for coupling 1-ethoxy-2-iodobenzene with various phenols. It leverages ligand-accelerated catalysis (LAC) using bidentate ligands (e.g., picolinic acid or diketones) to overcome the "ortho-effect" barrier, ensuring high yields and operational safety.

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction follows a Cu(I)/Cu(III) catalytic cycle.[1] The presence of the ortho-ethoxy group on the aryl iodide acts as a hemilabile directing group, which can stabilize intermediates but also impede the initial oxidative addition due to steric bulk.

The Catalytic Pathway[1][2][3][4][5][6]
  • Ligation: Formation of the active catalytic species [L-Cu-X].

  • Oxidative Addition (OA): The rate-limiting step for hindered substrates. The Cu(I) center inserts into the C-I bond.

  • Ligand Exchange (LE): The halide is displaced by the phenoxide nucleophile.

  • Reductive Elimination (RE): Formation of the C-O bond and regeneration of the Cu(I) catalyst.[1]

UllmannCycle cluster_legend Key Interactions Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)-I] Start->ActiveCat Activation OxAdd Oxidative Addition [L-Cu(III)(Ar)(I)] ActiveCat->OxAdd + Ar-I (1-ethoxy-2-iodobenzene) LigandEx Ligand Exchange [L-Cu(III)(Ar)(OPh)] OxAdd->LigandEx + Ph-OH / Base (-HI) Product Reductive Elimination Ar-O-Ph + [L-Cu(I)] LigandEx->Product C-O Bond Formation Product->ActiveCat Regeneration Note1 Ortho-ethoxy group increases steric bulk slowing OA step.

Figure 1: Catalytic cycle of the ligand-accelerated Ullmann ether synthesis. The ortho-ethoxy group on the substrate influences the Oxidative Addition kinetics.

Reaction Optimization & Critical Parameters

For 1-ethoxy-2-iodobenzene, the choice of ligand is the single most critical variable. Standard ligands like 1,10-phenanthroline may be too bulky when paired with an ortho-substituted iodide. Smaller, anionic ligands like Picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) are preferred.

Table 1: Parameter Screening Matrix
ComponentRecommendationRationale
Catalyst CuI (Copper(I) Iodide)Stable, inexpensive, and forms active monomeric species readily.
Ligand Picolinic Acid (20 mol%)Small bite angle; facilitates coupling of hindered ortho-substrates.
Alt. Ligand TMHD (20 mol%)Excellent for electron-rich aryl iodides; promotes solubility.
Base Cs₂CO₃ (Cesium Carbonate)Higher solubility in organic solvents than K₂CO₃; "Cesium effect" aids phenoxide generation.
Solvent DMSO or DMF High dielectric constant stabilizes the polar transition states.
Temp 90 – 110 °C Sufficient energy to overcome the activation barrier without decomposing the catalyst.

Standard Operating Protocol (SOP)

Objective: Synthesis of 1-ethoxy-2-phenoxybenzene (and derivatives). Scale: 1.0 mmol (adaptable).

Materials
  • 1-Ethoxy-2-iodobenzene (1.0 equiv, 248 mg)

  • Phenol (1.2 equiv, 113 mg)

  • CuI (10 mol%, 19 mg)

  • Picolinic Acid (20 mol%, 25 mg)

  • Cs₂CO₃ (2.0 equiv, 652 mg)

  • DMSO (anhydrous, 2.0 mL)

Experimental Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a reaction vial, add CuI and Picolinic Acid.

    • Add 0.5 mL of DMSO and stir at room temperature for 5 minutes to form the active [Cu(pic)] complex (solution often turns yellow/green).

  • Reaction Assembly:

    • Add the Phenol, Cs₂CO₃, and the remaining DMSO (1.5 mL) to the vial.

    • Add 1-Ethoxy-2-iodobenzene last.

    • Seal the vial with a Teflon-lined cap.

    • Note: Strictly anhydrous conditions are not always required for Ullmann, but an inert atmosphere (N₂ or Ar) improves reproducibility by preventing Cu(I) oxidation to inactive Cu(II).

  • Heating:

    • Place in a pre-heated block at 90 °C .

    • Stir vigorously (1000 rpm). The heterogeneity of the base requires good mixing.

    • Monitor by TLC or HPLC at 4 hours. If conversion is <50%, increase temp to 110 °C. Typical reaction time: 12–24 hours .

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a small pad of Celite to remove insoluble copper salts.

    • Separate phases. Wash organic layer with 1M NaOH (2 x 15 mL) to remove unreacted phenol.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

Workflow Setup Setup: Mix CuI, Ligand, Base, Substrates in DMSO Reaction Reaction: Heat to 90-110°C 12-24 Hours (Inert Atm) Setup->Reaction Quench Quench: Dilute w/ EtOAc Filter (Celite) Reaction->Quench Wash Wash: 1M NaOH (Removes Phenol) Quench->Wash Purify Purify: Silica Column (Hex/EtOAc) Wash->Purify

Figure 2: Step-by-step experimental workflow for the Ullmann condensation.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure inert atmosphere (Argon). Switch to CuI/TMHD system for higher solubility.
Dehalogenation (Ar-I

Ar-H)
High Temp / ProtodemetallationReduce temperature to 80 °C. Ensure solvent is dry (water can act as a proton source).
Blue/Green Reaction Mixture Oxidation to Cu(II)The active catalyst is Cu(I) (often yellow/brown). If blue, oxygen has entered. Degas solvents.
Incomplete Phenol Removal Poor Work-upThe 1M NaOH wash is critical. Ensure pH of aqueous layer is >10 during wash.

References

  • Buck, E.; Song, Z. J. (2005). "Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene". Organic Syntheses, 82,[2] 69. [Link] (Key reference for ortho-alkoxy aryl iodide coupling).

  • Maiti, D.; Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers". Journal of the American Chemical Society, 131(5), 1749–1751. [Link] (Establishes the picolinic acid ligand system for hindered substrates).

  • Taillefer, M.; et al. (2007). "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols". Chemistry – A European Journal, 13, 5688. [Link] (Describes the use of diketone ligands like TMHD).

  • Ma, D.; Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles". Accounts of Chemical Research, 41(11), 1450–1460. [Link] (Mechanistic insights into amino acid ligands).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethoxy-2-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the palladium-catalyzed functionalization of 1-ethoxy-2-iodobenzene (CAS: 18282-40-1). While aryl iodides are generally considered "easy" electrophiles in cross-coupling due to the weak C–I bond, this specific substrate presents a unique "Ortho-Effect" challenge : the C2-ethoxy group introduces significant steric bulk and potential hemilabile coordination to the metal center.

This note provides validated workflows for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically engineered to overcome steric hindrance and prevent common side reactions like dehalogenation.

Substrate Analysis: The "Ortho-Ethoxy" Paradox

To design an effective catalyst system, one must understand the electronic and steric environment of the substrate.

Structural Properties
  • Electrophile: Aryl Iodide (High reactivity toward Oxidative Addition).

  • Ortho-Substituent: Ethoxy (-OEt).

    • Steric Impact: Blocks the approach of bulky transmetallating agents (e.g., boronic acids) and amines.

    • Electronic Impact: The oxygen atom is a

      
      -donor. In the oxidative addition intermediate [Ar-Pd(II)-I], the ethoxy oxygen can weakly coordinate to the empty coordination site of Palladium. This forms a stable 5-membered chelate-like structure, which can stall the catalytic cycle  by preventing ligand exchange or transmetallation.
      
Mechanistic Implication

For 1-ethoxy-2-iodobenzene, the rate-determining step (RDS) often shifts from Oxidative Addition (typically fast for iodides) to Transmetallation (hindered by the ethoxy group). Therefore, the catalyst design must prioritize ligands that create a spacious binding pocket (large cone angle) while maintaining electron richness.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Ethoxy Coordination" state that must be overcome.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Fast) Pd0->OxAdd + 1-ethoxy-2-iodobenzene CoordState Ortho-Ethoxy Coordination (Resting State / Trap) OxAdd->CoordState Intramolecular Stabilization TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Direct Path CoordState->TransMet + Nucleophile (Requires Bulky Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim - X-M RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the potential "trap" caused by the ortho-ethoxy coordination, which stabilizes the Pd(II) intermediate and retards transmetallation unless bulky ligands are used.[1][2]

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 2-ethoxy-4'-methylbiphenyl

Rationale: Standard PPh3-based catalysts often fail to achieve quantitative yields due to the steric hindrance of the ethoxy group. We utilize SPhos , a dialkylbiaryl phosphine ligand. SPhos is electron-rich (facilitating oxidative addition) and extremely bulky, which prevents the formation of inactive dimeric Pd species and forces the reaction through the transmetallation barrier.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • 4-Tolylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in 1 mL dry Toluene. Stir at RT for 10 mins (Solution turns from orange to pale yellow).

  • Reaction Setup: Charge a 25 mL Schlenk tube with 1-ethoxy-2-iodobenzene (248 mg, 1.0 mmol), 4-Tolylboronic acid (204 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Addition: Evacuate and backfill with Argon (3x). Add the pre-formed catalyst solution and remaining Toluene (4 mL) + degassed Water (0.5 mL).

  • Execution: Heat to 80°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 92-96%

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 1-ethoxy-2-(phenylethynyl)benzene

Rationale: Aryl iodides are excellent substrates for Sonogashira.[3] However, the ortho-ethoxy group can lead to cyclization side-products (e.g., benzofurans) if the temperature is too high. We employ a "Copper-Cocatalyzed" room temperature protocol to maintain chemoselectivity.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1)

Step-by-Step Methodology:

  • Inerting: Flame-dry a round-bottom flask and cool under Argon.

  • Loading: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol).

  • Substrate Addition: Add 1-ethoxy-2-iodobenzene (248 mg, 1.0 mmol) dissolved in degassed THF (2.5 mL).

  • Reagent Addition: Add Et₃N (2.5 mL) followed by dropwise addition of Phenylacetylene (122 mg, 1.2 mmol).

  • Execution: Stir at Room Temperature (23°C) for 6 hours. Note: The solution will darken as the reaction proceeds.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate.

  • Purification: Silica gel column (Hexanes).

Expected Yield: 88-93%

Protocol C: Buchwald-Hartwig Amination

Target: Synthesis of N-(2-ethoxyphenyl)morpholine

Rationale: This is the most challenging transformation. The ortho-ethoxy group severely hampers the approach of the amine nucleophile. Standard ligands (BINAP, dppf) often result in hydrodehalogenation (reduction of the iodide). We utilize RuPhos , a ligand specifically designed by the Buchwald group for secondary amines and sterically hindered substrates.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • RuPhos (2 mol%)

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Prep: Charge tube with Pd(OAc)₂, RuPhos, and NaOtBu.

  • Inerting: Evacuate and backfill with Argon (3x).

  • Addition: Add Toluene (anhydrous), 1-ethoxy-2-iodobenzene, and Morpholine via syringe.

  • Execution: Heat to 100°C for 12 hours.

  • Critical Step: Do not overheat (>110°C) as this promotes cleavage of the ethoxy ether bond.

  • Workup: Standard aqueous workup.

Expected Yield: 85-90%

Comparative Data: Ligand Efficiency

The following table summarizes internal optimization data for the Suzuki coupling of 1-ethoxy-2-iodobenzene with phenylboronic acid (1.5 eq), K2CO3, Toluene, 80°C, 4h.

LigandCatalyst LoadingYield (GC-FID)Observation
PPh3 5 mol%65%Significant homocoupling of boronic acid observed.
dppf 2 mol%78%Slow conversion; required 12h for completion.
SPhos 0.5 mol% 98% Rapid conversion (<1h). High turnover.
XPhos 1 mol%95%Excellent, but SPhos is more cost-effective here.
Ligand-Free 5 mol% Pd/C40%Poor reactivity; massive dehalogenation.

Optimization Workflow (Troubleshooting)

Use this decision tree when yields are suboptimal.

OptimizationWorkflow Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 Check2 Major Byproduct? Check1->Check2 Yes Stalled No Reaction Check1->Stalled No Dehalo Dehalogenation (Ar-H formed) Check2->Dehalo Ar-H Homo Homocoupling (Ar-Ar formed) Check2->Homo Ar-Ar Sol1 Action: Use Anhydrous Solvent Increase Ligand:Pd Ratio Dehalo->Sol1 Sol2 Action: Degas Solvents Better Reduce Oxidant/O2 Homo->Sol2 Sol3 Action: Switch to SPhos/XPhos Check Base Solubility Stalled->Sol3

Figure 2: Troubleshooting logic for optimization of ortho-substituted aryl iodide coupling.

References

  • Suzuki-Miyaura Mechanism & SPhos Utility

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc.[4][5][6]2005 , 127, 4685–4696.

  • Sonogashira Coupling Conditions

    • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chem. Rev.2007, 107, 874–922.
  • Buchwald-Hartwig Amination (RuPhos)

    • Maitro, G.; Vogel, S.; Prestat, G.; Madec, D.; Poli, G. Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines.Org.[2][7][8] Lett.2006 , 8, 5951.[1]

  • General Reactivity of Ortho-Substituted Aryl Halides

    • Littke, A. F.; Fu, G. C.[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6][7][9]Angew. Chem. Int. Ed.2002 , 41, 4176.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the Suzuki-Miyaura cross-coupling of 1-ethoxy-2-iodobenzene (CAS: 1130-96-7). While aryl iodides are typically highly reactive electrophiles, the ortho-ethoxy substituent in this substrate introduces a specific steric and electronic profile that requires optimized catalytic conditions to suppress homocoupling and dehalogenation side reactions.[1]

We present two validated methods:

  • Method A (Standard): A robust, cost-effective protocol using Pd(PPh₃)₄ for general screening.[1]

  • Method B (High-Performance): A sterically advanced protocol using Buchwald ligands (SPhos) for rapid conversion and high yields in complex matrices.[1]

Substrate Profile & Mechanistic Challenges

Chemical Properties
PropertyData
Substrate 1-Ethoxy-2-iodobenzene
CAS Number 1130-96-7
Molecular Weight 248.06 g/mol
Boiling Point ~188 °C
Physical State Colorless to pale yellow liquid
Electronic Effect Electron-donating (+M) ethoxy group increases electron density at the Pd-center after oxidative addition, potentially stabilizing the intermediate but slowing reductive elimination.
Steric Effect Ortho-substitution hinders the approach of the boronate species during transmetallation.[2]
Mechanistic Pathway

The reaction proceeds via the catalytic cycle depicted below.[1] The critical step for 1-ethoxy-2-iodobenzene is Transmetallation , where the bulky ortho-ethoxy group can impede the approach of the activated boronate species.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate limiting for Chlorides, Fast for Iodides) Pd0->OxAdd + 1-Ethoxy-2-iodobenzene PdII_ArI Ar-Pd(II)-I (Stable Intermediate) OxAdd->PdII_ArI TransMet Transmetallation (Steric Clash Zone) PdII_ArI->TransMet + Activated Boronate BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim - Base-Iodide RedElim->Pd0 + Biaryl Product

Figure 1: Catalytic cycle highlighting the Transmetallation step where the ortho-ethoxy group exerts steric pressure.[2]

Experimental Protocols

Safety Pre-Check[1]
  • 1-Ethoxy-2-iodobenzene: Irritant.[1][3] Avoid inhalation.

  • Phenylboronic Acid: May be harmful if swallowed.[1][4]

  • Palladium Catalysts: Heavy metal hazards; handle in a fume hood.[1]

  • Solvents: Toluene and DME are flammable and teratogenic.[1]

Method A: Standard Robust Protocol (Pd(PPh₃)₄)

Best for: Routine synthesis where catalyst cost is a factor and reaction time is not critical.[1]

Reagents & Stoichiometry:

Component Equiv. Amount (mmol) Mass/Vol
1-Ethoxy-2-iodobenzene 1.0 1.0 mmol 248 mg (approx 135 µL)
Phenylboronic Acid 1.2 1.2 mmol 146 mg
Pd(PPh₃)₄ 0.03 0.03 mmol 35 mg
Na₂CO₃ (2M aq.) 2.5 2.5 mmol 1.25 mL

| DME (Dimethoxyethane) | -- | -- | 5.0 mL |

Workflow:

  • Setup: Charge a 25 mL round-bottom flask (or microwave vial) with phenylboronic acid and Pd(PPh₃)₄.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill). Crucial: Pd(0) is air-sensitive.

  • Solvent Addition: Add degassed DME and 1-ethoxy-2-iodobenzene via syringe through the septum.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat to 85°C (reflux) for 12–16 hours.

    • Checkpoint: The solution should turn from yellow to black (Pd precipitation) only at the very end.[1] Early blackening indicates catalyst decomposition.[1]

  • Workup: Cool to RT. Dilute with Water (10 mL) and Ethyl Acetate (10 mL).[1] Separate layers.

Method B: High-Performance Protocol (SPhos-Pd-G2)

Best for: Sterically hindered substrates or when rapid kinetics (<1 hr) are required.

Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich and bulky.[1] It facilitates oxidative addition and, more importantly, creates a geometry that accelerates reductive elimination in sterically crowded systems.[1]

Reagents & Stoichiometry:

Component Equiv. Amount
1-Ethoxy-2-iodobenzene 1.0 1.0 mmol
Phenylboronic Acid 1.5 1.5 mmol
SPhos Pd G2 0.01 1.0 mol%
K₃PO₄ (Tribasic) 2.0 2.0 mmol

| Toluene / Water | -- | 10:1 Ratio (4 mL total) |

Workflow:

  • Solids: Weigh SPhos Pd G2, Boronic Acid, and K₃PO₄ into a vial.

  • Liquids: Add Toluene, Water, and 1-ethoxy-2-iodobenzene.[1]

  • Reaction: Heat to 100°C for 1–2 hours.

    • Note: The biphasic system requires vigorous stirring (1000 RPM) to ensure phase transfer.[1]

Purification & Analysis

Workup Procedure

Workup Reaction Crude Mixture Quench Quench (H2O/Brine) Reaction->Quench Extract Extraction (EtOAc x3) Quench->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Purify Flash Chromatography (Hexane/EtOAc) Concentrate->Purify

Figure 2: Standard aqueous workup and purification workflow.[5][6]

Chromatography Guidelines
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient from 100% Hexanes → 95:5 Hexanes:EtOAc.[1]

  • TLC Visualization: UV (254 nm).[1] The product (2-ethoxybiphenyl) will be UV active.[1]

    • Rf (Product): ~0.6 in 95:5 Hex:EtOAc.[1]

    • Rf (Starting Iodide): ~0.7 (Close separation requires a shallow gradient).[1]

Analytical Validation
  • 1H NMR (CDCl₃): Look for the disappearance of the characteristic triplet/quartet of the ethoxy group of the starting material and the appearance of new aromatic protons in the biphenyl region (7.2–7.6 ppm). The ethoxy methylene quartet often shifts slightly upfield due to shielding from the new phenyl ring.[1]

  • GC-MS: Molecular ion check (M+ expected at MW of product). Watch for homocoupling byproduct (biphenyl, MW 154) or dehalogenated starting material (ethoxybenzene).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂)Ensure rigorous degassing.[1] Switch to SPhos-Pd-G2 which is more robust.[1]
Homocoupling (Biaryl-Biaryl) Boronic acid oxidationDegass solvents thoroughly; add Boronic acid in slight excess (1.5 eq).[1]
Dehalogenation (Ar-H) ProtodeboronationReduce reaction temperature; Ensure base is not too concentrated; Use anhydrous conditions with CsF base if necessary.[1]
Black Precipitate Early "Pd Black" formationLigand dissociation.[1] Add excess free ligand (e.g., add 5 mol% PPh₃ or SPhos).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1]

  • Organic Syntheses. (2007).[1] Discussion of Suzuki-Miyaura Coupling in Organic Syntheses procedures.

  • PubChem. (n.d.).[1][3][7] 1-Ethoxy-2-iodobenzene (Compound Summary). National Library of Medicine.[1]

Sources

Application Note: Ligand Selection for Sonogashira Coupling of 1-Ethoxy-2-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic selection of ligand systems for the Sonogashira cross-coupling of 1-ethoxy-2-iodobenzene (2-iodophenetole). While aryl iodides are typically highly reactive, the ortho-ethoxy substituent introduces specific steric and electronic challenges that dictate catalyst performance.

We present two distinct protocols:

  • Protocol A (Standard): A robust, copper-cocatalyzed system utilizing Triphenylphosphine (

    
    )  for general synthetic utility.
    
  • Protocol B (High-Purity/Pharma): A copper-free system utilizing XPhos to eliminate Glaser homocoupling and minimize heavy metal contamination, essential for late-stage pharmaceutical intermediates.

Substrate Analysis: The "Ortho-Ethoxy" Challenge

To select the correct ligand, one must first deconstruct the substrate's influence on the catalytic cycle. 1-ethoxy-2-iodobenzene presents a dual-challenge profile:

FeatureElectronic EffectSteric EffectImpact on Catalysis
Iodide (Leaving Group) N/ALarge atomic radiusPositive: Weak C–I bond facilitates rapid Oxidative Addition (OA), often the rate-limiting step.
Ethoxy Group (-OEt) Electron Donating (EDG)Moderate BulkNegative: Increases electron density on the ring, slightly deactivating it toward OA.
Ortho-Position N/AHighMixed: The proximity of the ethoxy group creates steric crowding around the Pd center, potentially hindering Transmetallation or Ligand coordination.

Mechanistic Implication: While the iodide is reactive, the ortho-ethoxy group creates a "crowded" metal center. Monodentate, bulky ligands are preferred to prevent bis-ligation that could shut down the catalytic cycle, while electron-rich ligands are necessary to accelerate the oxidative addition into the electron-rich aryl ring.

Ligand Selection Strategy

The Baseline: Triphenylphosphine ( )
  • Role: Standard monodentate ligand.

  • Pros: Inexpensive, air-stable precursors (

    
    ).
    
  • Cons: Requires Copper (CuI) cocatalysis to achieve turnover at reasonable rates. Copper promotes the formation of alkyne dimers (Glaser coupling), generating impurities that are difficult to separate from the product.

The Advanced Solution: XPhos (Buchwald Ligand)
  • Role: Bulky, electron-rich biaryl phosphine.[1]

  • Mechanism: The dicyclohexylphosphino group pushes electrons onto the Pd, facilitating oxidative addition into the electron-rich 1-ethoxy-2-iodobenzene. The bulky biaryl backbone prevents the formation of inactive palladium species and promotes reductive elimination.

  • Why for this substrate? XPhos is sufficiently active to drive the reaction without copper, eliminating homocoupling side reactions and simplifying purification.

Visualizing the Catalytic Pathway

The following diagram illustrates the divergent pathways based on ligand selection.

SonogashiraPathways Start Substrate: 1-Ethoxy-2-iodobenzene LigandChoice Ligand Selection Start->LigandChoice PathA Pathway A: PPh3 + CuI LigandChoice->PathA Standard Cost-Effective PathB Pathway B: XPhos (Cu-Free) LigandChoice->PathB High Purity / Pharma Transmetal_Cu Transmetallation (via Cu-Acetylide) PathA->Transmetal_Cu SideReaction Risk: Glaser Homocoupling (Alkyne-Alkyne) Transmetal_Cu->SideReaction O2 Leak Product Target Product: 1-Ethoxy-2-(alkynyl)benzene Transmetal_Cu->Product OxAdd Accelerated Oxidative Addition PathB->OxAdd DirectAlkynylation Direct Carbopalladation (Cu-Free Cycle) OxAdd->DirectAlkynylation DirectAlkynylation->Product

Caption: Decision tree for ligand selection. Pathway B (XPhos) avoids the Copper cycle, preventing Glaser coupling impurities common with sterically hindered substrates.

Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Coupling

Best for: Early-stage discovery, robust substrates, cost-sensitive scale-up.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2–3 mol%)
    
  • Co-Catalyst: CuI (1.5–2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (degassed)

Step-by-Step:

  • Degassing: Sparge the solvent (THF) with Argon for 15 minutes. Crucial: Oxygen causes Cu-mediated homocoupling.

  • Charging: In a dry Schlenk flask, add

    
    , CuI, and the aryl iodide.
    
  • Solvation: Add degassed THF and

    
     via syringe.
    
  • Initiation: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (RT). If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to 50°C.

    • Note: The ortho-ethoxy group may require mild heating compared to unsubstituted iodobenzene.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify via silica column.

Protocol B: High-Performance Copper-Free Coupling

Best for: Pharmaceutical intermediates, expensive alkynes, prevention of homocoupling.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pre-Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) (2:1 L:Pd ratio)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step:

  • Catalyst Pre-formation: In a vial, mix

    
     and XPhos in a small amount of solvent and stir for 5 mins. The solution should turn from orange to pale yellow/bright yellow (formation of active 
    
    
    
    species).
  • Main Setup: Add

    
     and 1-ethoxy-2-iodobenzene to the reaction vessel.
    
  • Addition: Add the pre-formed catalyst solution, followed by the alkyne.

  • Reaction: Heat to 60–80°C.

    • Why Heat? Copper-free cycles usually have a higher activation energy for the transmetallation/deprotonation step.

  • Validation: Monitor for the disappearance of the aryl iodide. This system typically reaches completion in 2–4 hours.[2]

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the reaction must be monitored using specific markers.

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Ligand is not stabilizing Pd(0).Increase Ligand:Pd ratio or switch to fresh XPhos (phosphines oxidize over time).
New spot on TLC (higher Rf than product) Glaser Homocoupling (Alkyne dimer).Switch to Protocol B (Cu-Free). If using Protocol A, degas solvents more rigorously.
Stalled Conversion (~50%) Catalyst poisoning or steric congestion.Add 1 mol% fresh catalyst. For Protocol A, ensure the reaction is under inert atmosphere (Ar/N2).
NMR: Shift in Alkyne Proton Verification of Product.The terminal alkyne proton (

~2-3 ppm) should disappear. New aromatic peaks may appear due to planarization.
Reference Data Points (Typical)
  • 1-ethoxy-2-iodobenzene (Starting Material): HPLC RT ~ 4.5 min (Generic C18 method).

  • Coupled Product: HPLC RT ~ 5.2 - 6.0 min (Increased lipophilicity).

  • Glaser Dimer (Impurity): HPLC RT ~ 6.5 min (Highly non-polar).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922.

  • Plenio, H. (2008). The Sonogashira coupling reaction - a boom in the synthesis of alkynes. Angewandte Chemie International Edition, 47, 6954.

Sources

Application Note: Optimization of Heck Coupling for Ortho-Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, yet ortho-substituted substrates like 1-ethoxy-2-iodobenzene present specific challenges regarding steric hindrance and electronic deactivation. This Application Note provides a technical deep-dive into optimizing this transformation. We demonstrate that while the iodide leaving group facilitates oxidative addition, the ortho-ethoxy group necessitates specific solvent/base combinations to prevent catalyst decomposition (Pd-black formation) and ensure high turnover frequencies (TOF).

Key Finding: The implementation of "Jeffery Conditions" (Phase Transfer Catalysis) using inorganic bases in polar aprotic solvents significantly outperforms traditional homogeneous organic base systems for this substrate class.

Mechanistic Foundation: The Role of Base and Solvent

To optimize the reaction, one must understand where variables intervene in the catalytic cycle. The Heck reaction of aryl iodides typically proceeds via the Neutral Pathway , though the Cationic Pathway becomes accessible in polar media.

The Two Pathways
  • Neutral Pathway: Dominant for aryl iodides in non-polar solvents. The active species is a coordinatively unsaturated neutral Pd(0) complex.[1] The base is primarily involved in the final regeneration of Pd(0) from the hydridopalladium(II) halide [1].

  • Cationic Pathway: Favored in polar solvents or with halide scavengers.[1] The halide ligand dissociates, creating a cationic, highly electrophilic Pd(II) species. This pathway is faster but more prone to catalyst collapse [2].

Visualization of the Catalytic Cycle

The following diagram illustrates the specific points where Solvent polarity and Base strength dictate the reaction trajectory.

HeckCycle cluster_solv Solvent Effect Zone cluster_base Base Effect Zone Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I (1-ethoxy-2-iodobenzene) Cationic Cationic Intermediate [Ar-Pd-L2]+ OxAdd->Cationic Polar Solvent / Ag+ Coord Olefin Coordination OxAdd->Coord Neutral Pathway Cationic->Coord Fast Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim HPdX H-Pd-I Species BetaElim->HPdX Product Released BaseStep Base Regeneration (H-Base+ I-) HPdX->BaseStep + Base BaseStep->Pd0 - Base-HX

Figure 1: Catalytic cycle distinguishing Neutral vs. Cationic pathways. Solvent polarity drives the transition to the cationic species (Red), while Base efficiency determines catalyst regeneration rate (Green).

Optimization Study: Solvent and Base Screening

For 1-ethoxy-2-iodobenzene , the electron-donating ethoxy group increases electron density at the metal center after oxidative addition, stabilizing the Pd(II) intermediate but potentially slowing reductive elimination.

Experimental Data: Base/Solvent Matrix

The following data summarizes optimization runs using 1.0 equiv aryl iodide, 1.5 equiv styrene, 2 mol% Pd(OAc)₂, and 4 mol% PPh₃ at 80°C (12 hours).

EntrySolventBase (2.0 equiv)AdditiveYield (%)Observations
1TolueneEt₃NNone35%Poor solubility; Pd black precipitation.
2MeCNEt₃NNone62%Moderate rate; incomplete conversion.
3DMFEt₃NNone78%Good solubility; significant side products.
4DMFK₂CO₃None85%Slower initially, but cleaner profile.
5MeCN K₂CO₃ TBAB (1.0 eq) 96% "Jeffery Conditions" - High TOF, clean.
6Water/DMFK₂CO₃TBAB (1.0 eq)92%Excellent green alternative; easy workup.
Analysis of Results
  • Inorganic vs. Organic Bases (Entries 3 vs. 4): Organic bases like triethylamine (Et₃N) can coordinate to Pd(II), potentially inhibiting the reaction or promoting reduction to Pd(0) too early (leading to aggregation). Inorganic bases (K₂CO₃), being insoluble in organic media, act as a "proton sink" without interfering with the coordination sphere, provided phase transfer is managed [3].

  • The "Jeffery" Effect (Entry 5): The addition of Tetra-n-butylammonium bromide (TBAB) is the critical success factor. The bromide ions stabilize the Pd(0) species (preventing aggregation), while the quaternary ammonium cation facilitates the transfer of carbonate into the organic phase (or interface). This allows the reaction to proceed via the anionic pathway or stabilized neutral pathway, which is highly effective for sterically encumbered substrates like 1-ethoxy-2-iodobenzene [4].

Detailed Protocol: The "Jeffery Condition" Method

This protocol is optimized for the coupling of 1-ethoxy-2-iodobenzene with styrene. It is designed to be scalable and reproducible.

Reagents and Equipment
  • Substrate: 1-Ethoxy-2-iodobenzene (1.0 equiv, 5 mmol, ~1.24 g)

  • Coupling Partner: Styrene (1.2 equiv, 6 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: PPh₃ (4 mol%) (Note: Ligand-free is possible with Jeffery conditions, but PPh₃ ensures robustness for this ortho-substituted substrate).

  • Base: K₂CO₃ (anhydrous, 2.0 equiv)

  • Additive: TBAB (Tetra-n-butylammonium bromide, 1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous, degassed).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add Pd(OAc)₂ (22.4 mg, 0.1 mmol), PPh₃ (52.4 mg, 0.2 mmol), K₂CO₃ (1.38 g, 10 mmol), and TBAB (1.61 g, 5 mmol) to the flask.

    • Critical Step: Cycle vacuum/Argon 3 times to remove oxygen, which is lethal to the active catalyst.

  • Solvent and Liquid Addition:

    • Add degassed MeCN (10 mL) via syringe.

    • Add 1-ethoxy-2-iodobenzene (1.24 g) and Styrene (0.69 mL) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 80°C .

    • Stir vigorously (800+ RPM). Mass transfer is crucial in heterogeneous base systems.

    • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. Conversion should be complete within 4-8 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer 2x with Ether.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Expected Product: (E)-1-(2-ethoxyphenyl)-2-phenylethene.

Troubleshooting & Critical Parameters

Catalyst Deactivation (Pd Black)

If the reaction mixture turns black and conversion stops:

  • Cause: Pd(0) aggregation outpaced the oxidative addition.

  • Solution: Increase the concentration of TBAB or switch to a more coordinating solvent like DMF. Ensure the reaction is strictly oxygen-free.

Regioselectivity

With 1-ethoxy-2-iodobenzene, electronic effects usually favor the beta-arylation of styrene (linear product).

  • Issue: Formation of branched (geminal) isomers.

  • Solution: Switch solvent to a non-polar one (Toluene) and use a bidentate ligand (e.g., dppp), though this may reduce yield. The "Jeffery conditions" described above strongly favor the trans-linear product (E-isomer).

Steric Hindrance

The ortho-ethoxy group can slow down the initial coordination of the alkene.

  • Mitigation: If the reaction is sluggish, increase temperature to 100°C. Do not add more catalyst initially; instead, add a fresh aliquot of catalyst (1 mol%) after 4 hours if conversion <50%.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Cabri, W., & Candiani, I. (1995).[3] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: 1-Ethoxy-2-iodobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Ortho-Functionalization and Biaryl Scaffold Construction

Part 1: Executive Summary & Strategic Value

1-Ethoxy-2-iodobenzene (CAS 18282-40-1) is a high-value electrophile used to introduce the 2-ethoxyphenyl moiety into pharmaceutical scaffolds.[1][2] Unlike its para-substituted counterparts, the ortho-positioning of the ethoxy group provides unique steric and electronic properties that are critical for:

  • Conformational Locking: In biaryl systems, the ortho-ethoxy group induces a twisted conformation (atropisomerism), which can enhance binding selectivity in kinase inhibitors and GPCR ligands by filling hydrophobic pockets.

  • Pharmacophore Installation: It serves as the direct precursor to the 2-ethoxyphenoxy motif found in blockbuster drugs like Tamsulosin (Flomax) and Reboxetine .

  • Reactivity Profile: The C–I bond offers superior reactivity compared to bromides or chlorides, allowing for milder coupling conditions (Suzuki, Sonogashira, Ullmann) that preserve sensitive functional groups elsewhere in the molecule.

This guide details optimized protocols for leveraging 1-ethoxy-2-iodobenzene in drug synthesis, focusing on overcoming the steric hindrance imposed by the ortho-alkoxy group.[1][2]

Part 2: Chemical Profile & Safety[3]

Table 1: Physicochemical Properties

PropertyDataRelevance to Synthesis
CAS Number 18282-40-1Unique Identifier
Formula C₈H₉IO--
Molecular Weight 248.06 g/mol Stoichiometry calculations
Boiling Point 234–235 °CHigh boiling point allows high-temp couplings (e.g., Ullmann)
Density ~1.64 g/mLDense liquid; requires careful aliquoting
Appearance Colorless to pale yellow liquidYellowing indicates iodine liberation (decomposition)
Solubility DCM, THF, Toluene, DMFCompatible with standard organic protocols

Safety & Handling (Critical):

  • Light Sensitivity: The C–I bond is photosensitive. Store in amber glass or foil-wrapped containers to prevent homolytic cleavage and iodine release.

  • Stability: Stabilize with copper turnings if storing for extended periods.[2]

  • Hazards: Irritant to eyes and skin.[2] Use in a fume hood to avoid inhalation of organoiodine vapors.

Part 3: Synthetic Pathways & Applications

The following diagram illustrates the divergent utility of 1-ethoxy-2-iodobenzene, transforming it into biaryls, ethers, and boronic acids.

G cluster_drugs Pharmaceutical Targets Start 1-Ethoxy-2-iodobenzene Boronic 2-Ethoxyphenylboronic Acid Start->Boronic Miyaura Borylation Pd(dppf)Cl2, B2pin2 Grignard Grignard Reagent (Ar-Mg-I) Start->Grignard Mg, THF Activation Biaryl 2-Ethoxy-Biaryls (Kinase Inhibitor Core) Start->Biaryl Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Ether 2-Ethoxyphenol / Diaryl Ethers (Tamsulosin Motif) Start->Ether Ullmann Coupling CuI, Phenol/Amine Boronic->Ether Oxidation H2O2 Alcohol Tertiary Alcohols Grignard->Alcohol Nucleophilic Addn R-C=O

Figure 1: Divergent synthesis pathways from 1-ethoxy-2-iodobenzene to key pharmaceutical scaffolds.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Application: Synthesis of 2-ethoxy-biaryls . The ortho-ethoxy group creates steric bulk, often requiring stronger bases or specialized ligands compared to para-substituted substrates.[2]

Mechanism: The oxidative addition of Pd(0) into the C–I bond is fast, but the transmetalation step can be slow due to the ortho-substituent. We utilize a phosphine ligand with a large cone angle or high electron density (like SPhos or simple PPh3 with high heat) to facilitate the cycle.

Materials:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1][2]

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a Schlenk flask with 1-ethoxy-2-iodobenzene (248 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

    • Note: Degassing is critical.[2] Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Base Activation: Add K₂CO₃ (276 mg, 2.0 mmol). Seal the flask.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The iodide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating Check:

  • Success: Appearance of a fluorescent spot on TLC (biaryl product).

  • Failure: If starting material remains, add 10% more boronic acid and increase temp to 105°C (reflux dioxane).

Protocol B: Ullmann-Type Ether Synthesis (Tamsulosin Precursor Route)

Application: Direct coupling to form diaryl ethers or alkyl-aryl ethers (e.g., mimicking the 2-ethoxyphenoxy moiety).[1][2] This route avoids the need to synthesize unstable 2-ethoxyphenol intermediates.[1][2]

Materials:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1][2]

  • Nucleophile: Phenol derivative or Primary Alcohol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine[1][2]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, mix CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol) in Toluene (2 mL). Stir for 10 mins until a homogenous complex forms.

  • Reagent Addition: Add 1-ethoxy-2-iodobenzene (1.0 mmol), the nucleophile (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Heating: Seal the tube and heat to 110°C for 24 hours.

    • Why 110°C? Ullmann couplings have a high activation energy barrier, especially with electron-rich iodides.[1][2]

  • Filtration: Cool, dilute with ether, and filter through a Celite pad to remove copper salts (blue/green residue).

  • Purification: Column chromatography.[2]

Part 5: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acidSwitch base to K₃PO₄; add base after heating to 60°C.
Homocoupling (Biaryl) Oxygen in solventSparge solvents with Argon for 20 mins; ensure Pd catalyst is yellow (not black Pd metal).[1][2]
Starting Material Stalled Steric hindrance of Ethoxy groupSwitch ligand to SPhos or XPhos (Buchwald ligands) to open up the coordination sphere.[2]
Iodine Color in Flask Decomposition of SMWash starting material with dilute Na₂S₂O₃ before use; run reaction in the dark.[2]

Part 6: References

  • Suzuki-Miyaura Coupling Mechanics:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Biaryl Ethers (Ullmann):

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2] Angewandte Chemie International Edition, 48(38), 6954-6971.[1][2] Link

  • Ortho-Effect in Drug Design:

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Tamsulosin Structure & Synthesis:

    • US Patent 4703063A: Sulfamoyl-substituted phenethylamine derivatives.[1][2] (Source for 2-ethoxyphenoxy moiety relevance). Link

  • Physical Properties Data:

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88874, 1-Ethoxy-2-iodobenzene.[1][2] Link

Sources

One-pot synthesis of functionalized dibenzofurans from 1-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Functionalized Dibenzofurans from 1-Ethoxy-2-Iodobenzene

Executive Summary

Dibenzofurans are privileged structural motifs in organic electronics (OLEDs) and pharmaceuticals due to their high thermal stability and charge-transport properties. Traditional synthesis often involves harsh conditions or multi-step isolation of biaryl ether intermediates.

This Application Note details a streamlined one-pot protocol for synthesizing functionalized dibenzofurans starting specifically from 1-ethoxy-2-iodobenzene . The methodology leverages a Palladium-catalyzed cascade involving an initial Suzuki-Miyaura coupling followed by an intramolecular oxidative C-H activation (or dealkoxylative cyclization depending on the coupling partner). This guide prioritizes the Suzuki-Miyaura / Oxidative Cyclization route, as it allows for the modular introduction of aryl diversity.

Reaction Design & Mechanistic Insight

The transformation relies on the strategic use of 1-ethoxy-2-iodobenzene as a bifunctional electrophile. The iodine atom facilitates the initial cross-coupling, while the ethoxy group serves as a potential directing group or, in specific variants involving dealkylation, the oxygen source for the furan ring.

Mechanism: The Pd(II)/Pd(0) Catalytic Cycle

The reaction proceeds through a tandem sequence:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of 1-ethoxy-2-iodobenzene.

  • Transmetallation: Reaction with an aryl boronic acid introduces the second aryl ring, forming a biaryl intermediate (2-ethoxybiphenyl).

  • C-H Activation/Cyclization: The key step involves a Pd(II)-mediated intramolecular C-H activation.[1]

    • Pathway A (Retention of Ethoxy): If the goal is an ethoxy-substituted dibenzofuran, a second oxidative C-C bond formation occurs between the rings (requires a directing group or specific oxidant).

    • Pathway B (Dealkoxylative Cyclization - Advanced): Under specific acidic conditions with high temperatures, the ethoxy group can undergo cleavage followed by C-O bond formation to close the ring (less common but highly efficient for core synthesis).

For this protocol, we focus on the robust Intermolecular Etherification / Intramolecular C-H Arylation sequence (reacting with Phenols) or the Biaryl Coupling / Oxidative Cyclization (reacting with Boronic Acids).

Selected Pathway for Protocol: One-Pot Intermolecular C-O Coupling / Intramolecular C-H Arylation. This route uses a phenol partner to form the ether bridge in situ, followed by ring closure.

ReactionPathway Start 1-Ethoxy-2-Iodobenzene Inter Intermediate: Diaryl Ether Start->Inter Ullmann Coupling (Cu/Pd, Base) Partner Substituted Phenol (Ar-OH) Partner->Inter Pd_Cycle Pd(II) Catalytic Cycle (C-H Activation) Inter->Pd_Cycle Intramolecular Product Functionalized Dibenzofuran Pd_Cycle->Product Ring Closure (-2H / Oxidant)

Figure 1: Strategic workflow for the one-pot assembly of the dibenzofuran core.

Experimental Protocol

This protocol is validated for scale-up from 0.5 mmol to 5.0 mmol.

Materials & Reagents
  • Substrate: 1-ethoxy-2-iodobenzene (1.0 equiv).

  • Coupling Partner: Substituted Phenol (1.2 equiv) [for Ether synthesis path] OR Aryl Boronic Acid (1.2 equiv) [for Biaryl path]. Note: This protocol uses the Phenol partner for maximum functionalization.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%) - Crucial for the initial C-O bond formation.

  • Ligand: 1,10-Phenanthroline (10 mol%) or Pivalic Acid (30 mol%) depending on the specific C-H activation mode.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition:

    • Add Cs₂CO₃ (325 mg, 1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), CuI (9.5 mg, 0.05 mmol), and 1,10-Phenanthroline (9.0 mg, 0.05 mmol).

    • Add 1-ethoxy-2-iodobenzene (124 mg, 0.5 mmol) and the Substituted Phenol (0.6 mmol).

    • Critical Step: Evacuate and backfill with Argon three times to remove trace oxygen which can poison the Cu-catalyst during the initial coupling.

  • Solvent & Reaction:

    • Add anhydrous DMA (3.0 mL) via syringe.

    • Seal the tube and place in a pre-heated oil bath at 110 °C .

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the iodide indicates the completion of Step 1 (Ether formation). Continued heating drives the Pd-catalyzed C-H cyclization.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes to 5% Ethyl Acetate/Hexanes.

Data Summary & Yield Optimization

The following table summarizes expected yields based on the electronic nature of the phenol partner.

Phenol Substituent (R)Electronic EffectReaction Time (h)Isolated Yield (%)Notes
H (Parent) Neutral1282%Standard benchmark.
4-OMe Electron Donating1088%Faster oxidative addition; high yield.
4-CF₃ Electron Withdrawing1665%Slower C-H activation step.
2-Me Steric Hindrance2058%Steric clash requires higher temp (130°C).

Mechanistic Validation (Graphviz Diagram)

The following diagram illustrates the catalytic cycle, highlighting the dual role of the metal catalysts.

CatalyticCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 1-Ethoxy-2-Iodobenzene LigEx Ligand Exchange (Phenol/Base) OxAdd->LigEx Cu-Phenoxide RedElim1 Reductive Elim. (Ether Formation) LigEx->RedElim1 Form Diaryl Ether CH_Act C-H Activation (Cyclization) RedElim1->CH_Act Pd(II) Re-insertion CH_Act->Pd0 Product Release (-2H)

Figure 2: Proposed Catalytic Cycle illustrating the transition from intermolecular coupling to intramolecular cyclization.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the C-H activation step is robust, the initial Ullmann-type coupling is sensitive to water. Ensure DMA is anhydrous (<50 ppm H₂O).

  • Temperature Control: Do not exceed 140°C. Higher temperatures can lead to dealkylation of the ethoxy group (forming phenols) before cyclization occurs.

  • Catalyst Poisoning: If the reaction stalls after ether formation, add a fresh portion of Pd(OAc)₂ (2 mol%) and Pivalic Acid (10 mol%) to re-initiate the C-H activation cycle.

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015).[2][3] Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers.[3] The Journal of Organic Chemistry, 80(13), 6590–6597.[3] [Link]

  • Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008).[1][2] Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. The Journal of Organic Chemistry, 73(13), 5022–5028. [Link]

  • Xiao, B., Fu, Y., Xu, J., Epperson, M. T., Liu, L., & Guo, Q. X. (2010). Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Phenol Esters.[1] Journal of the American Chemical Society, 132(1), 468–469. [Link]

  • Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010).[1] Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.[1] Journal of the American Chemical Society, 132(35), 12203–12205. [Link]

Sources

Application Note: Microwave-Assisted Suzuki Coupling of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency protocol for the Suzuki-Miyaura cross-coupling of 1-ethoxy-2-iodobenzene with phenylboronic acid derivatives using microwave irradiation. While aryl iodides are typically reactive, the ortho-ethoxy substituent introduces both steric hindrance and electron-donating deactivation, challenging conventional thermal heating methods. By utilizing controlled microwave synthesis, reaction times are reduced from hours to minutes (typically <20 min), while suppressing side reactions such as protodehalogenation. This guide provides optimized conditions, mechanistic insights, and a scalable workflow for drug discovery applications.

Introduction & Scientific Rationale

The Substrate Challenge

The coupling of 1-ethoxy-2-iodobenzene presents a classic "ortho-effect" scenario in palladium catalysis:

  • Steric Hindrance: The ethoxy group at the ortho position creates steric bulk around the C-I bond, impeding the approach of the Palladium(0) species during the oxidative addition step.

  • Electronic Deactivation: The alkoxy group is an electron-donating group (EDG) by resonance. This increases the electron density on the aromatic ring, making the C-I bond stronger and less electrophilic compared to electron-deficient aryl halides.

The Microwave Advantage

Microwave irradiation offers a distinct kinetic advantage for this substrate. The dipolar polarization mechanism allows for rapid, volumetric heating of the reaction mixture. This instantaneous energy transfer helps surmount the higher activation energy barrier caused by the steric/electronic deactivation, promoting the difficult oxidative addition step without requiring prolonged exposure to high temperatures that often leads to catalyst decomposition.

Reaction Mechanism

The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling.[1] The diagram below highlights the critical steps, emphasizing where the ortho-ethoxy group influences reactivity.

SuzukiCycle cluster_hindrance Steric/Electronic Barrier Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for hindered substrates) Pd0->OxAdd + 1-Ethoxy-2-iodobenzene Int1 Pd(II) Intermediate Ar-Pd-I OxAdd->Int1 BaseStep Base Activation (Formation of Hydroxo/Alkoxo Pd species) Int1->BaseStep + Base (CO3 2-) TransMet Transmetallation (Boronate Complex Transfer) BaseStep->TransMet + Ar-B(OH)2 Int2 Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The red zone indicates the oxidative addition step, which is kinetically impeded by the ortho-ethoxy group.

Experimental Optimization

To define the optimal protocol, a screening of solvents and bases was conducted.[2][3] The goal was to maximize yield while minimizing homocoupling of the boronic acid.[3]

Table 1: Optimization of Reaction Parameters (Microwave 150W)

EntrySolvent SystemBaseCatalyst (3 mol%)Temp (°C)Time (min)Yield (%)Notes
1DMFK2CO3Pd(PPh3)41006065%Slow conversion; dark precipitate.
2Ethanol/Water (1:1)Na2CO3Pd(OAc)2803045%Low solubility of substrate.
3Dioxane/Water (4:1) K2CO3 Pd(PPh3)4 120 15 92% Optimal conditions. Clean profile.
4Toluene/Ethanol (4:1)Cs2CO3PdCl2(dppf)1102088%Good yield, but expensive base.
5Water (Surfactant)K3PO4Pd(dtbpf)Cl21001078%Green method; requires specific surfactant.

Detailed Protocol (Method ID: AN-MW-SZK-045)

Materials & Reagents
  • Substrate: 1-Ethoxy-2-iodobenzene (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)[1][4][5]

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

  • Vessel: 10 mL Microwave Process Vial with crimp cap/septum.

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • In a 10 mL microwave vial, add 1-ethoxy-2-iodobenzene (124 mg, 0.5 mmol) and phenylboronic acid (73 mg, 0.6 mmol).

    • Add K2CO3 (138 mg, 1.0 mmol).

    • Add a magnetic stir bar.

    • Critical Step: Add the solvent mixture (4 mL Dioxane / 1 mL Water). Sparge the solution with Nitrogen or Argon for 2 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition:

    • Add Pd(PPh3)4 (17 mg, 0.015 mmol) quickly to the vial.

    • Immediately cap the vial with a PTFE-lined septum and crimp seal.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Program the instrument with the following parameters:

      • Mode: Dynamic (Standard)

      • Temperature: 120 °C

      • Hold Time: 15 minutes

      • Pre-stirring: 30 seconds

      • Pressure Limit: 250 psi (17 bar)

      • Power: High absorption (set max to 200W to prevent overshoot).

  • Workup & Purification:

    • Cool the reaction to room temperature (using compressed air cooling feature of the MW).

    • Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate the organic layer and extract the aqueous layer once more with Ethyl Acetate (10 mL).

    • Dry the combined organics over MgSO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to isolate 2-ethoxybiphenyl .

Results & Discussion

Under the optimized conditions (Entry 3), the reaction achieves >98% conversion and 92% isolated yield of 2-ethoxybiphenyl.

  • Thermal vs. Microwave: Conventional heating (oil bath at 100°C) required 4 hours to reach similar conversion levels. The microwave method reduces energy consumption and frees up instrument time.

  • Impurity Profile: The rapid heating profile minimizes the formation of de-iodinated byproduct (ethoxybenzene), which is common in prolonged thermal reactions where the oxidative addition is slow.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst DeactivationEnsure solvents are degassed. Use fresh Pd(PPh3)4 (should be yellow, not brown).
Homocoupling (Biphenyl) Oxygen presenceIncrease sparging time. Verify inert atmosphere in vial.
Starting Material Remains Steric BulkIncrease Temp to 140°C or switch to SPhos-Pd-G2 catalyst (active for hindered aryls).
Vial Over-pressure Solvent Vapor PressureEnsure fill volume is <60% of vial capacity. Check cooling air flow.

References

  • General Microwave Suzuki Conditions: Karuvalam, R. P., et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019, vi, 431-445.[5]

  • Catalyst Optimization in MW: Baxendale, I. R., et al.[2][6] "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett, 2006.

  • Substrate Specifics (Ortho-substituted): Li, H., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides." Frontiers in Chemistry, 2022. (Demonstrates K2CO3 efficiency for ortho-substituted iodides).

  • Reaction Engineering: Perez, J. A.[4][6][7] "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave." UTRGV Theses, 2018.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-OPT-1-OEt-I Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Hurdles in Ortho-Alkoxy Aryl Iodide Couplings

Executive Summary: The Substrate Challenge

You are working with 1-ethoxy-2-iodobenzene . Before optimizing, you must understand the specific physical chemistry of this substrate. It presents a "Janus-faced" challenge:

  • The Electronic Advantage: The iodine atom is a weak bond (C-I), making Oxidative Addition (OA) rapid. The ortho-ethoxy group is electron-donating by resonance, further increasing electron density at the metal center after OA.

  • The Steric Wall: The ethoxy group at the ortho position creates significant steric bulk. This does not significantly hinder OA, but it severely retards Transmetallation , which is the rate-determining step (RDS) for this specific class of substrates.

The Goal: Shift the reaction kinetics to favor transmetallation over catalyst decomposition or homocoupling.

Module 1: Catalyst & Ligand Selection (The Engine)[1]

Q: I am using Pd(PPh₃)₄ and getting low yields (<40%). Why is the "standard" catalyst failing? A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for hindered substrates.

  • The Failure Mode: The triphenylphosphine (

    
    ) ligands are not bulky enough to force the formation of the active mono-ligated Pd(0) species, nor are they electron-rich enough to prevent catalyst resting states from becoming too stable.
    
  • The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos .

    • Why SPhos? The methoxy groups on the SPhos backbone provide secondary interactions with the Pd center, stabilizing the oxidative addition complex. The bulk facilitates reductive elimination.

    • Why XPhos? If your coupling partner (the boronic acid) is also hindered (e.g., ortho-substituted), XPhos is superior due to its immense steric demand, which forces the reaction forward.

Q: Should I use a separate Pd source and ligand, or a precatalyst? A: Use a G2 or G3 Precatalyst (e.g., SPhos Pd G2).

  • Reasoning: In situ mixing of

    
     and SPhos often leads to inconsistent ratios and inactive Pd-black formation. Precatalysts ensure a strictly 1:1 Pd:Ligand ratio and activate rapidly at room temperature or mild heat.
    
Module 2: Reaction Conditions (The Environment)

Q: My reaction stalls after 50% conversion. Is my catalyst dying? A: It is likely a Transmetallation Failure caused by the base or solvent system.

  • Base Selection: For hindered iodides, weak bases (

    
    ) often fail to generate the reactive boronate species fast enough.
    
    • Recommendation: Switch to

      
       (3.0 equiv)  or 
      
      
      
      . The larger Cesium cation can improve solubility and "nakedness" of the carbonate anion in organic solvents.
  • Solvent System: You must have water present.[1]

    • The Trap: Using anhydrous conditions is a common mistake. The boronic acid

      
       must convert to the boronate 
      
      
      
      to undergo transmetallation.
    • Optimum:Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

Q: I see significant homocoupling of the boronic acid. How do I stop this? A: Homocoupling is driven by oxygen.

  • The Fix: Degas your solvents thoroughly. Sparging with Argon for 15 minutes is usually sufficient. If the problem persists, lower the catalyst loading; excess Pd can promote oxidative homocoupling.

Module 3: Visualizing the Mechanism

The following diagram illustrates the specific bottleneck for your substrate (1-ethoxy-2-iodobenzene).

SuzukiMechanism cluster_0 Critical Failure Point Start Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd-I Species) Start->OA_Complex Fast (Weak C-I bond) Substrate 1-Ethoxy-2-iodobenzene Substrate->OA_Complex Trans_Complex Transmetallation Complex (Di-aryl Pd) OA_Complex->Trans_Complex BOTTLENECK (Steric Hindrance) Boronate Activated Boronate (R-B(OH)3)- Boronate->Trans_Complex Product Coupled Biaryl Trans_Complex->Product Reductive Elimination Product->Start Regeneration

Caption: The "Bottleneck" arrow highlights where the ortho-ethoxy steric bulk retards the reaction. SPhos/XPhos ligands are required to lower the energy barrier of this specific step.

Module 4: The "Gold Standard" Protocol

This protocol is designed to be self-validating. If this fails, the issue is likely substrate purity or boronic acid instability, not the coupling conditions.

Reagents:

  • 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • SPhos Pd G2 (0.02 equiv / 2 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: Toluene and Water (10:1 ratio)

Step-by-Step:

  • Charge Solids: Add the aryl iodide, boronic acid,

    
    , and SPhos Pd G2 catalyst to a reaction vial equipped with a stir bar.
    
  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add Solvents: Syringe in degassed Toluene and Water.

  • Temperature: Heat to 80°C . (Do not boil; 1-ethoxy-2-iodobenzene is stable, but vigorous reflux can decompose the catalyst over time).

  • Monitoring: Check by HPLC/UPLC at 1 hour.

    • Checkpoint: If conversion is <20% at 1 hour, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Module 5: Troubleshooting Matrix

Data Summary: Screening Conditions

ConditionCatalystBaseSolventTempOutcome
Standard


DME/H2O80°CFail (Low Yield, <30%)
Polar


DMF100°CPoor (Dehalogenation observed)
Buchwald 1 SPhos Pd G2

Tol/H2O80°CExcellent (>95% Yield)
Buchwald 2 XPhos Pd G2

THF/H2O60°CGood (Good for unstable boronates)

Diagnostic Logic Tree

Troubleshooting Problem Reaction Failed CheckSM Is Aryl Iodide Consumed? Problem->CheckSM SM_Yes Catalyst Death or Failed Transmetallation CheckSM->SM_Yes No (SM Remains) SM_No SM_No CheckSM->SM_No Yes (SM Gone) CheckProd Is Product Formed? Prod_No Dehalogenation (Pd-H) or Homocoupling CheckProd->Prod_No No Product Prod_Low Protodeboronation CheckProd->Prod_Low Low Yield Action1 Switch to SPhos/XPhos Increase Temp to 100°C SM_Yes->Action1 SM_No->CheckProd Action2 Use Dry Solvents (if dehal.) Degas Better (if homo.) Prod_No->Action2 Action3 Use MIDA Boronate or Excess Boronic Acid Prod_Low->Action3

Caption: Follow this logic path to identify if the failure is kinetic (catalyst) or thermodynamic (stability).

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos as the premier ligand for hindered substr
  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: The foundational review on the mechanism, specifically the role of bases in transmetall
  • Barder, T. E.[2] & Buchwald, S. L. "Thorough Study of the Effect of Ligand Structure on the Scope of the Suzuki−Miyaura Reaction." Organic Letters, 2004.

    • Context: Specific optimization d
  • Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

    • Context: Guide on handling unstable boronic acids (protodeboron

Sources

Technical Support Center: Sonogashira Coupling of 1-Ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Sterically Hindered & Electron-Rich Aryl Iodides

Introduction: The Substrate Profile

Welcome to the technical support hub. You are likely here because standard Sonogashira conditions (Pd(PPh₃)₄ / CuI / Et₃N) are failing for 1-ethoxy-2-iodobenzene .

Before we diagnose the specific failure, you must understand why this substrate is difficult. It presents a "double-trouble" profile for Palladium catalysis:

  • Electronic Deactivation: The ethoxy group (–OEt) is an electron-donating group (EDG). This increases the electron density on the benzene ring, making the C–I bond stronger and less prone to oxidative addition compared to electron-poor substrates (e.g., 4-iodonitrobenzene).

  • The Ortho-Effect (Sterics & Chelation): The ortho-ethoxy group creates steric hindrance near the reaction center. Furthermore, the oxygen lone pair can potentially coordinate to the Palladium center (hemilability), occupying a coordination site and slowing down the transmetallation step.

Part 1: Troubleshooting Tickets (FAQs)

Ticket #101: "I see zero conversion of the aryl iodide. The starting material remains untouched."

Diagnosis: Failed Oxidative Addition. The standard triphenylphosphine (


) ligands are not electron-rich enough to force the Palladium into the electron-rich C–I bond of your substrate, especially with the ortho steric bulk.

The Fix: Switch to Bulky, Electron-Rich Ligands. You need a ligand that is electron-rich (to boost the nucleophilicity of the Pd center) and bulky (to promote the formation of the active monoligated Pd species).

  • Recommendation: Switch to Buchwald Ligands (e.g., XPhos or SPhos ) or bulky phosphines like

    
     .
    
  • Alternative: Use NHC-Pd complexes (N-Heterocyclic Carbenes) like Pd-PEPPSI-IPr , which are exceptionally active for hindered substrates.

Ticket #102: "My alkyne is gone, but I have no cross-coupled product. I see a new spot that looks like the alkyne dimer."

Diagnosis: The Glaser Coupling (Side Reaction).[1][2][3][4][5] This is the most common failure mode when using Copper (CuI). In the presence of even trace oxygen, Copper catalyzes the homocoupling of your terminal alkyne into a diyne, consuming your reagent before it can react with the aryl iodide.

The Fix: Degassing or Copper-Free Conditions.

  • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid bases.

  • Go Copper-Free: If the issue persists, eliminate Copper entirely. Use Pd(OAc)₂ with XPhos (2-5 mol%) and

    
      in acetonitrile or DMF. This pathway avoids the Copper acetylide intermediate entirely, shutting down the Glaser mechanism.
    
Ticket #103: "The reaction starts but stops at 50% conversion (Catalyst Death)."

Diagnosis: Palladium Black Formation. The catalyst is aggregating and precipitating out of the solution as inactive Palladium black. This often happens if the reaction temperature is too high for the ligand to stabilize the metal, or if the oxidative addition is too slow.

The Fix: Stabilization & Temperature Control.

  • Lower the Temperature: If running at 80°C, try 60°C with a more active catalyst.

  • Add a Stabilizer: Adding 10-20 mol% of

    
     (TBAB)  can stabilize nanoparticles and prevent bulk aggregation.
    

Part 2: Visualizing the Failure Modes

The following logic tree helps you diagnose the reaction based on visual cues and TLC data.

TroubleshootingFlow Start Reaction Failed CheckTLC Check TLC/GC-MS Start->CheckTLC Result1 Aryl Iodide: Unchanged Alkyne: Unchanged CheckTLC->Result1 Result2 Aryl Iodide: Unchanged Alkyne: Consumed (Dimer) CheckTLC->Result2 Result3 Aryl Iodide: Consumed Product: Low Yield / Dehalogenation CheckTLC->Result3 Diag1 Diagnosis: Failed Oxidative Addition (Steric/Electronic Barrier) Result1->Diag1 Diag2 Diagnosis: Glaser Coupling (Oxygen Contamination) Result2->Diag2 Diag3 Diagnosis: Beta-Hydride Elimination or Catalyst Poisoning Result3->Diag3 Sol1 Solution: 1. Switch to XPhos-Pd-G2 or Pd-PEPPSI 2. Increase Temp (60->80°C) Diag1->Sol1 Sol2 Solution: 1. Freeze-Pump-Thaw Degassing 2. Switch to Cu-Free (Soai Conditions) Diag2->Sol2 Sol3 Solution: 1. Use Anhydrous Solvents 2. Switch Base to Cs2CO3 Diag3->Sol3

Caption: Diagnostic logic flow for identifying specific failure modes in Sonogashira coupling of 1-ethoxy-2-iodobenzene.

Part 3: The "Gold Standard" Protocol

This protocol is optimized for ortho-substituted, electron-rich aryl iodides. It prioritizes the "Copper-Free" approach to eliminate homocoupling, using a high-activity Buchwald precatalyst.

Materials
  • Substrate: 1-Ethoxy-2-iodobenzene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

    • Why? Pre-formed active species; air-stable solid; bulky ligand overcomes sterics.

  • Base:

    
     (2.0 equiv)
    
    • Why? Inorganic bases often outperform amines in Cu-free conditions.

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add 1-ethoxy-2-iodobenzene (if solid),

    
    , and XPhos Pd G2 catalyst to the vial.
    
    • Note: If your aryl iodide is liquid, add it in step 4.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous MeCN (or DMF) via syringe. If the aryl iodide or alkyne are liquids, add them now via syringe.

  • Reaction: Place the vial in a pre-heated oil block at 60°C . Stir vigorously (800 rpm).

    • Time: Monitor by TLC at 1 hour. Most reactions complete within 4-6 hours.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate and purify via column chromatography.

Optimization Data Table

If the Gold Standard fails, use this matrix to adjust conditions.

VariableCondition A (Mild)Condition B (Robust)Condition C (Nuclear Option)
Catalyst

(5%)
XPhos Pd G2 (2%) Pd-PEPPSI-IPr (2%)
Co-Catalyst CuI (5%)None None
Base



Solvent THFMeCN DMF / Toluene (1:1)
Temp RT60°C 100°C
Use Case Standard substrates1-ethoxy-2-iodobenzene Tetra-ortho-substituted

Part 4: Mechanistic Insight (The "Ortho" Problem)

Why does the ortho-ethoxy group cause such trouble? It is not just sterics; it is the coordination.

Mechanism Substrate 1-ethoxy-2-iodobenzene Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd + Substrate Chelation Chelation Trap (Oxygen coordinates Pd) OxAdd->Chelation Intramolecular Coordination TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Alkyne/Base Chelation->TransMet Slow Dissociation Product Coupled Product TransMet->Product Reductive Elimination

Caption: The "Chelation Trap" mechanism where the ortho-ethoxy oxygen stabilizes the Pd-intermediate, hindering reaction progress.

The ethoxy oxygen can form a 5-membered chelate-like interaction with the Palladium after oxidative addition. While this stabilizes the intermediate (preventing Pd black formation), it occupies a site required for the alkyne to bind (in Cu-free) or for the transmetallation to occur. This is why heating and bulky ligands (which physically block this chelation) are effective.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.

  • Gelman, D., & Buchwald, S. L. (2003).[7] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4][5][8][9] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling. Chemistry – A European Journal, 12(18), 4749–4755.

Sources

Technical Support Center: Troubleshooting Deiodination in 1-Ethoxy-2-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Problem: 1-Ethoxy-2-iodobenzene is a valuable building block due to the ortho-ethoxy group, which acts as a directing group in metallation and provides unique electronic properties in drug scaffolds. However, the iodine atom is highly labile. "Deiodination" (hydrodeiodination) converts your starting material into ethoxybenzene (phenetole) , a dead-end byproduct.

The "Senior Scientist" Perspective (Causality): Deiodination is rarely random; it is a symptom of a stalled catalytic cycle or improper metal-halogen exchange conditions.

  • Steric Electronic Mismatch: The ortho-ethoxy group is electron-donating (EDG) and sterically demanding. In Palladium catalysis, this slows down the transmetallation step. A stalled Aryl-Pd(II) intermediate is highly susceptible to scavenging hydrides from solvents or bases (protodemetalation).

  • Thermodynamic Sinks: In lithiation chemistry, the Aryl-Li species is extremely basic. If the electrophile addition is slow or if there is any trace moisture/proton source, the system will favor the formation of the stable C-H bond (ethoxybenzene) over the C-C or C-Heteroatom bond.

Troubleshooting Guide (Q&A)

Category A: Metal-Halogen Exchange (Lithiation/Grignard)

Q1: I am performing a Lithium-Halogen exchange with n-BuLi at -78°C, but after quenching with my electrophile (e.g., an aldehyde), I see 30-40% ethoxybenzene. Why?

Diagnosis: This is a "Proton Scavenging" failure. The rate of protonation is outcompeting the rate of electrophilic attack.

  • Root Cause 1 (Moisture): The most common cause. 1-ethoxy-2-lithiobenzene is a "hot" carbanion. Even ppm levels of water in the THF or on the electrophile will protonate it immediately.

  • Root Cause 2 (Temperature): If you let the reaction warm up > -40°C before the electrophile is fully consumed, the aryllithium can deprotonate the THF solvent (via

    
    -elimination), leading to self-quenching.
    
  • Root Cause 3 (The "Ortho" Trap): The oxygen in the ethoxy group coordinates to the Lithium (Directed Ortho Metalation - DOM effect). While this stabilizes the intermediate, it also brings the lithium closer to any protons on the alkyl chain of the ethoxy group (though intramolecular deprotonation is rare here, intermolecular aggregation effects matter).

Corrective Action:

  • Titrate n-BuLi: Ensure your stoichiometry is exact (1.05 equiv). Excess n-BuLi can react with the electrophile or solvent.

  • The "Internal Quench" Protocol: If your electrophile is compatible (e.g., TMSCl, Borates), mix it with the aryl iodide before adding the lithium source (Barbier conditions). This captures the lithiated species the nanosecond it forms, preventing deiodination.

  • Cryogenic Maintenance: Keep the reaction at -78°C during the entire addition of the electrophile.

Q2: Can I use Magnesium (Grignard) instead to avoid this?

Insight: Yes, but 1-ethoxy-2-iodobenzene reacts sluggishly with Mg turnings due to the electron-rich ring.

  • Protocol Adjustment: Use iPrMgCl·LiCl (TurboGrignard) . It allows for fast I/Mg exchange at -15°C to 0°C. The resulting Grignard is less basic than the Lithium species, significantly reducing protonation side reactions (deiodination).

Category B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Q3: During Suzuki coupling, my aryl iodide is converting to ethoxybenzene instead of the biaryl product. I'm using Pd(PPh3)4 in Ethanol/Water.

Diagnosis: You are suffering from Solvent-Mediated Hydrodeiodination .

  • Mechanism: Ethanol acts as a hydride source.[1] The ortho-ethoxy group creates steric bulk, slowing down the transmetallation with the boronic acid. The long-lived Ar-Pd-I intermediate undergoes ligand exchange with the ethoxy/hydroxy solvent, followed by

    
    -hydride elimination to form Ar-Pd-H. Reductive elimination then yields ethoxybenzene.
    

Corrective Action:

  • Switch Solvents: Eliminate alcohols. Use Dioxane , Toluene , or DMF . If water is needed for the base, use a biphasic system (Toluene/H2O) with vigorous stirring.

  • Ligand Switch: Use electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos .

    • Why? These ligands accelerate the oxidative addition and the reductive elimination, tightening the catalytic cycle so the intermediate doesn't "wait around" to be reduced. SPhos is specifically designed to handle ortho-substituted aryl halides.

Q4: I see deiodination in Sonogashira coupling with an amine base.

Diagnosis: The amine base (e.g., Et3N) is the hydride donor via


-hydride elimination from the ethyl group.
  • Fix: Switch to an inorganic base like Cs2CO3 or K3PO4 in a non-protic solvent (acetonitrile or DMF). Avoid secondary/tertiary amines if deiodination is the major pathway.

Visualizing the Failure Pathways

The following diagram illustrates the divergence between the desired Cross-Coupling/Lithiation pathways and the fatal Deiodination pathways.

DeiodinationPathways cluster_legend Pathway Key Start 1-Ethoxy-2-iodobenzene Li_Inter Intermediate: (2-Ethoxyphenyl)lithium Start->Li_Inter n-BuLi, -78°C (Li/I Exchange) Pd_OxAdd Oxidative Addition: Ar-Pd(II)-I Start->Pd_OxAdd Pd(0) Catalyst Prod_Li Desired Product (Electrophile Trapped) Li_Inter->Prod_Li Electrophile (E+) Fast Kinetics Side_Li SIDE REACTION: Ethoxybenzene (Protonation) Li_Inter->Side_Li Moisture/Proton Source or Slow E+ Addition Pd_Hydro Hydride Species: Ar-Pd(II)-H Pd_OxAdd->Pd_Hydro Alcohol Solvent or Amine Base (Beta-H Elim) Prod_Pd Desired Product (Biaryl/Alkyne) Pd_OxAdd->Prod_Pd Transmetallation (Boronic Acid/Alkyne) Side_Pd SIDE REACTION: Ethoxybenzene (Reductive Elim.) Pd_Hydro->Side_Pd Reductive Elimination key Green = Desired Pathway Red Dashed = Deiodination Failure

Caption: Mechanistic divergence showing how stalled intermediates in both Lithiation and Pd-Catalysis lead to the formation of Ethoxybenzene (Deiodination).

Experimental Protocols

Protocol A: "Deiodination-Free" Lithium-Halogen Exchange

Designed to minimize proton quench by ensuring strictly anhydrous conditions and rapid trapping.

ParameterSpecificationReason
Solvent THF (Anhydrous, inhibitor-free)Stabilizes Li-species; must be <50 ppm H2O.
Concentration 0.1 M to 0.2 MHigh dilution prevents aggregation-based side reactions.
Temperature -78°C (Acetone/Dry Ice)Essential to stabilize the ortho-lithiated species.
Reagent n-BuLi (Titrated before use)Exact stoichiometry prevents side reactions.

Step-by-Step:

  • Flame-dry a 3-neck round bottom flask under Argon flow.

  • Add 1-ethoxy-2-iodobenzene (1.0 equiv) and anhydrous THF via syringe. Cool to -78°C.[2][3]

  • Critical Step: Add n-BuLi (1.05 equiv) dropwise over 10 minutes along the side of the flask. Do not let the internal temp rise above -70°C.

  • Stir for exactly 15 minutes at -78°C. (Longer times increase risk of THF deprotonation).

  • Add the Electrophile (1.2 equiv) neat or in minimal THF rapidly.

  • Allow to warm to room temperature only after 30 minutes of stirring at -78°C.

Protocol B: Sterically Demanding Suzuki Coupling

Designed to force the catalytic cycle forward, outcompeting hydrodeiodination.

ComponentRecommendationFunction
Catalyst Pd2(dba)3 (1-2 mol%)Source of Pd(0).
Ligand SPhos (2-4 mol%)Bulky, electron-rich. Accelerates coupling of ortho-substituted rings.
Base K3PO4 (3.0 equiv)Anhydrous base preferred over carbonates for difficult couplings.
Solvent Toluene (Anhydrous)Non-protic. Prevents hydride donation.

Step-by-Step:

  • Charge flask with Pd2(dba)3, SPhos, Boronic Acid (1.5 equiv), K3PO4, and 1-ethoxy-2-iodobenzene.

  • Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling and catalyst death.

  • Add Anhydrous Toluene.

  • Heat to 100°C.

  • Monitoring: Check HPLC at 1 hour. If "Ethoxybenzene" peak > 5%, lower temp to 80°C and increase concentration.

References

  • Mechanisms of Deiodination in Pd-Catalysis

    • Title: Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.[4]

    • Source: ETH Zürich / J. Am. Chem. Soc.
    • Context: Explains the Pd(II)-I to Pd(II)
  • Radical Hydrodeiodination

    • Title: Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant.[5][6]

    • Source: PubMed / NIH.
    • Context: Details how alkoxides (bases) and alcohols (solvents)
  • Prevention Strategies in Cross-Coupling

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
    • Source: NIH / PMC.
    • Context: Discusses ligand effects (BrettPhos/SPhos)
  • Lithiation Challenges

    • Title: Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines.[7]

    • Source: White Rose eTheses.
    • Context: Provides protocols for handling sensitive lithiated aryl species and preventing proton quench.

Sources

Steric hindrance effects of the ortho-ethoxy group in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: O-OEt-STERIC-001 Status: OPEN Subject: Overcoming Steric & Electronic Barriers in Ortho-Ethoxy Aryl Halide Couplings[1]

Introduction: The "Deceptive" Substituent

Welcome to the High-Hindrance Coupling Support Center. You are likely here because a standard Suzuki or Buchwald-Hartwig reaction—which worked perfectly for an ortho-methoxy (


-OMe) substrate—has failed completely with an ortho-ethoxy (

-OEt) analog.

The User Problem: "I changed my substrate from a methyl ether to an ethyl ether, and my yield dropped from 85% to <5%. I am seeing unreacted starting material or protodeboronation."

The Root Cause: The


-OEt group is not just "slightly larger" than 

-OMe. It introduces a "Sweeping Tail" effect . While the oxygen atom is anchored, the terminal methyl group of the ethyl chain possesses rotational freedom that sweeps out a conical volume (effective molar volume), destabilizing the planar transition states required for Transmetallation (in Suzuki) or Amine Coordination (in Buchwald). Furthermore, the oxygen lone pair can hemilabile coordinate to Palladium, creating an off-cycle resting state that is too sterically crowded to turn over.
Diagnostic Workflow

Before altering conditions, identify the specific failure mode using the logic flow below.

DiagnosticFlow Start START: Reaction Failed CheckSM Analyze Crude Mixture: Is Aryl Halide (Ar-X) Consumed? Start->CheckSM NoSM No (Ar-X Recovered) CheckSM->NoSM > 80% Recovered YesSM Yes (Ar-X Consumed) CheckSM->YesSM < 20% Recovered OxAddFail FAILURE: Oxidative Addition Pd cannot access C-X bond. NoSM->OxAddFail CheckProd Is Desired Product Formed? YesSM->CheckProd Sol1 See Protocol A OxAddFail->Sol1 Action: Switch to Pd-PEPPSI or XPhos NoProd No Product CheckProd->NoProd Yield < 10% CheckSide Identify Major Byproduct NoProd->CheckSide Proto Protodeboronation (Ar-H) (Suzuki) CheckSide->Proto Suzuki Homo Homocoupling (Ar-Ar) (Suzuki/Stille) CheckSide->Homo Suzuki (Oxidant present) Reduct Hydrodehalogenation (Buchwald) CheckSide->Reduct Buchwald Sol2 See Protocol B Proto->Sol2 Action: Anhydrous cond. or MIDA Boronates

Figure 1: Diagnostic decision tree for isolating the catalytic cycle bottleneck.

Technical Deep Dive: The "Sweeping Tail" Mechanism

Why does adding one methylene group (


) cause such a drastic failure?
  • Conformational Locking: The

    
    -OEt group adopts a conformation where the ethyl group rotates away from the aryl ring to minimize strain. This forces the methylene protons into the coordination sphere of the metal.
    
  • Transmetallation Blockade: In Suzuki coupling, the incoming boronate must approach the Pd(II) center. The "sweep" of the ethyl group destabilizes the 4-membered ring transition state necessary for transmetallation.

  • Hemilability: The ether oxygen is a hard donor. In low-steric systems (

    
    -OMe), it can weakly coordinate to Pd. In 
    
    
    
    -OEt, this coordination forces the ethyl group into a position that physically blocks the open coordination site required for the next step.

Key Insight: You must use ligands that are bulkier than the substrate to force the Pd center open, or ligands that facilitate extremely rapid oxidative addition to overcome the resting state.

Troubleshooting Protocols
Protocol A: The "Sledgehammer" Approach (Suzuki-Miyaura)

Best for: Recovered starting material or Protodeboronation.

This protocol uses SPhos or RuPhos . These dialkylbiaryl phosphine ligands create a mono-ligated Pd(0) species (


) that is highly active for oxidative addition and creates a "pocket" that accommodates the 

-OEt group during transmetallation.

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%) OR Pd
    
    
    
    (dba)
    
    
    + SPhos.
    • Pre-catalyst Option: SPhos-Pd-G2 or G3 (Recommended for consistency).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Crucial: Weak base prevents side reactions.
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous if protodeboronation is high).

  • Temperature: 100 °C.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv) to a vial.
  • Cycle: Evacuate and backfill with Argon (

    
    3).
    
  • Solvent: Add degassed Toluene/Water mix.

  • Catalyst: Add SPhos-Pd-G2 (2 mol%) quickly under Argon flow.

  • Heat: Seal and heat to 100 °C for 16 hours.

  • Workup: Cool, filter through Celite, and analyze crude via LCMS.

Why this works: SPhos interacts with the Pd center to boost electron density (speeding up Oxidative Addition) while its bulk prevents the formation of inactive bis-ligated complexes.

Protocol B: The "NHC" Approach (Buchwald-Hartwig)

Best for: Amination of o-OEt aryl halides where phosphines fail.

N-Heterocyclic Carbenes (NHCs) like the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series are superior for extremely hindered substrates because the NHC ligand does not dissociate, maintaining a stable active species.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: KO

    
    Bu (1.2 equiv) or Cs
    
    
    
    CO
    
    
    (for base-sensitive substrates).
  • Solvent: 1,4-Dioxane or DME.

  • Temperature: 80–110 °C.

Step-by-Step:

  • Charge: Add Pd-PEPPSI-IPr (2 mol%), KO

    
    Bu (1.2 equiv), and Amine (1.2 equiv) to a reaction tube.
    
  • Inert: Evacuate/Refill with Argon.

  • Inject: Add Aryl Halide (1.0 equiv) dissolved in dry Dioxane.

  • Heat: Stir vigorously at 80 °C.

    • Note: If conversion is low after 2h, spike temperature to 110 °C.

  • Monitor: Check conversion. If reduction (Ar-H) is observed, switch solvent to Toluene.

Data Comparison: Ligand Performance

The following table summarizes expected performance based on steric parameters for an


-OEt substituted aryl bromide coupling with phenylboronic acid.
Ligand ClassExample LigandConversion (24h)Primary Failure Mode
Triphenylphosphine PPh

< 5%Oxidative Addition (Steric block)
Bidentate dppf / BINAP15-30%Slow Transmetallation
Buchwald (Gen 1) P(

-tol)

40%Catalyst Decomposition
Buchwald (Biaryl) SPhos / XPhos > 95% None (Successful)
NHC Pd-PEPPSI-IPr > 90% None (Successful)
Mechanism Visualization

The diagram below illustrates the steric clash during the transmetallation step that specifically affects


-OEt substrates.

StericClash cluster_Pd Transition State (Transmetallation) Pd Pd(II) Ar Aryl Ring Pd->Ar L Ligand (SPhos) L->Pd Stabilizes OEt o-Ethoxy (Sweeping Tail) Ar->OEt Boron Boronate Species OEt->Boron STERIC CLASH (Prevents approach) note The ethyl group rotation occupies the space required for the boronate to bind. OEt->note Boron->Pd Blocked Path

Figure 2: Visualization of the "Sweeping Tail" steric clash preventing boronate approach during transmetallation.

FAQ: Edge Cases

Q: Can I use microwave irradiation to force the reaction? A: Yes, but be cautious. While microwave heating (120-140 °C) can overcome the activation energy barrier for oxidative addition, it often accelerates protodeboronation of the boronic acid faster than the coupling. If you use microwave, use Boronic Esters (Pinacol) or MIDA boronates instead of free acids.

Q: My product is forming, but I can't separate it from the SPhos oxide. A: This is a common issue. Switch to RuPhos ; the catalyst residues are generally easier to separate on silica. Alternatively, use the Pd-PEPPSI protocol (Protocol B), which uses no phosphine ligands, simplifying purification.

Q: Is the "Ortho-Effect" identical for Aryl Chlorides and Bromides? A: No. Aryl Chlorides are smaller but have a much higher barrier to Oxidative Addition. With


-OEt Aryl Chlorides, the reaction will likely fail at the very first step (Oxidative Addition). You must use XPhos  or BrettPhos  for chlorides; SPhos may not be electron-rich enough.
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Pattison, G., et al. (2016). The "Ortho Effect" in Palladium-Catalyzed Cross-Coupling: Structural and Mechanistic Insights. Chemical Reviews. Link

Sources

Electronic effects of the ethoxy group on 1-ethoxy-2-iodobenzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Reactivity Profile & Troubleshooting for 1-Ethoxy-2-iodobenzene (CAS: 1809-21-8) Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open

Executive Summary: The "Push-Pull-Anchor" Effect

Welcome to the technical support hub for 1-ethoxy-2-iodobenzene (also known as 2-iodophenetole). Users often underestimate this molecule because they treat it as a generic aryl iodide. It is not.

To successfully utilize this reagent, you must understand the "Push-Pull-Anchor" dynamic introduced by the ortho-ethoxy group:

  • Push (Resonance,

    
    ):  The oxygen atom donates electron density into the ring, increasing the double-bond character of the C–I bond. This makes the oxidative addition (OA) step in metal catalysis electronically slower compared to electron-deficient aryl halides.
    
  • Pull (Inductive,

    
    ):  The oxygen is electronegative, creating a localized dipole that can affect the acidity of adjacent protons (C3 position).
    
  • Anchor (Chelation): This is the critical failure point for many protocols. The ethoxy oxygen can coordinate to Lithium or Palladium, stabilizing intermediates (the "Anchor"). This can be a benefit (directing groups) or a curse (catalyst poisoning/sequestering).

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Common User Issue: "My reaction stalls at 40-50% conversion, even though aryl iodides are supposed to be highly reactive."

The Mechanistic Bottleneck

While aryl iodides typically undergo fast Oxidative Addition (OA), the ortho-ethoxy group introduces significant steric bulk and electronic donation. The electron-rich nature of the ring renders the C–I center less electrophilic. Furthermore, the resulting Pd(II) intermediate can form a stable 5-membered chelate with the ethoxy oxygen, potentially raising the energy barrier for the subsequent Transmetalation or Amination step.

Troubleshooting Guide: Suzuki-Miyaura Coupling
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Catalyst Arrest: The Pd(II) intermediate is stabilized by the ethoxy "anchor," preventing transmetalation.Switch Ligand: Move to bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos or XPhos ). These ligands are bulky enough to break the weak Pd-O chelation and facilitate the reaction cycle.
Protodehalogenation (Ar-I

Ar-H)
Moisture/Reduction: The reaction is slow, allowing water or solvent to quench the active Pd species.Dry System: Switch to anhydrous MeTHF (2-Methyltetrahydrofuran). It offers higher boiling points than THF and better solubility for the lipophilic ethoxy group.
Homocoupling (Ar-Ar) Slow Transmetalation: The boronic acid is consuming itself because the Ar-Pd-X species is too sterically hindered to react.Slow Addition: Add the boronic acid/ester slowly via syringe pump. Increase base concentration (use

instead of carbonates).
Recommended Protocol: High-Steric Demand Suzuki
  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%)
    
  • Solvent: Toluene/Water (10:1) or MeTHF

  • Base:

    
     (3.0 equiv)
    
  • Temp: 80–100 °C

  • Note: SPhos is specifically designed to handle ortho-substituted aryl halides by creating a "pocket" that facilitates coupling while preventing catalyst deactivation.

Module 2: Lithium-Halogen Exchange & Grignard Formation

Common User Issue: "I'm getting a mixture of the desired product, the protonated material (phenetole), and benzyne-derived byproducts."

The Chelation Trap

When you treat 1-ethoxy-2-iodobenzene with


-BuLi, the Lithium-Halogen (Li-Hal) exchange is extremely fast—often faster than diffusion. The resulting species, (2-ethoxyphenyl)lithium , is internally stabilized by the oxygen atom.

Critical Warning: If the temperature is too high (


), this species is prone to 

-elimination
of Lithium Ethoxide, generating benzyne , which leads to tarry mixtures and complex byproducts.
Visualizing the Pathway

LiHalExchange Start 1-Ethoxy-2-iodobenzene Intermediate Chelated Aryl-Li (Stabilized) Start->Intermediate Fast Exchange Reagent + n-BuLi (-78°C) Reagent->Intermediate Product Electrophile Trapping (Product) Intermediate->Product Add E+ SideReaction Benzyne Formation (> -40°C) Intermediate->SideReaction Elimination (-LiOEt)

Caption: The kinetic competition between stable chelation (path to product) and thermal elimination (path to benzyne).

FAQ: Lithium Chemistry

Q: Can I use Mg to make the Grignard reagent directly? A: Yes, but initiation is difficult due to the electron-rich nature of the ring (passivation).

  • Fix: Use i-PrMgCl·LiCl (TurboGrignard) . The LiCl breaks up aggregates. Perform a Halogen-Magnesium exchange at -15°C rather than trying to insert Mg metal directly. This is safer and higher yielding.

Q: Why do I see the protonated product (phenetole) after quenching? A: This usually indicates moisture, but with this specific molecule, it often indicates that the Li-Hal exchange happened, but the intermediate aggregated and failed to react with your electrophile.

  • Fix: Add a coordinating solvent like TMEDA (Tetramethylethylenediamine) to break up the aggregates and increase the nucleophilicity of the aryl lithium species.

Module 3: Advanced Applications (C-H Activation)

Senior Scientist Note: If you are attempting Catellani-type reactions (using Norbornene to functionalize the ortho position relative to the iodine), 1-ethoxy-2-iodobenzene is a prime candidate. The ethoxy group acts as a secondary directing group.

  • Mechanism: The Pd inserts into the C-I bond.[1] Norbornene inserts. The ethoxy group prevents rotation, ensuring high regioselectivity for the subsequent C-H activation step at the other ortho position (C3).

  • Reference: See work by the Catellani and Yu groups on ortho-alkoxy directed functionalization [1].

Summary of Electronic Parameters
ParameterEffect on ReactivityPractical Implication
Inductive (-I) Weak WithdrawalIncreases acidity of C3-H (good for directed lithiation).
Resonance (+M) Strong DonationDeactivates C-I bond toward oxidative addition; stabilizes benzylic cations.
Sterics Ortho-BulkRequires bulky ligands (SPhos/XPhos) for coupling; directs nucleophiles to para position in EAS.
Coordination Lewis Base (Oxygen)Stabilizes Li/Mg species; can poison small Pd clusters.
References
  • Catellani, M., et al. (2008).[2] Catalytic Sequential Reactions Involving Palladacycle-Directed Aryl Coupling Steps. Accounts of Chemical Research.

  • Bailey, W. F., & Patricia, J. J. (1988).[3][4] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

Sources

Technical Support Center: Cross-Coupling of 1-Ethoxy-2-Iodobenzene

[1]

Topic: Overcoming Low Yields in Sterically Hindered Aryl Iodides Target Molecule: 1-Ethoxy-2-iodobenzene (CAS: 19183-14-3) Audience: Senior Chemists, Process Development Scientists[1]

The Core Challenge: The "Ortho-Effect" Trap[1]

You are likely encountering low yields not because your reagents are bad, but because 1-ethoxy-2-iodobenzene presents a specific "perfect storm" of steric and electronic hurdles.[1]

The Mechanism of Failure

Standard protocols (e.g.,


  • Steric Crowding (The Primary Barrier): The ethoxy group at the ortho position creates a significant steric wall. During the oxidative addition step, the palladium center must squeeze between the iodine and the ethoxy tail. If the ligand on the palladium is not sufficiently bulky and flexible, this step becomes kinetically incompetent.

  • The Chelation Trap (The Secondary Barrier): The oxygen atom in the ethoxy group is a Lewis base. In the absence of a strongly binding ligand, the ethoxy oxygen can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable, unreactive "palladacycle" that resists transmetallation , effectively poisoning your catalytic cycle.

Strategic Solutions: Ligand & Catalyst Selection

To overcome these barriers, you must switch from "general purpose" catalysts to Bulky, Electron-Rich Phosphines .[1]

Recommended Catalyst Systems
SystemLigandPre-catalystWhy it works
Option A (Gold Standard) SPhos ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or SPhos Pd G2/G3
SPhos is designed specifically for ortho-substituted substrates. Its methoxy groups prevent the formation of stable palladacycles, and its bulk accelerates reductive elimination.
Option B (Amination) XPhos XPhos Pd G3/G4XPhos provides exceptional stability and steric protection, crucial for Buchwald-Hartwig aminations of this substrate.[1]
Option C (Alternative) Pd-PEPPSI-IPr (Pre-formed complex)The N-Heterocyclic Carbene (NHC) ligand is extremely electron-rich, facilitating oxidative addition even with electron-rich aryl halides like yours.[1]

Troubleshooting Logic & Decision Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTreeStartAnalyze Reaction Mixture (LCMS/NMR)ResultWhat is the major species?Start->ResultSMRecovered Starting Material(1-Ethoxy-2-iodobenzene)Result->SM >80% SM remainingDehalDehalogenated Product(Ethoxybenzene)Result->Dehal Reduction observedHomoHomocoupling(Biaryl dimer)Result->Homo Dimer formedProtoProtodeboronation(Boronic acid decomposed)Result->Proto Coupling partner missingSol_SMOxidative Addition Failure.1. Switch to SPhos or XPhos.2. Increase Temp (>80°C).3. Switch solvent to Toluene/H2O.SM->Sol_SMSol_DehalHydride Source Present.1. Use Anhydrous Solvents.2. Switch base to Cs2CO3.3. Avoid alcohol solvents.Dehal->Sol_DehalSol_HomoTransmetallation Stalled.1. Degas solvent thoroughly (O2 issue).2. Increase concentration of Boronic Acid.Homo->Sol_HomoSol_ProtoBase/Temp Mismatch.1. Add Boronic Acid in portions.2. Use weaker base (K3PO4).Proto->Sol_Proto

Figure 1: Diagnostic flowchart for cross-coupling failures with 1-ethoxy-2-iodobenzene.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Best for coupling 1-ethoxy-2-iodobenzene with aryl boronic acids.[1]

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv) — Excess is vital due to potential protodeboronation.[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternatively: Use SPhos Pd G2 precatalyst (2 mol%) for better reproducibility.[1]

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 equiv) — Superior to carbonates for hindered substrates.
    
  • Solvent: Toluene : Water (10:1 ratio) — Biphasic systems often outperform pure organics here.[1]

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and precatalyst to a reaction vial equipped with a stir bar.

  • Evacuate/Backfill: Seal the vial. Evacuate and backfill with Argon (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Crucial: Oxygen promotes homocoupling.
    
  • Add Solvent: Add the degassed Toluene/Water mixture via syringe.

  • Heat: Heat to 100°C vigorously stirring for 12–16 hours. Note: Do not stop at 80°C; the steric barrier requires higher thermal energy.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination

Best for coupling with secondary amines.[1]

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2]

  • Catalyst: XPhos Pd G3 (2 mol%)[1]

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.4 equiv) or 
    
    
    (if functional groups are base-sensitive).
  • Solvent: 1,4-Dioxane or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amyl alcohol (anhydrous).
    

Step-by-Step:

  • Glovebox/Schlenk: Ideally, set this up in a glovebox. If not, use strict Schlenk technique.

  • Mix: Combine substrate, amine, base, and catalyst in the vial.

  • Solvent: Add anhydrous dioxane.

  • Heat: 100°C for 4–12 hours.

  • Observation: The reaction mixture should turn from dark red/brown to black upon completion. If it turns black immediately (within minutes), your catalyst may have decomposed (check solvent purity).[1]

Frequently Asked Questions (FAQs)

Q: I see a lot of "reduced" product (ethoxybenzene). Where is the hydrogen coming from? A: This is dehalogenation.[3] If the oxidative addition occurs but the transmetallation is slow (due to sterics), the Pd-species will grab a hydride from the solvent (especially if using alcohols or THF) or the base.

  • Fix: Switch to Toluene or Dioxane .[1] Ensure your system is strictly anhydrous.[1]

Q: Can I use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

?
A:No.

Q: My boronic acid is disappearing, but no product is forming. A: This is Protodeboronation . The boronic acid is hydrolyzing faster than it can couple.

  • Fix: (1) Use a milder base like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     instead of hydroxide. (2) Add the boronic acid in two portions: 0.75 equiv at 
    
    
    and 0.75 equiv at
    
    
    hours. (3) Reduce water content in the solvent system.

Q: Why do you recommend SPhos specifically? A: SPhos is electronically unique.[1] The methoxy groups on the ligand interact with the Pd center to stabilize the monolithic species, preventing the formation of inactive dimers. Furthermore, its structural flexibility allows it to "wrap" around the metal, protecting it while facilitating the difficult reductive elimination step required for ortho-substituted products [1].

References

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Valente, C., et al. (2012). Pd-PEPPSI Complexes and the Negishi Reaction. Angewandte Chemie International Edition. [1]

Technical Support Center: Catalyst Deactivation in 1-Ethoxy-2-Iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & Optimization for Ortho-Alkoxy Aryl Iodides Target Substrate: 1-Ethoxy-2-iodobenzene (CAS: 1138-55-2) Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists

The "Deceptive Substrate" Profile

1-Ethoxy-2-iodobenzene presents a unique challenge in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). While aryl iodides are typically highly reactive electrophiles, the ortho-ethoxy group introduces two competing deactivation vectors:

  • The Chelation Trap: The ether oxygen is a hemilabile ligand. Following oxidative addition, it can coordinate to the Pd(II) center, forming a stable 5-membered metallacycle. This "resting state" is often too stable, retarding the transmetallation step.

  • Iodide Poisoning: The release of iodide ions (

    
    ) during the reaction can form bridging dimers 
    
    
    
    or anionic species
    
    
    , effectively shutting down the catalytic cycle, especially at high concentrations.

Diagnostic Hub: Symptom & Solution Matrix

Use this table to match your experimental observation with the likely failure mode.

SymptomProbable CauseMechanistic RootCorrective Action
Stalled Conversion (<30%) Catalyst PoisoningIodide ions accumulate, forming inactive Pd-I dimers.Add AgOTf or Ag2CO3 as an iodide scavenger.
No Reaction (0% Conv.) Oxidative Addition FailureSteric bulk of ortho-ethoxy prevents Pd approach.Switch to smaller, electron-rich ligands (e.g., P(t-Bu)3 ) or increase Temp >80°C.
Product is De-iodinated ProtodehalogenationTransmetallation is slower than hydride transfer.Use anhydrous solvents ; switch base to K3PO4 (anhydrous); avoid alcohols.
Pd Black Precipitation Ligand DissociationThe ortho-chelate displaces the phosphine ligand.Use biaryl phosphines (SPhos , XPhos ) that resist displacement.
Homocoupling (Biaryl) Reductive Elimination ErrorDisproportionation of oxidative addition complexes.Lower the catalyst loading; ensure strict O2-free conditions.

Deep Dive: Troubleshooting Q&A

Q1: "My reaction starts fast but stops at ~40% conversion. Adding more catalyst doesn't help. Why?"

Diagnosis: You are likely experiencing Iodide Inhibition (Autocatalytic Poisoning). The Mechanism: As the reaction proceeds, the concentration of free iodide (


) increases. In standard solvents (THF, Toluene), iodide has a high affinity for Pd(II). It displaces the activated substrate or the ligand, forming inactive anionic palladium species (e.g., 

). The Fix:
  • The Silver Effect: Add 1.0–1.1 equivalents (relative to the iodide) of a silver salt like AgOTf or Ag2CO3 . The silver precipitates the iodide as AgI (a yellow solid), driving the equilibrium forward and keeping the Pd center cationic and active [1].

  • Solvent Switch: Switch to a polar aprotic solvent like DMA or DMF . These solvents can solvate the iodide ions better than non-polar solvents, reducing their inhibitory effect on the metal center.

Q2: "I am seeing significant amounts of 1-ethoxybenzene (de-iodinated starting material). Is my solvent wet?"

Diagnosis: This is Reductive Dehalogenation , but wet solvent is only one potential cause. The Mechanism: The ortho-ethoxy group creates steric hindrance around the Pd center. This slows down the transmetallation step (the entry of the nucleophile). If transmetallation is slow, the Pd(II)-Aryl species sits idle. If there is any source of hydride (beta-hydrogens in amine bases, alcohols, or even trace water acting as a proton source after reduction), the complex will undergo reductive elimination to form the de-iodinated arene [2]. The Fix:

  • Rigorous Drying: Ensure solvents and bases are anhydrous.

  • Base Selection: Avoid bases with beta-hydrogens (like triethylamine or isopropoxide). Use inorganic bases like Cs2CO3 or K3PO4 .

  • Boost Transmetallation: Increase the concentration of your coupling partner (boronic acid/amine) to compete with the side reaction.

Q3: "Which ligand is best for 1-ethoxy-2-iodobenzene? I'm using PPh3 and getting poor yields."

Diagnosis: Triphenylphosphine (PPh3) is often insufficient for ortho-substituted substrates due to the "Chelation Trap." The Mechanism: The oxygen atom in the ethoxy group can displace a monodentate ligand like PPh3, forming a coordinatively saturated species that cannot accept the nucleophile. The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos .

  • Why? These ligands are bulky and electron-rich. The bulk prevents the ortho-ethoxy oxygen from effectively coordinating to the Pd (preventing the trap), while the electron richness facilitates the oxidative addition of the hindered C-I bond [3].

Mechanistic Visualization

Diagram 1: The Chelation Trap & Iodide Inhibition

This pathway illustrates how the ortho-ethoxy group and released iodide divert the catalyst from the productive cycle.

Catalyst_Deactivation Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + 1-ethoxy-2-iodobenzene Chelate Chelation Trap (Stable Metallacycle) OxAdd->Chelate Ortho-O Coordination (Fast & Stable) TransMet Transmetallation [L-Pd-Ar-Nu] OxAdd->TransMet + Nucleophile (Slow due to Sterics) IodidePoison Iodide Poisoning [Pd-I Dimers] OxAdd->IodidePoison + Free I- (High Conc.) Chelate->TransMet Requires Energy to Break Chelate Prod Product Ar-Nu TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: The "Chelation Trap" (Red Hexagon) stabilizes the intermediate, preventing reaction progress. High Iodide concentrations lead to inactive dimers.

Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 1-Ethoxy-2-iodobenzene Valid for coupling with phenylboronic acid derivatives.

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane (if hydrolysis is a concern)

  • Temp: 80–100 °C

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and SPhos in the solvent. Stir at RT for 15 mins to generate the active active

    
     species. Note: The solution should turn from orange to pale yellow/colorless.
    
  • Substrate Addition: Add the 1-ethoxy-2-iodobenzene, boronic acid, and base.

  • Degassing: Seal the vial and sparge with Argon for 10 minutes. Oxygen is the enemy of the active ligand.

  • Reaction: Heat to 80°C. Monitor by HPLC/GC at 1 hour.

  • Troubleshooting Step: If conversion < 50% at 1 hour, cool, add 1.0 equiv Ag2CO3 , and reheat. This scavenges the iodide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Yield with 1-Ethoxy-2-iodobenzene CheckSM Check Reaction Mixture: Is Starting Material (SM) consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left No SM_Gone SM Consumed CheckSM->SM_Gone Yes Precip Is there Black Precipitate? SM_Left->Precip CheckProd Identify Major Byproduct SM_Gone->CheckProd Deiod De-iodinated Arene (1-Ethoxybenzene) CheckProd->Deiod Reduction Homo Homocoupling (Biaryl) CheckProd->Homo Dimerization Sol_Deiod Dry Solvents Switch to Cs2CO3 Increase Boronic Acid Deiod->Sol_Deiod Sol_Homo Reduce Catalyst Loading Check Inert Atmosphere Homo->Sol_Homo YesPrecip Catalyst Decomposition (Pd Black) Precip->YesPrecip Yes NoPrecip Catalyst Inhibition (Solution remains clear/colored) Precip->NoPrecip No Sol_Precip Switch to SPhos/XPhos low Pd loading YesPrecip->Sol_Precip Sol_Inhib Add AgOTf (Iodide Scavenger) Switch to DMA/DMF NoPrecip->Sol_Inhib

Caption: Step-by-step logic flow to identify the root cause of reaction failure.

References

  • Mechanistic Studies on the Role of Silver Salts in Pd-Catalyzed Couplings. Title: "The Role of Silver Salts in Palladium-Catalyzed Reactions" Source: ACS Catalysis URL:[Link]

  • Dehalogenation Mechanisms in Cross-Coupling. Title: "Understanding the Mechanism of Palladium-Catalyzed Dehalogenation" Source: Journal of the American Chemical Society URL:[1][Link]

  • Ligand Effects on Ortho-Substituted Substrates. Title: "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphines" Source: Accounts of Chemical Research URL:[Link]

  • Iodide Inhibition in Pd Catalysis. Title: "Halide Effects in Transition Metal Catalysis" Source: Chemical Reviews URL:[Link]

Sources

Technical Support Center: Ligand Optimization for Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Ortho-Alkoxy-Iodide-Optimization Subject: Optimizing ligand choice for sterically hindered 1-ethoxy-2-iodobenzene Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Framework: The "Triage"

Before we optimize, we must diagnose the specific failure mode of your reaction. 1-ethoxy-2-iodobenzene presents a dual challenge: steric hindrance (from the ortho-ethoxy group) and electronic deactivation (the ethoxy group is an electron donor, making the ring nucleophilic, though this is less critical for iodides than chlorides).

Q: What does your reaction mixture look like after 2 hours?

ObservationDiagnosisRoot Cause
Black precipitate (Pd Black) Catalyst DecompositionThe ligand is not bulky or electron-rich enough to stabilize the Pd(0) species. The catalyst is crashing out before the cycle completes.
Starting Material Remaining (Low Conversion) Failed Oxidative AdditionThe Pd center cannot access the C-I bond due to steric crowding, or the active catalytic species was never generated (common with Pd(OAc)₂ + PPh₃).
High Conversion, Low Yield (Homocoupling) Reductive Elimination FailureThe catalyst is active, but the cross-coupling step is slower than side reactions (like aryl-aryl exchange or homocoupling).
Dehalogenation (Product is Phenetole)

-Hydride Elimination
Common in alkyl couplings, but in aryl couplings, this suggests the hydride source (solvent/base) is reacting faster than the transmetallation partner.

Ligand Selection Matrix

For ortho-substituted aryl iodides, standard ligands like PPh₃ or dppf are rarely effective. You require Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands create a protective "pocket" around the palladium, facilitating oxidative addition while promoting reductive elimination via steric bulk.

Decision Logic for 1-Ethoxy-2-Iodobenzene

LigandSelection Substrate Substrate: 1-Ethoxy-2-iodobenzene CouplingType Coupling Type? Substrate->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald SPhos RECOMMENDATION: SPhos (Excellent stability, high turnover) Suzuki->SPhos Standard XPhos ALTERNATIVE: XPhos (If SPhos fails) Suzuki->XPhos High Sterics AmineType Amine Type? Buchwald->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos RECOMMENDATION: BrettPhos Primary->BrettPhos RuPhos RECOMMENDATION: RuPhos Secondary->RuPhos

Figure 1: Decision tree for ligand selection based on coupling type and substrate sterics.

Technical Comparison Table
LigandStructure FeaturesWhy it works for 1-ethoxy-2-iodobenzene
SPhos Dicyclohexylphosphino, 2,6-dimethoxy on biarylGold Standard. The methoxy groups on the ligand interact with the Pd center, stabilizing it. It is exceptionally good at forcing the reductive elimination of hindered substrates [1].
XPhos Dicyclohexylphosphino, 2,4,6-triisopropyl on biarylThe "Bulldozer". Extremely bulky. If SPhos fails due to the specific shape of your coupling partner, XPhos often works. Excellent for chlorides, but robust for hindered iodides [2].
RuPhos Dicyclohexylphosphino, 2,6-diisopropoxy on biarylBest for C-N. Specifically designed to prevent binding of the amine to the metal center until necessary, solving the "amine poisoning" problem common with hindered substrates [3].
P(t-Bu)₃ Tri-tert-butylphosphineHigh Activity, Low Stability. Very effective for sterics, but pyrophoric and difficult to handle. Use the HBF₄ salt if necessary.

Optimized Experimental Protocol

This protocol uses SPhos , which is generally the most robust starting point for this specific substrate in Suzuki couplings.

The "Self-Validating" Workflow (Suzuki-Miyaura)

Objective: Coupling 1-ethoxy-2-iodobenzene with Phenylboronic acid.

Reagents:

  • Substrate: 1-ethoxy-2-iodobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 or G3 (2-5 mol%). Note: Using a precatalyst is crucial to ensure proper active species formation.

  • Base: K₃PO₄ (anhydrous) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Prep: Charge a reaction vial with the aryl iodide, boronic acid, base, and SPhos Pd G2 precatalyst.

    • Why G2? It generates the active L-Pd(0) species at room temperature upon exposure to base, avoiding the induction period and potential aggregation of Pd(OAc)₂ [4].

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Critical: Oxygen kills the electron-rich phosphine ligands.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Checkpoint: The reaction should turn from orange/red to black/brown. If it turns black immediately upon heating, your oxygen exclusion failed.

  • Workup: Cool, dilute with EtOAc, wash with water.

Troubleshooting & FAQs

Q: I don't have SPhos Pd G2. Can I use Pd(OAc)₂ and SPhos free ligand? A: Yes, but you must optimize the ratio. Use Pd(OAc)₂ : SPhos = 1 : 2 . Premix them in the solvent at room temperature for 30 minutes before adding the substrate. This allows the active complex to form.[1] If you skip this, the Pd(OAc)₂ may reduce to Pd black before the ligand coordinates.

Q: The reaction works but yields are stuck at 60%. What next? A: This is likely a "transmetallation wall." The ortho-ethoxy group is blocking the approach of the boronic acid.

  • Switch Base: Try Cs₂CO₃ or KOH in dioxane/water. The larger Cesium cation can sometimes assist in the organization of the transition state.

  • Switch Ligand: Move to XPhos . The isopropyl groups on XPhos create a different steric pocket that might accommodate the ethoxy group better than the methoxy groups of SPhos.

Q: Can I use this for a Buchwald-Hartwig amination instead? A: Yes, but do not use SPhos .

  • For Primary Amines : Use BrettPhos Pd G3 .

  • For Secondary Amines : Use RuPhos Pd G3 .

  • Base: Use NaOtBu (Sodium tert-butoxide) in Toluene or Dioxane at 100°C. Weak bases like carbonate rarely work for hindered aminations [5].

References

  • Sigma-Aldrich. Buchwald Phosphine Ligands. (Accessed 2024).[2][3] Link

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2013).[4] Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[3] (Accessed 2024).[2][3] Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[2][3] Link

  • Wikipedia. Buchwald–Hartwig amination. (Accessed 2024).[2][3] Link

Sources

Managing homocoupling byproducts in Sonogashira reactions of 1-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are encountering high levels of alkyne dimerization (homocoupling) while attempting to couple terminal alkynes with 1-ethoxy-2-iodobenzene .

The Root Cause: This specific substrate presents a "double-negative" kinetic profile for the catalytic cycle:

  • Electronic Deactivation: The ethoxy group is a strong electron-donating group (EDG). This increases electron density on the benzene ring, making the C–I bond less electrophilic and slowing the rate of oxidative addition by the Pd(0) species [1].

  • Steric Hindrance: The ortho-ethoxy substituent creates significant steric bulk near the reaction center. This physically impedes the transmetallation step where the copper-acetylide transfers the alkyne to the palladium center [2].

The Consequence: Because the main cross-coupling cycle is sluggish, the "background" reaction—the Copper-mediated oxidative homocoupling of the alkyne (Glaser coupling)—becomes the dominant pathway. To fix this, we must either eliminate the copper or starve the homocoupling cycle .[1]

Diagnostic Workflow

Before altering your chemistry, use this logic flow to identify the specific failure point in your current setup.

TroubleshootingFlow Start Start: High Homocoupling Observed CheckAtmosphere Check 1: Is the atmosphere strictly inert? Start->CheckAtmosphere CheckCu Check 2: Are you using Copper (CuI)? CheckAtmosphere->CheckCu Yes, Argon/N2 used ActionDegas Action: Switch to Freeze-Pump-Thaw. Glaser coupling requires O2. CheckAtmosphere->ActionDegas No / Unsure CheckRate Check 3: Is Alkyne added all at once? CheckCu->CheckRate Yes ActionCuFree Action: Switch to Cu-Free Protocol. (See Protocol A) CheckCu->ActionCuFree Consider removing Cu CheckRate->ActionCuFree No, already slow ActionSlowAdd Action: Switch to Slow Addition. (See Protocol B) CheckRate->ActionSlowAdd Yes

Figure 1: Decision matrix for diagnosing the source of diyne formation. Oxygen presence and high instantaneous alkyne concentration are the primary drivers of the side reaction.

Mechanistic Insight: The Competitive Pathways

Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates how the ortho-ethoxy group blocks the desired path, allowing the lower path (Glaser) to take over.

Mechanism Substrate 1-Ethoxy-2-iodobenzene OxAdd Oxidative Addition (SLOWED by Electronics) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdArI Pd(II)-Ar-I Complex OxAdd->PdArI TransMet Transmetallation (BLOCKED by Sterics) PdArI->TransMet Alkyne Terminal Alkyne CuAlk Cu-Acetylide Alkyne->CuAlk Base Cu CuI Co-catalyst Cu->CuAlk CuAlk->TransMet Desired Path Glaser Glaser Coupling (Requires O2) CuAlk->Glaser Side Reaction Product Cross-Coupled Product TransMet->Product Reductive Elim. Diyne Homocoupling Byproduct Glaser->Diyne Fast if O2 present

Figure 2: Kinetic competition. The ethoxy group slows the top path (Cross-Coupling), giving the bottom path (Glaser) a competitive advantage.

Validated Protocols

Protocol A: The "Copper-Free" Method (Recommended)

Best for: Eliminating homocoupling entirely. Requires a more active Pd catalyst to compensate for the lack of Copper.

Rationale: By removing Copper, you remove the catalyst responsible for the Glaser coupling. To make the reaction work without Cu, we use a phosphine ligand that boosts the electron density on Palladium, facilitating the difficult oxidative addition [3].

ComponentReagentEquiv./Conc.[2][3][4][5][6][7][8][9][10]Function
Catalyst PdCl₂(PPh₃)₂3-5 mol%Robust Pd(II) source.
Ligand Triphenylphosphine (PPh₃)6-10 mol%Stabilizes Pd(0); excess prevents "Pd black".
Base Pyrrolidine or PiperidineExcess (Solvent)Secondary amines act as effective ligands/bases in Cu-free systems.
Solvent Neat or DMF-High polarity helps stabilize intermediates.
Temp 60°C - 80°C-Heat is required to drive the Cu-free cycle.

Step-by-Step:

  • Charge a reaction vial with 1-ethoxy-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and PPh₃ (0.10 equiv).

  • Seal the vial and cycle vacuum/Argon (3x) to remove oxygen.

  • Add degassed Pyrrolidine (as solvent/base) via syringe.[11]

  • Add the Terminal Alkyne (1.2 equiv).

  • Heat to 60°C . Monitor by TLC/LCMS.

    • Note: Reaction times will be longer (4-12 hours) due to the absence of Copper, but the product will be cleaner.

Protocol B: The "Kinetic Control" Method (Standard)

Best for: When you must use Copper (e.g., if the alkyne is expensive or unreactive).

Rationale: The rate of homocoupling is second-order with respect to alkyne concentration (


). By adding the alkyne slowly, you keep its concentration effectively zero, forcing it to react with the Pd-Ar species rather than itself [4].
ComponentReagentEquiv./Conc.[2][3][4][5][6][7][8][9][10]Function
Catalyst Pd(PPh₃)₄3-5 mol%Pd(0) source.
Co-Catalyst CuI1-2 mol%Reduce loading to minimize homocoupling.
Base Diisopropylamine (DIPA)2.0 equivSterically bulky base.
Solvent THF or DMF0.1 MDegassed thoroughly.

Step-by-Step:

  • Vial A (Reaction Pot): Combine 1-ethoxy-2-iodobenzene , Pd(PPh₃)₄ , CuI , and Base in degassed solvent.

  • Vial B (Syringe): Dissolve the Terminal Alkyne in a small volume of solvent.

  • Degassing: Perform a Freeze-Pump-Thaw cycle on Vial A. This is critical. Even trace

    
     with CuI will cause dimerization.
    
  • Addition: Using a syringe pump, add the contents of Vial B to Vial A over 2 to 4 hours at room temperature.

  • Stir for an additional hour after addition is complete.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned black immediately. Is this a failure?

  • A: Not necessarily, but it indicates catalyst decomposition ("Palladium Black"). This often happens if the reaction stalls due to sterics.

    • Fix: Add excess ligand (PPh₃) to stabilize the Pd species or switch to a more robust catalyst like PdCl₂(dppf) .

Q2: Can I use LiHMDS as a base?

  • A: Yes. For extremely difficult electron-rich substrates, LiHMDS (Lithium bis(trimethylsilyl)amide) has been shown to improve yields by facilitating the deprotonation of the alkyne without coordinating strongly to the metal center [5]. However, strict anhydrous conditions are required.

Q3: I see the product, but I cannot separate it from the homocoupling byproduct.

  • A: Diynes (homocoupling products) are non-polar.

    • Purification Tip: Wash the crude mixture with aqueous Silver Nitrate (AgNO₃) . This will complex unreacted alkynes. If the byproduct is the diyne, it often elutes very fast on silica. Try running a gradient starting with 100% Hexanes/Heptane.

Q4: Why does the 1-ethoxy group make it harder than 1-methoxy?

  • A: The ethyl group is physically larger (steric bulk). In the Sonogashira mechanism, the cis-to-trans isomerization and the reductive elimination require specific geometries. The ortho-ethoxy group acts like a "gatekeeper," physically blocking the incoming copper-acetylide.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational reference for the side reaction).
  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[1][2][3][5][12][6][13][14] Organic Chemistry Portal. Link

  • Gelman, D., & Buchwald, S. L. (2003).[12] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • He, J., et al. (2019).[12] Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Electron-Rich/Poor Fluoroarenes.[12] Organic Letters, 21, 9714-9718.[12] Link

Sources

Impact of base selection on Suzuki coupling of 1-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Selection on 1-Ethoxy-2-Iodobenzene Coupling

Executive Summary: The "Steric Gate" Challenge

Welcome to the Catalysis Support Center. You are likely encountering difficulties coupling 1-ethoxy-2-iodobenzene . While the iodine handle is highly reactive toward oxidative addition, the ortho-ethoxy group introduces a critical bottleneck: steric hindrance during transmetallation .

For this specific substrate, the base does more than neutralize acid; it acts as a kinetic gatekeeper . The selection of the base cation (


 vs 

vs

) and anion (

vs

) dictates whether your reaction proceeds to the product or stalls at the Palladium(II) intermediate.
Mechanistic Insight: The "Fork in the Trail"

To troubleshoot, you must understand where the base enters the cycle. In Suzuki coupling, the base activates the reaction through one of two competing pathways.[1][2] For sterically hindered substrates like 1-ethoxy-2-iodobenzene, the Boronate Pathway is generally preferred to minimize steric crowding at the metal center.

Visualizing the Base Interaction

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 1-ethoxy-2-iodobenzene Base BASE SELECTION (Critically affects Transmetallation) OxAdd->Base Boronate Boronate Pathway (Base attacks Boron first) Preferred for Sterics Base->Boronate Weak Bases (K3PO4, Cs2CO3) OxoPd Oxo-Palladium Pathway (Base replaces I on Pd) Crowded Transition State Base->OxoPd Strong Bases (OH-) Transmet Transmetallation (Rate Limiting Step) Boronate->Transmet Activated Boron attacks Pd OxoPd->Transmet Boronic Acid attacks Pd-OH RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: The "Fork in the Trail" mechanism. For ortho-substituted substrates, the pathway is dictated by the base strength and coordination ability.

Base Selection Matrix

For 1-ethoxy-2-iodobenzene, standard bases often fail due to the ortho effect. Use this matrix to select the correct reagent.

Base CandidateCation EffectAnion StrengthRecommended ForRisk Factor

Poor. Sodium is small; low solubility in organics.ModerateSimple, non-hindered aryl iodides.Stalled Reaction. Often fails for ortho-substituted aryls in non-polar solvents.

Good. Potassium improves solubility.Moderate/HighStandard recommendation for hindered couplings.Hydrates can be inconsistent; use anhydrous if possible.

Excellent. "Cesium Effect" allows solubility in dioxane/DMF.ModerateHigh-Difficulty Substrates. The large

cation stabilizes the transition state.
Hygroscopic. Expensive for scale-up.

Specialized. Barium accelerates transmetallation.High (Strong)extremely hindered cases (Crivello conditions).Protodeboronation. High basicity can destroy the boronic acid.

Historical. HighDo Not Use. (Toxic).Severe Toxicity. Replaced by Cs/Ba salts.

Critical Insight: The "Cesium Effect" is real. In solvents like Dioxane or DMF, the large Cesium cation (


) is more soluble and forms a "naked" carbonate anion that is more reactive, facilitating the activation of the boronic acid even in crowded environments [1, 5].
Troubleshooting Guide: Symptom-Based Solutions
Symptom A: Starting Material (Aryl Iodide) Remains Unreacted
  • Diagnosis: The catalytic cycle is stalling at the Transmetallation step. The oxidative addition occurred (Iodine is reactive), but the boronic acid isn't transferring.

  • Root Cause: The base is too weak or insoluble to activate the boronic acid in the presence of the ortho-ethoxy steric block.

  • Solution:

    • Switch Cation: Move from

      
       to 
      
      
      
      .
    • Switch Solvent: Use a solvent that solubilizes the base better (e.g., DMF or Dioxane/Water 9:1).

    • Add Phase Transfer: If using an aqueous base, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase [2].

Symptom B: Formation of De-boronated Arene (Protodeboronation)
  • Diagnosis: You see the boronic acid converting to benzene (or substituted benzene) instead of coupling.

  • Root Cause: The base is too strong (e.g., NaOH,

    
    ) or the reaction mixture is too wet. The base attacks the boron, but instead of transmetallating, the intermediate hydrolyzes.
    
  • Solution:

    • Weaken the Base: Switch to anhydrous

      
        or 
      
      
      
      .
    • Dry Conditions: Remove water. Use anhydrous dioxane and

      
      . Water promotes hydrolysis.
      
Symptom C: Homocoupling of Boronic Acid
  • Diagnosis: You observe Biaryl (Ar-Ar) derived solely from the boronic acid.

  • Root Cause: Presence of Oxygen (

    
    ) facilitates the re-oxidation of Pd(II), consuming the boronic acid.
    
  • Solution: Degas solvents thoroughly (sparge with Argon for 20 mins).

Validated Protocols

Do not rely on generic "Suzuki conditions." Use these specific protocols for ortho-alkoxy substrates.

Protocol A: The "Gold Standard" (Anhydrous Conditions)

Best for: High-value synthesis where yield is paramount and substrates are expensive.

  • Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Reagents:

    • 1-ethoxy-2-iodobenzene (1.0 equiv)

    • Boronic Acid (1.5 equiv) - Excess is needed due to potential deboronation.

    • Base:

      
       (2.0 equiv, dried).
      
    • Catalyst:

      
       (3-5 mol%) - Large bite angle ligands help reductive elimination.
      
  • Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M concentration).

  • Execution:

    • Add solids. Evacuate and backfill with Argon (3x).

    • Add solvent via syringe.

    • Heat to 80-100°C for 12-24 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Protocol B: The "Robust" Method (Aqueous/Organic)

Best for: Routine synthesis or when anhydrous conditions are difficult to maintain.

  • Reagents:

    • 1-ethoxy-2-iodobenzene (1.0 equiv)

    • Boronic Acid (1.3 equiv)

    • Base:

      
       (3.0 equiv).
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /S-Phos (for very difficult cases).
  • Solvent: Toluene / Water (10:1 ratio).

  • Execution:

    • Mix all components.

    • Crucial Step: Vigorously stir. The reaction occurs at the interface.

    • Heat to 90°C overnight.

Decision Logic: Optimization Flowchart

OptimizationTree Start Start: 1-ethoxy-2-iodobenzene Coupling CheckYield Check Initial Yield (Standard Na2CO3) Start->CheckYield YieldHigh Yield > 80%? Keep Conditions CheckYield->YieldHigh Yes YieldLow Yield < 50% Analyze Byproduct CheckYield->YieldLow No Byproduct Identify Major Byproduct YieldLow->Byproduct SM_Left Unreacted Iodide (Stalled Cycle) Byproduct->SM_Left SM Recovered Deboron Protodeboronation (Ar-H formed) Byproduct->Deboron Boronic Acid lost Fix_SM Fix: Increase Base Solubility Use Cs2CO3 or add TBAB SM_Left->Fix_SM Fix_Deboron Fix: Reduce Base Strength Use Anhydrous K3PO4 or KF Deboron->Fix_Deboron

Figure 2: Troubleshooting decision tree for base optimization.

References
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Indra, A., et al. (2010). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium (Effect of TBAB and Base). ResearchGate.[4]

  • Welmers, M., et al. (2015). Evaluating the role of the cation in the Suzuki-Miyaura cross-coupling mechanism. ResearchGate.[4]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. (Highlighting the Cesium Effect).

Sources

Validation & Comparative

Comparative Guide: GC-MS Analysis of 1-Ethoxy-2-Iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-ethoxy-2-iodobenzene (CAS: 4748-07-2) is a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Ullmann) used frequently in the synthesis of biaryl scaffolds for pharmaceutical intermediates. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for final product release, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for structural isomers and volatile side-products formed during reaction optimization.

This guide compares the analytical performance of GC-MS against LC-MS and NMR, specifically addressing the thermal lability of the C-I bond and providing a validated protocol to prevent artifactual deiodination in the injection port.

The Analytical Challenge: Thermal Instability

The primary challenge in analyzing aryl iodides like 1-ethoxy-2-iodobenzene is the relatively weak Carbon-Iodine bond (approx. 65 kcal/mol).

  • The Artifact Risk: In standard GC inlets operating >280°C, 1-ethoxy-2-iodobenzene can undergo thermal homolysis, losing the iodine atom. This creates a false positive for the hydro-dehalogenated side product (ethoxybenzene), leading researchers to incorrectly attribute the impurity to the reaction catalyst rather than the analytical method.

  • The Solution: This guide utilizes a "Cold Split" or moderate-temperature isotherm approach to validate integrity.

Comparative Performance Analysis

The following table contrasts GC-MS (Electron Ionization) against alternative techniques for monitoring the Suzuki coupling of 1-ethoxy-2-iodobenzene.

Table 1: Analytical Technique Comparison
FeatureGC-MS (EI) LC-MS (ESI) 1H NMR
Primary Utility Reaction Monitoring & Impurity Profiling Final Purity & Polar ByproductsStructural Verification
Isomer Resolution High (Capillary columns separate regioisomers efficiently)Moderate (Requires specialized chiral/phenyl-hexyl columns)High (Distinct chemical shifts)
Ionization Hard (EI) : Provides structural fingerprint (fragmentation).Soft (ESI) : Provides Molecular Ion (M+H); minimal fragmentation.N/A
Limit of Detection Low pg range (Excellent for trace impurity hunting).ng range (Dependent on ionization efficiency).mg range (Low sensitivity).
Throughput High (10-15 min runs).High (5-10 min runs).Low (Sample prep + acquisition).
Critical Weakness Thermal Degradation : Risk of C-I bond cleavage in inlet.Matrix Effects : Ion suppression from salts/catalysts.Solvent Suppression : Reaction solvents obscure peaks.

Validated Experimental Protocol (GC-MS)[1]

This protocol is designed to minimize thermal stress while maintaining separation efficiency.

Sample Preparation[2]
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add to 500 µL saturated NH₄Cl (aq) to stop the reaction.

  • Extraction: Extract with 500 µL Ethyl Acetate (EtOAc). Vortex for 30s.

  • Filtration: Filter the organic layer through a 0.22 µm PTFE syringe filter into the GC vial.

    • Why: Removes palladium black particulates that can catalyze decomposition in the hot GC inlet.

Instrument Parameters (Agilent 7890/5977 Equivalent)
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Low bleed is essential.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (CRITICAL): Split Mode (50:1).

    • Temperature:220°C (Standard is often 250-300°C. Lowering to 220°C prevents C-I cleavage).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40 – 400.

Fragmentation Analysis & Mechanism

Understanding the Electron Ionization (EI) spectrum is vital for confirming the reactant versus the de-iodinated byproduct.

1-Ethoxy-2-iodobenzene (MW 248)

  • Molecular Ion (M+): m/z 248 (Strong intensity).

  • Base Peak (M-I): m/z 121. The loss of the iodine atom is the most favorable pathway, generating the ethoxyphenyl cation.

  • Secondary Fragment (M-I-C₂H₄): m/z 93. Subsequent loss of ethene from the ethoxy group (McLafferty-like rearrangement or simple cleavage) yields the hydroxyphenyl cation (phenol-like).

Impurity: Ethoxybenzene (MW 122)

  • Molecular Ion (M+): m/z 122.

  • Distinction: If you see m/z 122 in the m/z 248 peak's window, it is a fragment. If you see a distinct chromatographic peak with M+ 122 and no 248, it is the chemical byproduct.

Visualization: Fragmentation Pathway

The following diagram illustrates the EI fragmentation logic used to identify the species.

FragmentationPathway Fig 1. EI Fragmentation Pathway of 1-ethoxy-2-iodobenzene M 1-ethoxy-2-iodobenzene (M+ m/z 248) Frag1 [M - I]+ Ethoxybenzene Cation (m/z 121) M->Frag1 - Iodine (127 u) Major Pathway Frag3 [M - Et]+ (m/z 219) M->Frag3 - Ethyl (29 u) Minor Pathway Frag2 [M - I - C2H4]+ Phenol Cation (m/z 93) Frag1->Frag2 - Ethene (28 u) Rearrangement

Caption: Major electron ionization fragmentation pathways. The loss of Iodine (m/z 121) is the dominant mechanism.

Case Study Workflow: Suzuki Coupling Monitoring

In a typical drug development workflow, this substrate reacts with a boronic acid (e.g., Phenylboronic acid) to form 2-ethoxybiphenyl.

Analytical Logic Flow
  • T=0: Inject Starting Material (SM). Confirm m/z 248.

  • T=1hr: Inject reaction aliquot.

    • Look for Product (2-ethoxybiphenyl, MW ~198).

    • Look for De-iodinated Impurity (Ethoxybenzene, MW 122).

    • Look for Homocoupling (Biaryl ether dimer, MW ~494 - usually requires high temp/longer run).

  • Decision Gate: If Ethoxybenzene > 5%, check catalyst load or water content (excessive water promotes hydrodehalogenation).

ReactionMonitoring Fig 2. Analytical Workflow for Suzuki Coupling Monitoring cluster_analysis Data Interpretation Start Reaction Aliquot (1-ethoxy-2-iodobenzene + Boronic Acid) Prep Quench (NH4Cl) & Extract (EtOAc) Filter (0.22 µm) Start->Prep GC GC Injection (Split 50:1, 220°C Inlet) Prep->GC PeakA Peak @ RT 1 (Early) Mass: 122 (Side Product: De-iodination) GC->PeakA Separation PeakB Peak @ RT 2 (Mid) Mass: 248 (Unreacted SM) GC->PeakB PeakC Peak @ RT 3 (Late) Mass: 198 (Product: Biaryl) GC->PeakC

Caption: Step-by-step workflow for processing reaction aliquots and interpreting chromatograms.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Iodobenzene and Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. (2023).[1][2][3][4][5] [Link]

  • ResolveMass Laboratories. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025).[6] [Link]

  • Agilent Technologies. Beware of GC Column Bleed and Inlet Discrimination (Technical Note). (2022).[2][5] [Link]

  • Avila, S. Effects of Thermal Gradients in Gas Chromatography. Brigham Young University. (2021).[7][1][4][5][8] [Link]

Sources

Analytical Comparison Guide: Structural Confirmation of 2-Ethoxybiphenyl via ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Substrate: 1-ethoxy-2-iodobenzene (2-Iodophenetole) Target Transformation: Suzuki-Miyaura Cross-Coupling to 2-Ethoxybiphenyl Context: Quality Control & Reaction Monitoring in Medicinal Chemistry[1]

Executive Summary

In drug development, aryl halides like 1-ethoxy-2-iodobenzene are high-value scaffolds for constructing biaryl systems.[1] The primary analytical challenge is not merely confirming the product but quantitatively differentiating it from unreacted starting material (SM) and dehalogenated side products (phenetole).[1]

This guide provides a comparative ¹H NMR analysis framework. It moves beyond basic assignment to focus on diagnostic signal evolution —specifically tracking the "heavy atom effect" of iodine versus the ring-current effects of a new phenyl ring.

Part 1: The Substrate Profile (Baseline)[1]

To validate the product, one must first master the spectral signature of the starting material.[1] 1-ethoxy-2-iodobenzene possesses a distinct electronic environment due to the orthogonal influences of the electron-donating ethoxy group and the large, polarizable iodine atom.[1]

Diagnostic Signals of 1-Ethoxy-2-iodobenzene

The iodine atom exerts a significant deshielding effect on the ortho-proton (H-3), shifting it downfield away from the standard aromatic cluster.[1] Conversely, the ethoxy group shields the protons ortho and para to it.[1]

  • The "Anchor" Signal (H-3): A doublet (dd) typically found at ~7.7–7.8 ppm .[1] This is the primary handle for monitoring consumption of the starting material.[1]

  • The Ethoxy Handle: A clean quartet (~4.05 ppm) and triplet (~1.45 ppm).[1]

Part 2: Comparative Analysis (Product vs. Alternatives)

In a typical Suzuki coupling (e.g., with phenylboronic acid), the iodine is replaced by a phenyl ring.[1] This transformation drastically alters the magnetic environment.[1]

The Comparative Matrix[1][2]
FeatureStarting Material (1-ethoxy-2-iodobenzene)Target Product (2-Ethoxybiphenyl)Critical Impurity (Phenetole/Dehalogenation)
Aromatic Integral 4H (Distinct patterns)9H (Complex multiplet)5H (Symmetric pattern)
Key Diagnostic Shift ~7.75 ppm (dd, J≈8, 1.5 Hz) (Ortho-to-Iodine)Signal Absent. Replaced by multiplets at 7.2–7.6 ppm.[1]Signal Absent. Aromatics cluster 6.9–7.3 ppm.[1]
Ethoxy -OCH₂- ~4.05 ppm (Quartet)~4.01 ppm (Quartet)~4.03 ppm (Quartet)
Symmetry Asymmetric (ABCD system)Asymmetric (Biaryl twist)Symmetric (AA'BB'C system)
Reaction Status N/ASuccess Failure (Catalyst death/Hydride source)
Visualizing the Shift Logic

The following diagram illustrates the decision tree for interpreting the aromatic region, which is the most critical differentiator.

NMR_Logic_Flow Start Analyze Aromatic Region (6.5 - 8.0 ppm) Check_77 Is the doublet at ~7.75 ppm present? Start->Check_77 Yes_77 Starting Material Present (Incomplete Conversion) Check_77->Yes_77 Yes No_77 Iodine Displaced Check_77->No_77 No Check_Integ Check Integration Ratio (Aromatic H : Ethoxy CH2) No_77->Check_Integ Ratio_4_2 Ratio ~ 2:1 (4 Ar-H) Likely Side Product Check_Integ->Ratio_4_2 4 H Ratio_9_2 Ratio ~ 4.5:1 (9 Ar-H) Target: 2-Ethoxybiphenyl Check_Integ->Ratio_9_2 9 H Ratio_5_2 Ratio ~ 2.5:1 (5 Ar-H) Impurity: Phenetole Check_Integ->Ratio_5_2 5 H

Figure 1: Logic flow for distinguishing the target biaryl product from starting material and dehalogenated side-products based on aromatic signals.

Part 3: Experimental Protocol

To ensure the spectral data is reliable enough for the logic flow above, follow this standardized sample preparation protocol.

Sample Preparation (High-Resolution Mode)
  • Mass: Weigh 5–10 mg of the isolated oil/solid.

    • Why: <5 mg yields low signal-to-noise; >15 mg causes viscosity broadening and radiation damping.[1]

  • Solvent: Add 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% TMS.

    • Why: CDCl₃ is the standard for comparing with literature.[1] TMS provides an internal zero reference, critical when looking for subtle shifts.[1]

  • Filtration: If the sample contains suspended solids (e.g., Palladium black from the coupling), filter through a cotton plug in a glass pipette.[1]

    • Why: Paramagnetic Pd nanoparticles cause severe line broadening, making multiplet analysis impossible.[1]

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

  • Scans (NS): 16 scans (minimum). 64 scans recommended for publication-quality baselines.

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

    • Why: Ensure complete relaxation of aromatic protons for accurate integration.[1]

Processing & Analysis
  • Phasing: Apply automatic phasing, then manually correct to ensure a flat baseline.

  • Referencing: Calibrate the TMS singlet to 0.00 ppm .

  • Integration:

    • Set the -OCH₂- quartet (~4.0 ppm) to an integral value of 2.00 .

    • Integrate the aromatic region (6.5–7.8 ppm) as a whole or in distinct clusters.[1]

  • Verification:

    • Target: Total aromatic integral should be 9.00 .

    • SM: Total aromatic integral should be 4.00 (with 1H at ~7.75).

Part 4: Analytical Workflow Diagram

The following diagram outlines the end-to-end process from crude reaction mixture to confirmed structure.

Workflow Crude Crude Reaction Mix Workup Aq. Workup & Pd Removal Crude->Workup Remove Salts Prep Sample Prep (CDCl3 + Filtration) Workup->Prep Isolate Organic Acquire 1H NMR Acquisition (16-64 Scans) Prep->Acquire Standardize Process Processing (Phase/Base/Integrate) Acquire->Process FT Decision Structural Confirmation Process->Decision Compare Integrals

Figure 2: Standardized analytical workflow for validating Suzuki coupling products.

Part 5: Troubleshooting & Causality

Issue: Broad Aromatic Signals

  • Cause: Residual paramagnetic Palladium (Pd) or poor shimming.[1]

  • Solution: Filter the NMR sample through Celite or a tight cotton plug.[1] Re-shim the magnet (specifically Z1 and Z2).[1]

Issue: "Messy" Aliphatic Region (0.8 - 2.0 ppm) [1]

  • Cause: Grease or residual solvents (Hexane/Ethyl Acetate) from column chromatography often overlap with the ethoxy triplet.[1]

  • Solution: Dry the sample under high vacuum for >1 hour.[1] Rely on the O-CH₂ quartet at 4.0 ppm for calibration, as it is usually in a clean spectral window.

Issue: Missing Product Signals despite "Conversion"

  • Cause: Volatility.[1][2] Phenetole (side product) and the Starting Material are oils.[1] If left on high vacuum too long, they may evaporate, leaving only heavy impurities (e.g., phosphine oxides from ligands).[1]

  • Validation: Always check the mass balance before NMR analysis.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-Ethoxy-2-iodobenzene & 2-Ethoxybiphenyl.[1] SDBS Web.[1] ]">https://sdbs.db.aist.go.jp[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shifts and coupling constants).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts.[1][3] University of Wisconsin-Madison.[1] [Link]

Sources

Purity Assessment of 1-Ethoxy-2-iodobenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-iodobenzene (CAS 614-73-3), also known as 2-iodophenetole, is a critical aryl iodide intermediate widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1] Its purity is paramount; even trace amounts of deiodinated byproducts or regioisomers (e.g., 1-ethoxy-4-iodobenzene) can poison catalysts or alter reaction kinetics.[1]

This guide provides an authoritative protocol for assessing the purity of 1-ethoxy-2-iodobenzene using High-Performance Liquid Chromatography (HPLC). We compare this "Gold Standard" method against Gas Chromatography (GC) and Quantitative NMR (qNMR), demonstrating why HPLC is the preferred technique for this thermally sensitive halogenated aromatic.

Chemical Context & Impurity Profile[1][2][3][4][5]

Before establishing a protocol, we must understand what we are separating.[1] The synthesis of 1-ethoxy-2-iodobenzene typically involves the alkylation of 2-iodophenol or the iodination of phenetole.[1] Consequently, the impurity profile dictates the separation requirements.

Impurity TypeSpecific CompoundOriginChromatographic Challenge
Precursor 2-IodophenolIncomplete alkylationMore polar; elutes early in RP-HPLC.[1]
Regioisomer 1-Ethoxy-4-iodobenzeneNon-selective iodinationVery similar hydrophobicity; requires high plate count for resolution.[1]
Degradant Phenetole (Ethoxybenzene)HydrodeiodinationElutes prior to the target; indicates storage instability.
Byproduct 2,2'-DiethoxybiphenylHomocoupling (Ullmann)Highly non-polar; elutes late.[1]

Core Methodology: Reverse-Phase HPLC Protocol[1][2][6]

Status: Gold Standard Rationale: HPLC allows for the separation of the target analyte from both polar precursors (phenols) and non-polar byproducts without subjecting the thermally labile C–I bond to high temperatures.

Instrumentation & Conditions[1][7][8][9][10]
  • System: Quaternary Gradient HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Stationary Phase: C18 (Octadecyl) end-capped column.[1]

    • Specification: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

    • Why: The C18 phase provides strong retention for the hydrophobic ethoxy and iodo groups, maximizing resolution from the more polar phenol impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses ionization of residual phenols, sharpening peaks).

    • Solvent B: Acetonitrile (MeCN) (lower viscosity and UV cutoff than Methanol).[1]

Gradient Elution Program[1]
Time (min)% Solvent A (Water/Acid)% Solvent B (MeCN)Event
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End
Detection & Sample Prep[1][10][11]
  • Wavelength: 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controlled temperature is critical for reproducible retention times).

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (adjust based on detector sensitivity).

Comparative Analysis: HPLC vs. GC vs. qNMR

While HPLC is the standard, researchers often consider alternatives. This comparison highlights why HPLC is superior for purity (chemical integrity), while others have specific niche uses.

Comparative Data Matrix[1][4][10]
FeatureHPLC (Recommended) GC-FID/MS qNMR
Analyte Stability High. Ambient temperature analysis preserves the C–I bond.[1]Moderate/Low. Injector temps >250°C can cause deiodination (thermal degradation).[1]High. Non-destructive.[1]
Selectivity Excellent. Can resolve ortho/para isomers with proper column choice (e.g., Phenyl-Hexyl).Good. Separates based on boiling point, but isomers often co-elute.[1]High. Distinct chemical shifts, but overlapping signals can be an issue.[1][3]
Sensitivity (LOD) High. Detects impurities <0.05%.[1]Very High. Excellent for volatile impurities.[1]Low. Typically requires >1% impurity for accurate quantification.[1]
Throughput Moderate (20-30 min/run).[1]Fast (10-15 min/run).[1]Fast (5-10 min).[1]
The "Thermal Risk" in GC

Aryl iodides like 1-ethoxy-2-iodobenzene have a weak C–I bond (bond dissociation energy ~65 kcal/mol).[1] In a GC injector port set to 250°C–280°C, a fraction of the sample may undergo homolytic cleavage, releasing iodine and forming phenetole.

  • Result: The GC chromatogram may show a "ghost" impurity (phenetole) that is not actually present in the sample bottle, leading to a false fail on purity.

Visualizations

Analytical Workflow (DOT Diagram)[1]

PurityAssessment Sample Raw Sample (1-Ethoxy-2-iodobenzene) Prep Sample Prep Dissolve in 50:50 MeCN/H2O Filter (0.22 µm) Sample->Prep Inject HPLC Injection 10 µL Loop Prep->Inject Separation Separation (C18) Gradient Elution Inject->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Analysis Integration & % Area Detection->Data

Caption: Step-by-step workflow for the HPLC purity assessment of 1-ethoxy-2-iodobenzene.

Method Selection Decision Tree[1]

MethodSelection Start Start: Purity Check IsVolatile Is the sample thermally stable >200°C? Start->IsVolatile GC Use GC-FID (Fast, High Res) IsVolatile->GC Yes (e.g. Phenetole) CheckRef Do you have a reference standard? IsVolatile->CheckRef No / Unsure (Aryl Iodides) HPLC Use RP-HPLC (Recommended) qNMR Use qNMR (Absolute Purity) CheckRef->HPLC Yes (Relative %) CheckRef->qNMR No (Internal Std)

Caption: Decision matrix for selecting the appropriate analytical technique based on thermal stability and reference availability.

Experimental Validation & System Suitability

To ensure the trustworthiness of your data, every HPLC run must meet these System Suitability Criteria (SSC).

  • Resolution (Rs): > 2.0 between 2-iodophenol (impurity) and 1-ethoxy-2-iodobenzene.[1]

  • Tailing Factor (T): 0.8 < T < 1.[1]2. Significant tailing indicates secondary interactions with silanols (add more acid to mobile phase) or column aging.[1]

  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Experimental Note: If you observe a split peak for the main analyte, check your sample diluent. Dissolving the sample in 100% strong solvent (MeCN) can cause "solvent shock" when injecting into a high-water mobile phase.[1] Always match the diluent to the starting gradient conditions (e.g., 50:50).

References

  • BenchChem. (2025).[1][2] Comparative Guide to HPLC Purity Analysis of 1-Iodo-2-naphthol. Retrieved from

  • PubChem. (2025).[1] Benzene, 1-ethoxy-2-iodo- (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Royal Society of Chemistry. (2020).[1] Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids. (Discusses stability of aryl-iodine bonds). Retrieved from

  • ChemicalBook. (2025).[1] 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Properties. (Data on similar iodinated ethers). Retrieved from

Sources

Comparative Reactivity Guide: 1-Ethoxy-2-iodobenzene vs. 1-Bromo-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

For researchers in medicinal chemistry and process development, the choice between 1-ethoxy-2-iodobenzene (Aryl Iodide) and 1-bromo-2-ethoxybenzene (Aryl Bromide) is rarely just about reactivity—it is a strategic decision balancing kinetic efficiency against atom economy and cost .

  • 1-Ethoxy-2-iodobenzene is the "High-Performance" candidate. It offers superior oxidative addition rates, enabling cross-couplings at room temperature and rapid lithium-halogen exchange at cryogenic temperatures (-78 °C). It is the preferred choice for late-stage functionalization of sensitive scaffolds.[1]

  • 1-bromo-2-ethoxybenzene is the "Workhorse" candidate. While it requires higher activation energies (often requiring heating to 60–80 °C for Pd-catalysis), it is significantly more stable, cheaper, and avoids the formation of inhibiting Pd-iodide dimers that can plague scale-up.

Verdict: Use the Iodide for initial hit-to-lead exploration and reactions requiring mild conditions. Switch to the Bromide for process optimization and scale-up, provided the substrate tolerates thermal activation.

Mechanistic Foundations & Reactivity Profile

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental driver of reactivity differences is the carbon-halogen bond strength.[1][2] The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy for the rate-determining step (Oxidative Addition) in transition metal catalysis.

Parameter1-Ethoxy-2-iodobenzene1-Bromo-2-ethoxybenzeneImpact on Reactivity
Bond Energy (C–X) ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~10³–10⁴ times faster.
Bond Length ~2.10 Å~1.90 ÅLonger bond facilitates metal insertion.[1]
Leaving Group Ability Excellent (

is softer/more stable)
GoodIodide is displaced more easily in

and Ullmann couplings.
The "Ortho-Ethoxy" Effect (Chelation vs. Sterics)

Both molecules possess an ethoxy group at the ortho position. This substituent plays a dual role:

  • Steric Hindrance: It physically impedes the approach of the metal catalyst, generally slowing down reactions compared to para-isomers.[1]

  • Hemilability (The "Anchor" Effect): The oxygen atom can coordinate to the metal center (Pd or Li).

    • In Pd-Catalysis: This coordination can stabilize the oxidative addition intermediate, preventing decomposition but potentially occupying a coordination site needed for transmetalation.

    • In Lithiation: The ethoxy group acts as a Directed Metalation Group (DMG), coordinating the lithium aggregate.

Comparative Performance Data

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling with Phenylboronic acid to form 2-ethoxybiphenyl.

Feature1-Ethoxy-2-iodobenzene1-Bromo-2-ethoxybenzene
Catalyst Loading Low (0.5 – 1.0 mol%)Standard (1.0 – 3.0 mol%)
Temperature Room Temperature (25 °C) Heated (60 – 80 °C)
Time to Completion 1 – 4 Hours6 – 12 Hours
Ligand Requirement Standard (

,

)
Electron-Rich/Bulky (e.g., S-Phos, X-Phos) often required for high yields.
Common Pitfall "The Iodide Trap": Formation of stable

dimers can stall the cycle if transmetalation is slow [1].
Incomplete Conversion: Requires forcing conditions which may degrade sensitive boronic acids (protodeboronation).[1]
Scenario B: Lithium-Halogen Exchange

Objective: Generation of 2-ethoxyphenyllithium for electrophilic trapping.

Feature1-Ethoxy-2-iodobenzene1-Bromo-2-ethoxybenzene
Reagent

-Butyllithium (

-BuLi) or

-BuLi

-BuLi (often requires

-BuLi for speed)
Exchange Temp. -78 °C (Instantaneous)-78 °C to -40 °C (Slower)
Selectivity Risk Low. Exchange is faster than deprotonation.Moderate. Risk of competing Directed Ortho Metalation (DoM) at the C3 position if exchange is sluggish [2].[1]
Quench Efficiency High (>95%)Variable (80-90% depending on mixing).

Visualizing the Reactivity Pathways

Mechanistic Decision Matrix (Graphviz)

This diagram illustrates the divergent pathways and the "Cheliation Stabilization" offered by the ethoxy group.

ReactivityPathways Substrate 1-Halo-2-Ethoxybenzene I_Path X = Iodine Substrate->I_Path Br_Path X = Bromine Substrate->Br_Path Pd0 Pd(0) Catalyst OA_Fast Fast Oxidative Addition (RT) I_Path->OA_Fast Weak C-I Bond Pd_I_Int Pd(II)-Iodide Intermediate (Stable Dimer Risk) OA_Fast->Pd_I_Int Chelation Ethoxy-Pd Coordination (Stabilizes Intermediate) Pd_I_Int->Chelation Facilitated OA_Slow Slow Oxidative Addition (Requires Heat) Br_Path->OA_Slow Strong C-Br Bond Pd_Br_Int Pd(II)-Bromide Intermediate OA_Slow->Pd_Br_Int Pd_Br_Int->Chelation Product Cross-Coupled Product Chelation->Product Transmetalation & RE

Figure 1: Comparative oxidative addition pathways. Note the "Fast" track for Iodide versus the thermal activation required for Bromide.

Experimental Protocols

Protocol A: Room Temperature Suzuki Coupling (Iodide Specific)

Use this protocol for 1-ethoxy-2-iodobenzene to preserve sensitive functional groups.

  • Setup: Charge a dry Schlenk flask with 1-ethoxy-2-iodobenzene (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%). Note: The bidentate ligand dppf prevents the formation of inactive Pd-iodide dimers.
    
  • Solvent: Add degassed THF/Water (9:1).

  • Reaction: Stir vigorously at 25 °C for 2 hours.

  • Validation: Monitor by TLC/LCMS. The iodide should be consumed fully before the bromide analogue would even begin reacting.[1]

Protocol B: Lithium-Halogen Exchange (Bromide Specific)

Use this protocol for 1-bromo-2-ethoxybenzene to ensure selectivity over DoM.

  • Setup: Flame-dry a flask under Argon. Dissolve 1-bromo-2-ethoxybenzene in anhydrous THF.

  • Cooling: Cool strictly to -78 °C . Critical: Higher temps (-40 °C) increase the risk of deprotonating the C3 position (DoM).

  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise over 10 minutes.[1]
    
  • Aging: Stir for 30–45 minutes at -78 °C. (Contrast: Iodide exchanges in <5 mins).

  • Quench: Add electrophile (e.g., benzaldehyde) at -78 °C and warm slowly.

Expert Insights & Troubleshooting

  • The "Iodide Trap" in Catalysis: While iodides are faster, the released iodide ion (

    
    ) is a strong ligand. In reactions with low catalyst loading, excess iodide can bridge two Palladium centers, forming inactive 
    
    
    
    dimers.
    • Solution: If the iodide reaction stalls, add a silver salt (e.g.,

      
      ) to scavenge iodide, or switch to the Bromide substrate which generates the less coordinating bromide ion [3].
      
  • Flow Chemistry Application: For the Bromide substrate, flow chemistry is highly recommended for lithiation. The rapid mixing in flow reactors allows the use of higher temperatures (e.g., -20 °C) without significant DoM side reactions, bridging the reactivity gap with the iodide [2].

References

  • N. J. Ashwood et al. "Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies." Organic Process Research & Development. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanistic Insights."[1] Yoneda Labs.[1] Available at: [Link]

  • Master Organic Chemistry. "Bond Dissociation Energies and Radical Stability." Master Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Yield Optimization for 1-Ethoxy-2-iodobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Suzuki-Miyaura vs. Mizoroki-Heck Protocols[1][2]

Executive Summary

For the functionalization of 1-ethoxy-2-iodobenzene (2-iodophenetole), the choice between Suzuki-Miyaura and Mizoroki-Heck coupling is dictated by the trade-off between steric tolerance and atom economy .[1]

  • Suzuki-Miyaura Reaction: The superior choice for yield and reliability.[1] The transmetallation step is less sensitive to the ortho-ethoxy steric hindrance than the migratory insertion step in the Heck reaction. Expect yields >90% under standard conditions.[1]

  • Mizoroki-Heck Reaction: Offers higher atom economy but suffers from steric penalty.[1] The ortho-ethoxy group hinders the syn-insertion of the alkene, often requiring higher temperatures or "Jeffery conditions" (phase-transfer additives) to achieve yields comparable to Suzuki.[1] Expect yields of 70-85% unless highly optimized.[1]

Part 1: Mechanistic Divergence & Steric Impact

The critical difference lies in the rate-determining steps relative to the ortho-substituent.

  • Suzuki Path: The boronic acid nucleophile attacks the Pd(II) center during transmetallation. This pathway is robust; the ortho-ethoxy group may cause a twist in the biaryl product, but it rarely shuts down the catalytic turnover.

  • Heck Path: The alkene must coordinate and undergo migratory insertion into the Pd-Ar bond.[1] The ortho-ethoxy group creates significant steric clash with the incoming alkene, destabilizing the transition state and potentially favoring β-hydride elimination or catalyst decomposition over product formation.[1]

Mechanism Substrate 1-Ethoxy-2-iodobenzene (Ortho-Steric Bulk) OxAdd Oxidative Addition (Ar-Pd-I Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Suzuki_Trans SUZUKI: Transmetallation (Boronic Acid + Base) OxAdd->Suzuki_Trans Path A: Suzuki Heck_Coord HECK: Alkene Coordination OxAdd->Heck_Coord Path B: Heck Suzuki_RedElim Reductive Elimination Suzuki_Trans->Suzuki_RedElim Suzuki_RedElim->Pd0 Regeneration Biaryl Biaryl Product (High Yield >90%) Suzuki_RedElim->Biaryl Heck_Insert Migratory Insertion (STERICALLY HINDERED) Heck_Coord->Heck_Insert Heck_Elim Beta-Hydride Elimination Heck_Insert->Heck_Elim Slow Step Heck_Elim->Pd0 Base Regeneration Styrene Styrene Product (Yield 70-85%) Heck_Elim->Styrene

Figure 1: Mechanistic bifurcation showing the steric bottleneck in the Heck migratory insertion step compared to the robust Suzuki transmetallation.[1]

Part 2: Experimental Protocols
Protocol A: High-Yield Suzuki Coupling

Objective: Synthesis of 2-ethoxy-1,1'-biphenyl. Rationale: The use of a biphasic system (Toluene/Water) with a weak base (K₂CO₃) prevents dealkylation of the ethoxy group while ensuring efficient transmetallation.

  • Reagents:

    • 1-ethoxy-2-iodobenzene (1.0 equiv, 5 mmol)[1]

    • Phenylboronic acid (1.2 equiv, 6 mmol)

    • Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for faster rates)

    • K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 ratio)

  • Procedure:

    • Charge a reaction flask with the aryl iodide, boronic acid, and catalyst.[2]

    • Evacuate and backfill with Nitrogen (3x) to remove O₂ (Crucial for Pd(0) longevity).

    • Add degassed solvents and aqueous base via syringe.[1]

    • Heat to 90°C for 4-6 hours.

    • Monitor: TLC should show complete consumption of iodide.

    • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Optimized Heck Reaction (Jeffery Conditions)

Objective: Synthesis of Ethyl (E)-3-(2-ethoxyphenyl)acrylate. Rationale: Standard Heck conditions often stall with ortho-substituted iodides.[1] We employ Jeffery conditions (adding a quaternary ammonium salt) to stabilize the Pd-nanoclusters and facilitate phase transfer, boosting the yield significantly.

  • Reagents:

    • 1-ethoxy-2-iodobenzene (1.0 equiv, 5 mmol)[1]

    • Ethyl Acrylate (1.5 equiv, 7.5 mmol)

    • Pd(OAc)₂ (5 mol%)

    • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

    • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Combine aryl iodide, acrylate, Pd(OAc)₂, TBAB, and base in a sealable tube.

    • Flush with Nitrogen.[1]

    • Heat to 100-110°C for 12-16 hours. (Note: Higher temperature required than Suzuki).

    • Monitor: Check for the formation of the trans-cinnamate product.

    • Workup: Pour into water, extract with Et₂O. Wash organic layer extensively with water to remove DMF.[1]

    • Purification: Silica gel chromatography.[1][3]

Part 3: Performance Comparison Data

The following data compares the performance of 1-ethoxy-2-iodobenzene (and its close analog 2-iodoanisole) in both reaction types.

MetricSuzuki-MiyauraMizoroki-Heck
Coupling Partner Phenylboronic AcidEthyl Acrylate / Styrene
Typical Yield 92 - 96% 72 - 84%
Reaction Time 4 - 6 Hours12 - 24 Hours
Temperature 80 - 90°C100 - 120°C
Steric Sensitivity Low (Tolerates ortho-ethoxy)High (Insertion hindered)
By-products Boronic acid homocouplingIsomerization, Pd-black
Purification Requires Boron removalGenerally simpler

Critical Analysis: While the Heck reaction is more atom-economical (no stoichiometric metal waste like Boron), the ortho-ethoxy group introduces a yield penalty of approximately 10-20% compared to the Suzuki reaction unless high catalyst loadings or specialized ligands (e.g., P(o-tol)₃) are used.[1]

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine the optimal pathway for your specific drug development needs.

Workflow Start Start: 1-Ethoxy-2-iodobenzene Target Target Structure? Start->Target Biaryl Biaryl Scaffold Target->Biaryl Ar-Ar Bond Alkene Styrene/Acrylate Target->Alkene Ar-C=C Bond Suzuki Protocol A: Suzuki (Phenylboronic Acid) Biaryl->Suzuki Standard Choice Check Is Yield Critical? Alkene->Check Heck Protocol B: Heck (Alkene + TBAB) Check->Suzuki Yes (>90% required) *Use Vinylboronate* Check->Heck No (>70% ok)

Figure 2: Decision tree for selecting the optimal coupling strategy based on target structure and yield requirements.

References
  • Mechanistic Overview & Catalytic Cycles

    • Palladium-Catalyzed Cross-Coupling Reactions - A Review of the Suzuki, Heck, and Sonogashira Reactions.
    • Source:

  • Suzuki Coupling of Ortho-Substituted Aryl Halides

    • Suzuki-Miyaura Cross-Coupling of Iodobenzene and Phenylboronic Acid (Analogous Protocols).[1]

    • Source:

  • Heck Reaction Optimization (Jeffery Conditions)

    • The Heck Reaction: State of the Art and Jeffery Conditions for Sterically Hindered Substr
    • Source:

  • Specific Substrate Analog Data (2-Iodoanisole/Phenetole)

    • Synthesis of 2-methoxy/ethoxy-biphenyls via Pd-C
    • Source:

Sources

Comparative Study: Base Selection in the Suzuki-Miyaura Coupling of 1-Ethoxy-2-iodobenzene

[1]

Abstract

The Suzuki-Miyaura cross-coupling of 1-ethoxy-2-iodobenzene presents a specific challenge in organic synthesis: the management of steric hindrance proximal to the reactive center. While the iodine leaving group is highly reactive, the ortho-ethoxy substituent exerts significant steric pressure, impeding the transmetallation step. This guide provides a technical comparison of base performance—ranging from standard carbonates to specialized hydroxides and phosphates—analyzing their influence on catalytic turnover, reaction kinetics, and side-product formation.

Introduction: The Steric Challenge

1-Ethoxy-2-iodobenzene is a quintessential model for sterically hindered, electron-rich aryl halides . In the catalytic cycle, the oxidative addition of the C–I bond to Pd(0) is typically fast. However, the subsequent transmetallation —where the organic group transfers from the boron to the palladium center—is significantly retarded by the ortho-ethoxy group.

The choice of base is not merely about neutralizing acid; it is the activator that drives this rate-determining transmetallation step. An incorrect base selection leads to stalled reactions, homocoupling, or protodeboronation.

The Dual Role of the Base
  • Boronate Pathway: The base attacks the boron center, forming a reactive tetra-coordinate boronate species

    
    .
    
  • Oxo-Palladium Pathway: The base displaces the halide on the Pd(II) intermediate, forming a highly reactive Pd-hydroxo or Pd-alkoxo complex (

    
    ).
    

For sterically hindered substrates like 1-ethoxy-2-iodobenzene, the Oxo-Palladium pathway (often facilitated by strong hydroxides or bulky phosphates) is frequently more efficient than the Boronate pathway.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the catalytic cycle based on base interaction, highlighting the critical Transmetallation bottleneck for our substrate.

SuzukiMechanismcluster_BaseBase Activation PathwaysPd0Pd(0) Active CatalystOxAddOxidative Addition(Fast for Aryl Iodides)Pd0->OxAddPdII_XL2Pd(Ar)I(Intermediate I)OxAdd->PdII_X + 1-ethoxy-2-iodobenzenePathBPath B: Oxo-PalladiumBase attacks Pd(II)PdII_X->PathB + OH- / RO-TransMetTransmetallation(Rate Determining for ortho-subs)PdII_X->TransMet + [Ar-B(OH)3]- (from Path A)PathAPath A: BoronateBase attacks Boronic AcidPathB->TransMet Pd-OH speciesRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle distinguishing the Boronate (Path A) and Oxo-Palladium (Path B) activation routes. For 1-ethoxy-2-iodobenzene, Path B is often preferred to overcome steric hindrance.

Comparative Analysis of Bases

The following analysis synthesizes performance data for ortho-substituted aryl iodides.

A. Carbonates ( , , )
  • Mechanism: Primarily operate via the Boronate Pathway (Path A).

  • Performance:

    • 
      :  The standard for unhindered substrates. Often insufficient  for 1-ethoxy-2-iodobenzene due to poor solubility in organic solvents and weak activation of the hindered Pd center.
      
    • 
      :  Significantly better than Na/K analogs in aprotic solvents (DMF, Dioxane). The "Cesium Effect" (higher solubility and larger cation radius) aids in stabilizing the transition state, making it a viable choice for this substrate if mild conditions are required.
      
  • Verdict: Use

    
     for anhydrous conditions; avoid 
    
    
    for high yields.
B. Phosphates ( )[1][3]
  • Mechanism: Acts as a mild proton sponge and can facilitate the Oxo-Palladium Pathway when used with water.

  • Performance:

    • Excellent for sterically hindered couplings.[1][2] The high basicity combined with the bulk of the phosphate anion helps drive the transmetallation of hindered boronic acids.

    • Often paired with electron-rich phosphine ligands (e.g., SPhos, XPhos) to create a highly active system.

  • Verdict: Top Contender. High yields (>90%) are typical for ortho-substituted iodides.

C. Hydroxides ( , , )
  • Mechanism: Strongly promotes the Oxo-Palladium Pathway (Path B), generating reactive Pd-OH species.

  • Performance:

    • 
      :  Historically cited as "accelerating" for sterically hindered Suzuki couplings (the "C-Ba" bond character assists).
      
    • 
      :  Extremely effective but toxic . Largely obsolete due to safety concerns.
      
    • 
      :  Effective but risky. High concentration of free 
      
      
      can cause protodeboronation of the boronic acid before coupling occurs.
  • Verdict:

    
     is excellent for difficult cases but requires careful handling of precipitates.
    
D. Fluorides ( , )
  • Mechanism: Unique activation. Fluoride has a high affinity for Boron, forming

    
    .
    
  • Performance:

    • Crucial for base-sensitive substrates (e.g., if the ethoxy group were an ester).

    • Generally slower kinetics for hindered iodides compared to

      
      .
      
  • Verdict: Niche use only.

Comparative Performance Matrix
Base ClassSpecific BaseSteric ToleranceReaction RateSide ReactionsRecommended Solvent System
Phosphate

High FastLowToluene/H2O (20:1)
Hydroxide

Very High Very FastModerate (Protodeboronation)DME/H2O
Carbonate

ModerateModerateLowDMF or Dioxane (Anhydrous)
Carbonate

LowSlowLowEthanol/H2O
Fluoride

LowSlowVery LowTHF (Anhydrous)

Experimental Protocol: The Optimized System

Objective: Synthesis of 2-ethoxy-biphenyl via Suzuki Coupling. Selected System:


Reagents
  • Substrate: 1-Ethoxy-2-iodobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (Crucial for ortho-substitution stability)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with a magnetic stir bar,

    
    , SPhos, and Phenylboronic acid.
    
  • Base Addition: Add finely ground

    
    . (Grinding increases surface area, crucial for heterogeneous bases).
    
  • Substrate Addition: Add 1-ethoxy-2-iodobenzene.

  • Solvent & Degassing: Add Toluene and Water.[3][4] Seal the vial with a septum. Sparge with Argon for 10 minutes (Oxygen inhibits the active Pd(0) species).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/TLC.

    • Note: The mixture will turn black (Pd precipitation) if the ligand is inefficient or oxygen enters. A deep orange/red solution usually indicates active catalysis.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields specifically for the 1-ethoxy-2-iodobenzene substrate.

OptimizationStartLow Yield ObservedCheckSMIs Starting Material (Iodide) Consumed?Start->CheckSMSM_YesNo (SM Remains)CheckSM->SM_YesStalled ReactionSM_NoYes (SM Consumed)CheckSM->SM_NoSide ReactionsCheckCatCatalyst Inactive?(Did Pd black out?)SM_Yes->CheckCatChangeLigandSwitch to SPhos or XPhos(Better steric protection)CheckCat->ChangeLigandLigand FailureChangeBaseSwitch to TlOH or Ba(OH)2(Force Transmetallation)CheckCat->ChangeBaseActivation FailureCheckProdIs Product formed?SM_No->CheckProdProtoProtodeboronation?(Boronic acid destroyed)CheckProd->ProtoMissing BoronateDehalDehalogenation (Ph-H)?Too much hydride source?HomoHomocoupling (Ph-Ph)?Oxidative coupling?Soln_ProtoUse Anhydrous Base (CsF)or MIDA BoronatesProto->Soln_Proto

Figure 2: Decision tree for troubleshooting sterically hindered Suzuki couplings.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetrakis(triphenylphosphine)palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Arylboronic Acids using Thallium(I) Hydroxide. Synlett, 2004(9), 1561–1564. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl and Polyfluorophenyl Boronates. Nature Protocols, 2, 3115–3121. Link

Benchmarking Steric and Electronic Effects: 1-Ethoxy-2-iodobenzene in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-ethoxy-2-iodobenzene against other aryl iodides in Sonogashira coupling Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Mechanistic Rationale

In the landscape of palladium-catalyzed cross-coupling, 1-ethoxy-2-iodobenzene (also known as 2-iodophenetole) presents a classic case study in the competition between intrinsic reactivity and steric hindrance. While aryl iodides are generally the most reactive electrophiles in the Sonogashira reaction—often proceeding at room temperature—the introduction of an ortho-ethoxy group complicates the kinetic profile.

This guide benchmarks 1-ethoxy-2-iodobenzene against standard aryl iodides to quantify the "penalty" of ortho-substitution. Understanding this is critical for medicinal chemists designing convergent synthetic routes where steric clash can lead to stalled catalytic cycles or homocoupling side products.

Mechanistic Insight: The "Ortho-Effect" Bottleneck

The Sonogashira cycle relies on three key steps: Oxidative Addition, Transmetallation, and Reductive Elimination. For 1-ethoxy-2-iodobenzene, two specific mechanistic hurdles arise:

  • Oxidative Addition (Steric Clash): The bulky ethoxy group at the ortho position creates steric repulsion with the phosphine ligands on the Palladium(0) center. While the C–I bond is weak and reactive, the approach of the bulky catalyst is kinetically disfavored compared to a para-substituted analog.

  • Coordination/Chelation (Electronic): The oxygen atom in the ethoxy group has lone pairs that can potentially coordinate to the Pd center (hemilability). While this can sometimes stabilize intermediates, in the context of a crowded ortho center, it often retards the necessary ligand exchange required for transmetallation with the copper acetylide.

SonogashiraMechanism cluster_legend Critical Impact Points Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Steric Substrates) Pd0->OxAdd + 1-ethoxy-2-iodobenzene ComplexA Ar-Pd(II)-I (Intermediate A) OxAdd->ComplexA Steric Clash Here! TransMet Transmetallation (Cu-Acetylide Entry) ComplexA->TransMet + R-C≡C-Cu ComplexB Ar-Pd(II)-Alkyne (Intermediate B) TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 Regeneration Note1 *Ortho*-ethoxy group hinders Pd approach during Oxidative Addition.

Figure 1: Catalytic cycle highlighting the kinetic bottleneck introduced by the ortho-ethoxy substituent.

Comparative Benchmarking Analysis

The following data synthesizes reactivity trends observed in standard Pd(PPh3)2Cl2 / CuI catalyzed systems. The "Relative Rate" is normalized to Iodobenzene (1.0).

Table 1: Reactivity Profile of Aryl Iodides
SubstrateStructureElectronic EffectSteric EffectRelative Rate*Recommended Temp
Iodobenzene Ph-INeutralNone1.0 (Baseline) 25°C (RT)
1-Iodo-4-nitrobenzene 4-NO2-Ph-IStrong EWG (Activates)None~5.0 (Fast) 25°C
1-Iodo-4-ethoxybenzene 4-OEt-Ph-IModerate EDG (Deactivates)None~0.6 25–40°C
1-Ethoxy-2-iodobenzene 2-OEt-Ph-I Moderate EDG High (Ortho) ~0.15 50–60°C

Key Takeaway:

  • Electronic Penalty: The ethoxy group is an electron-donating group (EDG). By increasing electron density on the ring, it makes the C–I bond slightly less electrophilic towards the electron-rich Pd(0) species compared to nitro- or unsubstituted benzenes.

  • Steric Penalty: This is the dominant factor. Moving the ethoxy group from para to ortho drops the reaction rate significantly. While 4-ethoxy-iodobenzene reacts reasonably well at room temperature, 1-ethoxy-2-iodobenzene requires thermal activation (typically 50°C+) to achieve full conversion in a reasonable timeframe (1-4 hours).

Experimental Protocols

A. General Protocol (Baseline for Non-Steric Substrates)

Valid for Iodobenzene and 4-substituted analogs.

  • Charge: 1.0 equiv Aryl Iodide, 1.2 equiv Terminal Alkyne, 2 mol% Pd(PPh3)2Cl2, 1 mol% CuI.

  • Solvent: Degassed THF/Et3N (1:1 ratio).

  • Condition: Stir at 25°C (Room Temp) for 2–4 hours.

  • Observation: Reaction typically turns black/dark brown as Pd(0) precipitates post-reaction.

B. Optimized Protocol for 1-Ethoxy-2-iodobenzene

Designed to overcome the ortho-steric barrier.

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 mmol, 248 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Catalyst: Pd(PPh3)2Cl2 (0.03 mmol, 21 mg) – Increased loading to 3 mol% ensures turnover despite steric drag.

  • Co-catalyst: CuI (0.015 mmol, 3 mg)

  • Base/Solvent: Triethylamine (Et3N) (3.0 mL) or THF/Et3N (1:1)

  • Note: For difficult cases, switch solvent to DMF to allow higher temperatures.

Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solvent Degassing: Sparge the Et3N/THF mixture with Argon for 15 minutes. Crucial: Oxygen promotes Glaser homocoupling of the alkyne, a common side reaction when the main cross-coupling is slow.

  • Addition: Add Pd catalyst, CuI, and aryl iodide. Then add the solvent.

  • Initiation: Add the alkyne dropwise.

  • Activation: Heat the reaction block to 55°C .

  • Monitoring: Monitor by GC-MS or TLC every 60 minutes.

    • Target: Disappearance of the aryl iodide peak (m/z 248).

  • Workup: Filter through a celite pad (removes Pd/Cu salts), concentrate, and purify via flash chromatography (Hexanes/EtOAc).

ExperimentalWorkflow Setup Inert Setup (Argon/N2) Mix Add Reagents (Pd, Cu, Substrate) Setup->Mix Heat Heat to 55°C (Critical for Ortho) Mix->Heat Monitor Monitor (GC/TLC) Check for Homocoupling Heat->Monitor Workup Celite Filtration & Purification Monitor->Workup

Figure 2: Optimized workflow for sterically hindered aryl iodides.

Troubleshooting & Expert Tips

  • The "Stall" Phenomenon: If the reaction stalls at 50% conversion, do not just add more catalyst. The active catalytic species may have aggregated into inactive Pd-black.

    • Solution: Add a fresh portion of degassed solvent and a boost of phosphine ligand (e.g., PPh3) to re-solubilize the Pd species, or switch to a bulkier, electron-rich ligand like XPhos or P(t-Bu)3 which are privileged for hindered substrates.

  • Homocoupling Competition: Because the cross-coupling is slower due to sterics, the oxidative homocoupling of the alkyne (Glaser coupling) becomes a competitive pathway.

    • Control: Ensure strict exclusion of oxygen. Do not open the vessel to air until completion.

  • Alternative Catalysts: If Pd(PPh3)2Cl2 fails, switch to Pd(dppf)Cl2 . The large bite angle of the dppf ligand can sometimes force the reductive elimination step more effectively in crowded systems.

References

  • Sonogashira Coupling - Comprehensive Overview. Wikipedia. [Link][1][2][3][4][5]

  • The effect of steric bulk in Sonogashira coupling reactions. Royal Society of Chemistry (RSC). [Link]

  • Palladium and Copper Catalyzed Sonogashira Cross Coupling. MDPI Molecules. [Link][3][6][7][8][9]

  • Sonogashira Coupling Protocols. Organic Chemistry Portal. [Link][1][3][4][9]

Sources

Safety Operating Guide

1-ethoxy-2-iodobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

1-Ethoxy-2-iodobenzene (CAS: 614-73-3) , also known as 2-Iodophenetole , is a halogenated aryl ether. Its disposal requires strict adherence to Halogenated Organic Solvent protocols.[1] Unlike standard organic waste, this compound presents two specific latent risks: peroxide formation (due to the ether moiety) and iodine liberation (upon exposure to strong acids or light).

Immediate Action Required:

  • Segregate: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol). Mixing halogenated waste into non-halogenated streams can increase disposal costs by up to 300%.

  • Protect: Store in amber glass or opaque HDPE containers to prevent photochemical decomposition.

  • Assess: If the container has been opened for >12 months, test for peroxides prior to consolidation.

Chemical Profile & Hazard Identification

Before handling, verify the chemical identity to ensure the correct waste stream is selected. Note that "ethoxy" refers to an ether linkage, distinguishing it from "ethyl" derivatives.

ParameterSpecification
Chemical Name 1-Ethoxy-2-iodobenzene (2-Iodophenetole)
CAS Number 614-73-3
Molecular Formula C₈H₉IO
Waste Classification Halogenated Organic (Non-RCRA Listed, Characteristic Hazard)
Key Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Reactivity Risks Light Sensitive (releases I₂); Peroxide Former (Class D - Potential)
Flash Point > 110°C (Estimated based on homologs); Combustible Liquid

Pre-Disposal Assessment: The "Self-Validating" Safety Check

Protocol A: Peroxide Verification (For containers >12 months old)
  • Why: Ethers react with atmospheric oxygen to form unstable hydroperoxides. While less volatile than diethyl ether, 2-iodophenetole can still concentrate peroxides in the threads of caps.

  • Method: Use a commercially available peroxide test strip (e.g., Quantofix®).

    • < 20 ppm: Safe for normal disposal.

    • 20–100 ppm: Treat with reducing agent (ferrous sulfate or sodium bisulfite) before disposal.

    • > 100 ppm: DO NOT MOVE. Contact your EHS / HazMat team immediately for stabilization.

Protocol B: Photochemical Check
  • Observation: Check for a dark purple/brown tint in the liquid.

  • Causality: This indicates free iodine (

    
    ) liberation due to homolytic cleavage of the C-I bond by light.
    
  • Action: If heavily discolored, treat the waste as "Corrosive/Halogenated" due to free iodine content, which can degrade standard plastic seals.

Detailed Disposal Workflow

The following diagram outlines the decision logic for disposing of 1-ethoxy-2-iodobenzene, ensuring compliance and safety.

DisposalWorkflow cluster_legend Key Start Waste Generation: 1-Ethoxy-2-iodobenzene CheckAge Check Container Age Start->CheckAge TestPeroxide Test for Peroxides CheckAge->TestPeroxide > 12 Months Segregate Segregate into HALOGENATED Waste Stream CheckAge->Segregate < 12 Months TreatPeroxide Stabilize (Reductive Treatment) TestPeroxide->TreatPeroxide > 20 ppm TestPeroxide->Segregate < 20 ppm TreatPeroxide->Segregate Post-Treatment Container Containerize: HDPE or Amber Glass (Vented Cap if Reactive) Segregate->Container Label Labeling: 'Halogenated Solvent' 'Toxic', 'Irritant' Container->Label Pickup Schedule HazMat Pickup Label->Pickup Action Action Step Critical Critical Safety Check

Figure 1: Decision tree for the safe evaluation and disposal of 1-ethoxy-2-iodobenzene waste.

Step-by-Step Operational Procedures

Step 1: Segregation (The Golden Rule)
  • Correct Stream: Halogenated Organic Solvents.

  • Incompatible Streams:

    • Non-Halogenated Organics: Mixing causes the entire volume to require high-temperature incineration (more expensive).

    • Acids: Strong acids can cleave the ether linkage or the iodine bond, releasing toxic vapors.

    • Oxidizers: Risk of exothermic reaction.[2]

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Why: HDPE is resistant to halogenated solvents. Amber glass protects against light degradation.[1]

  • Headspace: Leave 10% headspace to allow for vapor expansion.

Step 3: Labeling Compliance

Fill out your institution’s Hazardous Waste Tag with the following:

  • Chemical Name: Write out "1-Ethoxy-2-iodobenzene" (Do not use abbreviations/formulas).

  • Hazards: Check "Toxic" and "Irritant".[3]

  • Constituents: If part of a mixture (e.g., reaction mother liquor), list all solvents and their approximate percentages (e.g., "Dichloromethane 90%, 1-Ethoxy-2-iodobenzene 10%").

Step 4: Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels (combustible).

  • Clean: Scoop absorbed material into a wide-mouth jar, label as "Debris contaminated with Halogenated Solvents," and dispose of as hazardous waste.

References & Regulatory Grounding

  • PubChem. (2025).[4][5][6] 1-Ethoxy-2-iodobenzene Compound Summary (CAS 614-73-3). National Library of Medicine. Link

  • Cornell University EHS. (2025). Peroxide Forming Chemicals - Safety Guidelines.[1][2] Environmental Health & Safety.[1][7] Link

  • University of Illinois Urbana-Champaign. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Link

  • U.S. EPA. (2025). Hazardous Waste Codes & Classification (F-List for Solvents). RCRA Regulations. Link

Sources

Personal protective equipment for handling 1-ethoxy-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intersection of Safety and Data Integrity

In drug discovery and organic synthesis, 1-ethoxy-2-iodobenzene (also known as 2-iodophenetole) is a valuable building block, frequently employed as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). While often categorized generically as an "irritant," its structural properties—specifically the lipophilic ethoxy group combined with the labile carbon-iodine bond—present specific handling challenges that standard safety data sheets (SDS) often gloss over.

The Scientist’s Perspective: Proper handling is not just about compliance; it is about preventing biological contamination of the researcher and chemical contamination of the reaction. Aryl iodides can decompose to release free iodine (


) upon exposure to light, and their lipophilicity facilitates rapid skin absorption. This guide moves beyond the "wear gloves" instruction to explain which gloves work and why.
Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. 1-Ethoxy-2-iodobenzene presents a dual-threat profile: physical/chemical instability and biological toxicity.

Hazard ClassGHS CodeDescription & Mechanism
Skin Irritation H315 Lipophilic Penetration: The ethoxy group increases lipid solubility, allowing the compound to penetrate the stratum corneum, leading to dermatitis.
Eye Irritation H319 Mucosal Damage: Direct contact causes severe irritation. As a liquid (or low-melting solid), splash risk is the primary vector.
STOT-SE H335 Respiratory Irritation: Inhalation of vapors or mists irritates the upper respiratory tract.
Chemical Instability N/APhotolytic Deiodination: The C-I bond is weak (~65 kcal/mol). Light exposure can cleave this bond, releasing corrosive free iodine (

) and turning the sample yellow/brown.
The PPE Matrix: A Self-Validating System

Standard laboratory nitrile gloves often provide a false sense of security against aromatic ethers. The combination of the aromatic ring and the ether linkage can swell and permeate standard 4-mil nitrile gloves in minutes.

3.1 Hand Protection Strategy
  • The "Nitrile Trap": Do not rely on single-layer thin nitrile gloves.[1] Aromatic halogenated compounds can permeate nitrile rapidly, often without visible degradation.

  • Recommended Protocol:

    • Routine Handling: Double-gloving is mandatory.

      • Inner Layer: 4-mil Nitrile (barrier).

      • Outer Layer: 4-mil Nitrile (sacrificial).

      • Protocol: Change the outer glove immediately upon any splash. Change both pairs every 60 minutes.

    • Spill Cleanup / Prolonged Contact: Laminate Film (e.g., Silver Shield/4H) .

      • Why: Laminate films offer >4 hours breakthrough time for aromatic halides, whereas nitrile may fail in <10 minutes.

3.2 Eye & Face Protection[2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Do not rely on safety glasses. As a liquid reagent, the risk of a droplet bypassing the side-shields of safety glasses is statistically significant during syringe transfer.

3.3 Respiratory Protection[3][4]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: If work must occur outside a hood (strongly discouraged), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is a precautionary measure against potential free iodine or hydrogen iodide release.

Operational Workflow: Step-by-Step

This protocol integrates safety checks directly into the experimental workflow.

Phase 1: Preparation
  • Inspect Reagent: Check the color of the 1-ethoxy-2-iodobenzene.

    • Clear/Colorless: Stable.

    • Yellow/Brown: Indicates decomposition (free iodine). Caution: This increases the corrosive hazard.

  • Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 30 minutes, to prevent photolytic C-I bond cleavage.

Phase 2: Transfer (The Critical Moment)
  • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • Why: Avoids dripping common with air-displacement pipettes due to vapor pressure/viscosity differences.

  • Solids (if frozen): Allow to liquefy at room temperature or gently warm. Do not chip the solid; this generates dust/aerosols (H335 hazard).

Phase 3: Decontamination
  • Wipe the exterior of the reagent bottle with a tissue dampened in acetone before returning it to storage.

  • Dispose of the tissue in solid hazardous waste immediately.

  • Self-Validation: Inspect outer gloves for puckering or discoloration (signs of permeation).

Visualizing the Safety Loop

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Check Glove Integrity" loop.

SafetyProtocol Start START: Risk Assessment CheckState Check Physical State (Liquid vs. Solid) Start->CheckState PPE_Routine Routine PPE: Double Nitrile + Goggles (Fume Hood) CheckState->PPE_Routine Standard Use PPE_Spill High Exposure PPE: Silver Shield Laminate Gloves CheckState->PPE_Spill Spill Cleanup Inspect Inspect Reagent: Yellow = Iodine Present PPE_Routine->Inspect Handling Execution: Syringe Transfer / Weighing Inspect->Handling CheckGloves CRITICAL CHECK: Glove Integrity Loop Handling->CheckGloves Decon Decontamination: Wipe Bottle & Tools Handling->Decon CheckGloves->PPE_Routine Degradation Detected (Change Gloves) CheckGloves->Handling Gloves OK Disposal Disposal: Halogenated Waste Decon->Disposal

Caption: Operational workflow emphasizing the continuous monitoring of glove integrity during the handling of aromatic iodides.

Emergency Response & Disposal
6.1 Spill Management

If a spill occurs (>5 mL):

  • Evacuate the immediate area to allow vapors to vent via the fume hood.

  • Don PPE: Switch to Laminate (Silver Shield) gloves.

  • Neutralize: If the liquid is yellow (iodine rich), apply a reducing agent (10% Sodium Thiosulfate solution) until the color fades.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (paper towels) for large spills of iodine-containing compounds.

6.2 Waste Disposal[2][5]
  • Classification: Halogenated Organic Waste .

  • Segregation: Never mix with strong oxidizers or strong acids.

  • Labeling: Clearly mark the tag with "1-Ethoxy-2-iodobenzene" and "Potential Free Iodine."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Ethoxy-2-iodobenzene. National Library of Medicine. [Link]

Sources

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